molecular formula C7H9NO2 B048073 2-(Pyridin-3-yloxy)ethanol CAS No. 119967-49-6

2-(Pyridin-3-yloxy)ethanol

Cat. No.: B048073
CAS No.: 119967-49-6
M. Wt: 139.15 g/mol
InChI Key: IFBXNOIFACMNNE-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yloxy)ethanol is a valuable heterocyclic building block and chemical intermediate designed for advanced research applications. This compound features a pyridine ring, a privileged structure in medicinal chemistry, linked via an ether bond to a terminal ethanol group. This bifunctional design provides two key reactive sites: the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor or coordinate with metals, while the primary alcohol can be readily functionalized through esterification, etherification, or oxidation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBXNOIFACMNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619919
Record name 2-[(Pyridin-3-yl)oxy]ethan-1-ol
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119967-49-6
Record name 2-(3-Pyridinyloxy)ethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(Pyridin-3-yl)oxy]ethan-1-ol
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Record name 2-(pyridin-3-yloxy)ethan-1-ol
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Foundational & Exploratory

Synthesis of 2-(Pyridin-3-yloxy)ethanol from 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(Pyridin-3-yloxy)ethanol from 3-Hydroxypyridine

Abstract

This guide provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in pharmaceutical and materials science. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely adopted method for ether formation. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a detailed experimental protocol, strategies for optimization, and critical safety considerations. By grounding the protocol in established chemical principles and providing a framework for self-validation, this guide aims to empower scientists to reliably and efficiently execute this synthesis.

Introduction and Theoretical Foundation

The synthesis of pyridyl ethers is of significant interest due to their prevalence in biologically active molecules and functional materials. The target compound, this compound, incorporates a pyridyl core linked via an ether bridge to a functionalized ethanol sidechain. This structure serves as a versatile building block for more complex molecular architectures.

The most direct and reliable method for preparing this ether is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves the reaction of an alkoxide ion with a primary alkyl halide.[2] In this specific synthesis, the key steps are:

  • Deprotonation: The weakly acidic hydroxyl group of 3-hydroxypyridine is deprotonated by a suitable base to form the more nucleophilic pyridin-3-olate anion.

  • Nucleophilic Attack: The resulting pyridin-3-olate anion acts as a nucleophile, attacking the electrophilic carbon of an ethanol derivative bearing a good leaving group (e.g., 2-chloroethanol or 2-bromoethanol).

  • Displacement: The nucleophile displaces the leaving group (e.g., Cl⁻ or Br⁻) in a concerted, single-step mechanism, forming the desired C-O ether bond.[1]

The choice of a primary alkyl halide like 2-chloroethanol is critical, as the SN2 mechanism is highly sensitive to steric hindrance. Secondary and tertiary alkyl halides are more prone to undergo competing elimination (E2) reactions, especially in the presence of a strong base, which would lead to undesired byproducts.[3]

Reaction Mechanism: Williamson Ether Synthesis

The mechanism involves the formation of a sodium pyridin-3-olate intermediate, which then undergoes an SN2 reaction with 2-chloroethanol.

G sub1 3-Hydroxypyridine intermediate Sodium Pyridin-3-olate (Nucleophile) sub1->intermediate Deprotonation base Strong Base (e.g., NaH) base->intermediate product This compound intermediate->product SN2 Attack & Displacement byproduct1 H₂ Gas intermediate->byproduct1 sub2 2-Chloroethanol (Electrophile) sub2->product byproduct2 NaCl product->byproduct2

Caption: Williamson ether synthesis mechanism for this compound.

Detailed Experimental Protocol

This protocol describes a representative lab-scale synthesis. It is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagent and Equipment Preparation

Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the strong base by atmospheric moisture.

ReagentFormulaMW ( g/mol )Molar Eq.AmountNotes
3-HydroxypyridineC₅H₅NO95.101.09.51 gSolid, ensure it is dry.
Sodium Hydride (60% disp.)NaH24.001.14.40 gHighly reactive. Handle with extreme care.
2-ChloroethanolC₂H₅ClO80.511.18.86 g (7.1 mL)Toxic liquid. Handle in a fume hood.
Anhydrous DimethylformamideC₃H₇NO73.09-150 mLAnhydrous grade solvent is critical.
Step-by-Step Synthesis Procedure
  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen/argon inlet.

  • Reagent Addition (Base): Under a positive flow of inert gas, carefully add the sodium hydride (60% dispersion in mineral oil) to the flask. Add 100 mL of anhydrous DMF to the flask via cannula or syringe.

  • Substrate Addition: Dissolve 3-hydroxypyridine (9.51 g) in 50 mL of anhydrous DMF and add this solution to the dropping funnel.

  • Deprotonation: Cool the NaH/DMF suspension to 0°C using an ice bath. Slowly add the 3-hydroxypyridine solution dropwise over 30 minutes, keeping the internal temperature below 10°C. Vigorous hydrogen gas evolution will be observed.

    • Causality Check: Slow, cooled addition is crucial to control the exothermic reaction and the rate of hydrogen evolution. The formation of a dark-colored solution indicates the formation of the sodium pyridin-3-olate salt.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Add 2-chloroethanol (7.1 mL) to the dropping funnel. Cool the reaction mixture back to 0°C and add the 2-chloroethanol dropwise over 20 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Very slowly and carefully, quench the excess NaH by adding 20 mL of cold water dropwise.

    • Safety Critical Step: The quenching process is highly exothermic and will evolve hydrogen gas. Perform this step slowly in an ice bath and behind a safety shield.

  • Extraction: Transfer the mixture to a separatory funnel containing 200 mL of ethyl acetate and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer two more times with 100 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual DMF and water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 50% up to 100%) to yield this compound as a pure product.

Overall Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Optimization and Mechanistic Considerations

The efficiency of the synthesis can be influenced by several parameters. The choice of base, solvent, and temperature are interconnected and must be considered together.

ParameterOptionsRationale and Field Insights
Base NaH, K₂CO₃, NaOH, Cs₂CO₃NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion.[2] K₂CO₃ is a milder, less hazardous base suitable for scaled-up reactions but may require higher temperatures and longer reaction times.[4] Cs₂CO₃ is often highly effective due to the "caesium effect," which enhances the nucleophilicity of the resulting alkoxide, but it is more expensive.
Solvent DMF, DMSO, Acetonitrile, AcetoneA polar aprotic solvent is required to dissolve the ionic intermediate (pyridin-3-olate) and support the SN2 mechanism.[5] DMF and DMSO are excellent choices for their high polarity and boiling points. Acetonitrile and Acetone can also be used, often in conjunction with milder bases like K₂CO₃.
Temperature 0°C to 100°CThe initial deprotonation should be performed at a low temperature to control exothermicity. The subsequent SN2 reaction temperature is a trade-off: higher temperatures increase the reaction rate but can also promote side reactions. A range of 70-80°C is typically effective.
Leaving Group -Cl, -Br, -I, -OTsThe reactivity order for the leaving group is I > Br > OTs > Cl. While 2-bromoethanol or 2-iodoethanol would be more reactive, 2-chloroethanol is often chosen due to its lower cost and greater stability.[2]

A key consideration is the potential for N-alkylation versus O-alkylation. While the phenoxide-like oxygen is the thermodynamically favored site of attack, some N-alkylation at the pyridine nitrogen can occur, leading to a charged pyridinium salt. This is generally a minor pathway under these conditions but can be influenced by the solvent and counter-ion.

Product Characterization

Confirmation of the final product structure and purity is essential. The following data are characteristic of this compound.

AnalysisExpected Results
¹H NMR Signals corresponding to the pyridyl protons (typically in the δ 7.0-8.5 ppm range), the two methylene groups of the ethanol chain (triplets, δ ~4.0 ppm), and the hydroxyl proton (a broad singlet).
¹³C NMR Resonances for the five distinct pyridine carbons and the two carbons of the ethoxy side chain.
Mass Spec (MS) The molecular ion peak [M+H]⁺ should be observed at m/z = 140.07.[6]
Appearance Typically a colorless to pale yellow oil or low-melting solid.

Safety and Hazard Management

Professional laboratory safety practices are mandatory for this synthesis. The primary hazards are associated with the reagents.

  • 3-Hydroxypyridine: Harmful if swallowed. Causes skin and serious eye irritation.[7] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. It is corrosive and can cause severe burns. Handle only in an inert atmosphere and away from any water sources.

  • 2-Chloroethanol: Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. It is a combustible liquid. All manipulations must be performed in a certified chemical fume hood with appropriate PPE.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

Always ensure that an appropriate fire extinguisher (Class D for NaH), safety shower, and eyewash station are readily accessible.[7] All waste must be disposed of according to institutional and local environmental regulations.

References

  • 3-Pyridinol Safety Data Sheet. Revision Date 22-Dec-2025.
  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014-10-24). Available at: [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis Lab Procedure Example. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Williamson Ether Synthesis: Preparation of Phenacetin from Acetaminophen. Edubirdie. (2021-07-28). Available at: [Link]

  • 2-(pyridin-3-yloxy)ethan-1-ol. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Pyridin-3-yloxy)ethanol (CAS No. 119967-49-6). While published experimental data for this specific compound is limited, this document synthesizes information from structurally related analogues, predictive models, and established analytical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The guide details the molecule's structural and chemical properties, proposes a viable synthetic route, and outlines a complete suite of state-of-the-art analytical protocols for its empirical characterization. This document is designed to serve as a foundational resource, enabling further research and application of this promising pyridine derivative.

Introduction and Molecular Structure

This compound is a heterocyclic organic compound featuring a pyridine ring linked to an ethanol moiety through an ether bond at the 3-position. This structure combines the aromatic, basic properties of the pyridine core with the polarity and hydrogen-bonding capabilities of the hydroxyethyl side chain. Such hybrid structures are of significant interest in medicinal chemistry and materials science, as they often serve as versatile scaffolds for developing molecules with tailored biological activities and physical properties[1][2].

The presence of a nitrogen atom in the pyridine ring, an ether linkage, and a terminal hydroxyl group imparts a unique electronic and steric profile, suggesting potential applications as a ligand, a synthetic intermediate, or a fragment in drug discovery programs[2][3]. This guide aims to provide the necessary foundational knowledge to work with and characterize this compound.

1.1. Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 119967-49-6[4]

  • Molecular Formula: C₇H₉NO₂

  • Molecular Weight: 139.15 g/mol [4]

  • InChI Key: IFBXNOIFACMNNE-UHFFFAOYSA-N[4]

1.2. Molecular Structure

The two-dimensional structure of this compound is depicted below.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Due to the scarcity of direct experimental data, the following properties are predicted based on the compound's structure and data from its isomers, such as 2-(pyridin-2-yloxy)ethanol and 3-methoxypyridine.

PropertyPredicted Value / DescriptionRationale & Supporting Evidence
Appearance Colorless to light yellow liquid or low-melting solid.Common for pyridine derivatives of this molecular weight.
Boiling Point >200 °C at atmospheric pressure.The related isomer 2-(pyridin-2-yloxy)ethanol has a boiling point of 120 °C at 5 Torr. The hydroxyl group allows for hydrogen bonding, significantly raising the boiling point compared to non-hydroxylated analogues.
Solubility Soluble in water, ethanol, methanol, DMSO, and other polar organic solvents. Limited solubility in non-polar solvents like hexane.The polar pyridine ring, ether linkage, and hydroxyl group facilitate interactions with polar solvents. This is a common characteristic of pyridine derivatives[5].
pKa (Basicity) ~4.8 - 5.2 (for the pyridine nitrogen)The pKa of pyridine is ~5.2. The electron-withdrawing effect of the 3-yloxy substituent is expected to slightly decrease the basicity. The pKa of 3-methoxypyridine is a good proxy[6][7].
pKa (Acidity) ~14 - 16 (for the hydroxyl proton)Typical pKa range for a primary alcohol.
LogP 0.5 - 1.0The structure has both hydrophilic (pyridine-N, ether-O, hydroxyl-OH) and lipophilic (aromatic ring, ethyl chain) character, suggesting a balanced partition coefficient.
Synthesis and Purification

A robust and widely applicable method for synthesizing aryl ethers like this compound is the Williamson ether synthesis [8]. This Sₙ2 reaction involves the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide[9].

3.1. Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3-hydroxypyridine with 2-chloroethanol in the presence of a suitable base. The base deprotonates the hydroxyl group of 3-hydroxypyridine to form the more nucleophilic pyridin-3-olate, which then displaces the chloride from 2-chloroethanol.

WilliamsonSynthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 3-Hydroxypyridine Reaction Williamson Ether Synthesis (Sₙ2 Reaction) R1->Reaction Nucleophile R2 2-Chloroethanol R2->Reaction Electrophile Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction P This compound Reaction->P CharacterizationWorkflow cluster_identity Identity & Structure cluster_purity Purity cluster_properties Physical Properties start Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) start->NMR Structural Elucidation MS Mass Spectrometry start->MS Structural Elucidation IR FTIR Spectroscopy start->IR Structural Elucidation HPLC HPLC-UV start->HPLC Purity Assessment GCMS GC-MS start->GCMS Purity Assessment DSC DSC (Melting Point) start->DSC Property Determination pKa Potentiometric Titration (pKa) start->pKa Property Determination Sol Solubility Assay start->Sol Property Determination

Sources

2-(Pyridin-3-yloxy)ethanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

## An In-Depth Technical Guide to 2-(Pyridin-3-yloxy)ethanol: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound (CAS No. 119967-49-6). As a key building block in medicinal chemistry, this compound serves as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor to muscarinic M3 receptor antagonists. This document consolidates essential technical information to support researchers and drug development professionals in leveraging this versatile molecule.

Molecular Structure and Chemical Formula

This compound is a heterocyclic compound featuring a pyridine ring linked to an ethanol moiety through an ether bond. This structural arrangement imparts specific physicochemical properties that are instrumental in its synthetic utility.

Molecular Formula: C₇H₉NO₂

Molecular Weight: 139.15 g/mol [1]

Chemical Identifiers:

  • CAS Number: 119967-49-6[1]

  • InChI: 1S/C7H9NO2/c9-4-5-10-7-2-1-3-8-6-7/h1-3,6,9H,4-5H2[1]

  • InChIKey: IFBXNOIFACMNNE-UHFFFAOYSA-N[1]

  • SMILES: C1=CN=C(C=C1)OCCO

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

PropertyValueSource
Molecular Formula C₇H₉NO₂[1]
Molecular Weight 139.15 g/mol [1]
Physical Form Liquid[1]
Storage Temperature 2-8°C[1]
XLogP3 0.4[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]
Spectroscopic Data (Predicted)

While experimental spectra are not widely published, theoretical predictions for ¹H and ¹³C NMR are valuable for characterization. The predicted chemical shifts are influenced by the electronegative oxygen atom and the aromatic pyridine ring.

¹H NMR (Predicted):

  • The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm).

  • The methylene protons adjacent to the ether oxygen (-O-CH₂-) would likely resonate around δ 4.0-4.5 ppm.

  • The methylene protons adjacent to the hydroxyl group (-CH₂-OH) are predicted to be in the δ 3.5-4.0 ppm range.

  • The hydroxyl proton (-OH) will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Predicted):

  • The carbon atoms of the pyridine ring are expected in the δ 120-150 ppm region.

  • The carbon attached to the ether oxygen (-O-CH₂) will be significantly deshielded, likely appearing around δ 65-75 ppm.

  • The carbon bearing the hydroxyl group (-CH₂-OH) is also expected to be in a similar region, around δ 60-70 ppm.

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide.

General Williamson Ether Synthesis Protocol

This synthesis proceeds by reacting 3-hydroxypyridine with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products 3_hydroxypyridine 3-Hydroxypyridine Reaction_Vessel Reaction in a suitable solvent (e.g., DMF, Acetonitrile) with heating 3_hydroxypyridine->Reaction_Vessel 2_haloethanol 2-Haloethanol (e.g., 2-Chloroethanol) 2_haloethanol->Reaction_Vessel Base Base (e.g., NaOH, KOH) Base->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Workup & Purification Salt_Byproduct Salt Byproduct (e.g., NaCl) Reaction_Vessel->Salt_Byproduct Removed during workup

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative, though hypothetical, laboratory-scale protocol based on the principles of the Williamson ether synthesis.

  • Deprotonation of 3-Hydroxypyridine:

    • To a solution of 3-hydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq) or potassium hydroxide (KOH, 1.1 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the pyridin-3-olate anion.

  • Nucleophilic Substitution:

    • To the resulting mixture, add 2-chloroethanol (1.1 eq) dropwise.

    • Heat the reaction mixture to 50-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can range from 1 to 8 hours[2].

  • Workup and Purification:

    • After completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its role as a precursor for muscarinic M3 receptor antagonists.

Intermediate for Muscarinic M3 Receptor Antagonists

Muscarinic M3 receptors are involved in the contraction of smooth muscles and the secretion from glands. Antagonists of this receptor are used in the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).

The hydroxyl group of this compound can be converted into a good leaving group (e.g., a tosylate or mesylate) or a halide. This activated intermediate can then be used to alkylate a nucleophilic amine, often a piperidine derivative, to construct the core of the final drug molecule.

M3_Antagonist_Synthesis Start This compound Activation Activation of Hydroxyl Group (e.g., Tosylation, Halogenation) Start->Activation Intermediate Activated Intermediate Activation->Intermediate Coupling Nucleophilic Substitution with Amine (e.g., Piperidine derivative) Intermediate->Coupling Final_Product Muscarinic M3 Receptor Antagonist Coupling->Final_Product

Caption: Synthetic pathway from this compound to a muscarinic M3 receptor antagonist.

Safety Information

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling substituted pyridines and alcohols should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a structurally important and synthetically versatile molecule in the field of medicinal chemistry. Its straightforward synthesis via the Williamson ether synthesis and its utility as a key building block for muscarinic M3 receptor antagonists make it a compound of significant interest for drug discovery and development. This guide provides a foundational understanding of its chemistry and applications, intended to facilitate further research and innovation.

References

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Pyridyl Nitrogen in 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a ubiquitous feature in medicinal chemistry, prized for its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and influence the physicochemical properties of a molecule. The nitrogen atom, with its lone pair of electrons, is the epicenter of the ring's chemical personality. This guide focuses on 2-(Pyridin-3-yloxy)ethanol, a molecule that combines the key pyridine nucleus with a flexible hydroxyethyl ether side chain. Understanding the reactivity of the pyridyl nitrogen in this specific context is critical for drug development professionals, as it dictates metabolic stability, potential for salt formation, formulation strategies, and off-target interactions. This document provides a detailed examination of the electronic and steric factors governing the nitrogen's reactivity, its behavior as a base and a nucleophile, and practical protocols for its chemical modification and characterization.

Electronic and Steric Landscape of the Pyridyl Nitrogen

The reactivity of the pyridyl nitrogen in this compound is a direct consequence of the electronic and steric environment created by its substituents.

Electronic Effects of the 3-(2-Hydroxyethoxy) Substituent

The substituent at the 3-position is an alkoxy group, which exerts two opposing electronic effects:

  • Inductive Effect (-I): The oxygen atom is more electronegative than the carbon atoms of the pyridine ring. This leads to a withdrawal of electron density through the sigma bonds, which deactivates the ring and decreases the basicity of the nitrogen.

  • Resonance Effect (+R): The lone pairs on the ether oxygen can be delocalized into the pyridine ring's π-system. This effect donates electron density to the ring, which would typically increase the basicity of the nitrogen.

However, for a substituent at the meta (3-) position, direct resonance interaction with the ring nitrogen is not possible. Consequently, the electron-withdrawing inductive effect (-I) is the dominant factor.[1] This is quantified by Hammett substituent constants (σ), where a positive value indicates an electron-withdrawing nature.[2][3]

ParameterValueImplication for Reactivity
Hammett Constant (σmeta) for -OCH₃ +0.12[1]The positive value confirms the net electron-withdrawing nature of the alkoxy group at the meta position, reducing electron density at the pyridyl nitrogen.
Predicted pKa ~4.8[4][5]Less basic than unsubstituted pyridine (pKa ≈ 5.2), reflecting the deactivating inductive effect of the 3-alkoxy group.

Table 1: Key Electronic Parameters Influencing Nitrogen Reactivity.

This net electron withdrawal makes the pyridyl nitrogen in this compound less basic and less nucleophilic than in unsubstituted pyridine.

Steric Considerations

The 3-position placement of the (2-hydroxyethoxy) side chain means it does not physically obstruct the nitrogen atom's lone pair. This steric accessibility is a significant advantage, allowing the nitrogen to react readily with protons, electrophiles, and Lewis acids without significant hindrance, a common issue for pyridines substituted at the 2- or 6-positions.

Basicity and pKa: The Fundamental Property

The most fundamental chemical property of the pyridyl nitrogen is its basicity, quantitatively expressed by the pKa of its conjugate acid (the pyridinium ion). The pKa dictates the protonation state of the molecule at physiological pH, which in turn influences its solubility, membrane permeability, and receptor binding.

The pKa of 3-methoxypyridine is reported as 4.78-4.88, slightly lower than that of pyridine (~5.2), which serves as a reliable estimate for this compound.[4][6]

Workflow for Reactivity Assessment

Caption: Workflow for assessing the pyridyl nitrogen's reactivity.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines a standard method for accurately determining the pKa of a basic compound like this compound.[7][8][9]

Principle: The compound is dissolved in an aqueous solution and titrated with a strong acid (e.g., HCl). The pH is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (pyridinium) and neutral species are equal.[9]

Methodology:

  • Calibration: Calibrate a pH meter using standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[7]

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. To maintain constant ionic strength, make the solution 0.15 M in potassium chloride (KCl).[8]

  • Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25 °C. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen gas to remove dissolved CO₂.[7]

  • Titration: Titrate the solution with a standardized 0.1 M HCl solution. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL), allowing the pH reading to stabilize after each addition.

  • Data Analysis: Record the pH after each addition of titrant. Plot pH (y-axis) versus the volume of HCl added (x-axis). Determine the equivalence point from the steepest part of the curve (or the maximum of the first derivative). The pKa is the pH value at exactly half of the equivalence point volume.[8]

  • Validation: Perform the titration in triplicate to ensure reproducibility.

Nucleophilic Reactivity at the Nitrogen Center

The lone pair of electrons on the sp²-hybridized nitrogen atom allows it to act as a nucleophile, attacking a variety of electrophilic species.

N-Alkylation (Quaternization)

Quaternization is the reaction of the pyridyl nitrogen with an alkylating agent (e.g., an alkyl halide) to form a permanently positively charged quaternary pyridinium salt. This transformation dramatically increases the compound's polarity and water solubility.

Caption: General mechanism for N-alkylation (quaternization).

Experimental Protocol: Synthesis of 1-Methyl-3-(2-hydroxyethoxy)pyridinium Iodide This protocol is adapted from general procedures for the quaternization of pyridines with methyl iodide.[10][11]

Principle: The nucleophilic pyridyl nitrogen attacks the electrophilic methyl group of methyl iodide in an SN2 reaction. The resulting pyridinium iodide salt often precipitates from the reaction solvent.

Methodology:

  • Reaction Setup: In a sealed tube or round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add methyl iodide (1.1 - 1.5 eq) to the solution.

  • Reaction Conditions: Heat the mixture at a temperature ranging from room temperature to 100 °C, monitoring the reaction progress by TLC or LC-MS.[10] For less reactive pyridines, heating is often necessary.

  • Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

  • Characterization: Confirm the structure of the product by NMR spectroscopy and mass spectrometry. A significant downfield shift of all pyridine ring protons is expected upon quaternization.[12]

N-Oxidation

Oxidation of the pyridyl nitrogen to an N-oxide is a pivotal transformation in drug metabolism and synthetic chemistry. The N-O bond introduces a strong dipole, making the N-oxide highly polar. It also alters the electronic properties of the ring, rendering the C2 and C4 positions susceptible to nucleophilic attack.

Caption: General mechanism for N-oxidation with a peracid.

Experimental Protocol: Synthesis of this compound N-oxide This protocol uses meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for the N-oxidation of pyridines.[13][14]

Principle: The pyridyl nitrogen attacks the terminal, electrophilic oxygen atom of the peracid in a concerted mechanism, transferring the oxygen to the nitrogen and producing the N-oxide and meta-chlorobenzoic acid as a byproduct.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add solid m-CPBA (1.1-1.5 eq, corrected for purity) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₅) to destroy excess peracid. Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) to remove the benzoic acid byproduct, and then with brine.[15]

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the product structure using NMR and mass spectrometry. Upon N-oxidation, the C2/C6 protons typically shift downfield, while the C3/C5 and C4 protons may shift slightly upfield or downfield depending on the solvent and substitution.[16]

Competing Reactivity: The Hydroxyl Group

A key consideration for drug development professionals is the potential for reactions at other sites in the molecule. The primary alcohol of the 2-hydroxyethoxy side chain is also a reactive functional group.

  • Acylation/Esterification: In the presence of acylating agents (e.g., acetic anhydride, acyl chlorides) and a base, the primary alcohol can be readily acylated to form an ester. Pyridine itself is often used as a catalyst and base in such reactions.[17][18][19]

  • Competition: In reactions involving electrophiles, there can be competition between the pyridyl nitrogen and the hydroxyl oxygen. Generally, the pyridyl nitrogen is more nucleophilic than the neutral alcohol. However, under basic conditions where the alcohol is deprotonated to the more nucleophilic alkoxide, or with hard electrophiles that prefer oxygen, reaction at the hydroxyl group can dominate. For reactions like tosylation, pyridine acts as a nucleophilic catalyst, activating the tosyl chloride towards attack by the alcohol.[20][21]

Analytical Characterization

Confirming the outcome of reactions at the pyridyl nitrogen is crucial. NMR spectroscopy is the most powerful tool for this purpose.

Compound TypeH-2/H-6 (α-protons)H-4 (γ-proton)H-5 (β-proton)C-2/C-6C-4
Parent Pyridine Downfield (δ ~8.5)Mid-field (δ ~7.7)Upfield (δ ~7.3)~150 ppm~136 ppm
N-Oxide Downfield shiftUpfield shiftUpfield shiftShiftShift
Quaternary Salt Significant downfield shift (δ >9.0)Significant downfield shiftSignificant downfield shiftDownfield shiftDownfield shift

Table 2: General ¹H and ¹³C NMR Chemical Shift Trends upon Modification of the Pyridyl Nitrogen.[12][16][22][23] (Exact shifts are solvent and substituent dependent).

  • ¹H NMR: Quaternization causes a pronounced downfield shift (deshielding) of all ring protons due to the introduction of a formal positive charge.[12] N-oxidation also causes a downfield shift of the α-protons (H-2, H-6), but the effect on other protons is less predictable.[16]

  • ¹³C NMR: Similar to proton NMR, both quaternization and N-oxidation cause significant changes in the carbon chemical shifts, reflecting the altered electronic distribution in the ring.[22][24]

  • Mass Spectrometry: Provides definitive confirmation of the mass change associated with the addition of an alkyl group (quaternization) or an oxygen atom (N-oxidation).

Conclusion

The pyridyl nitrogen of this compound possesses moderate basicity and is sterically unhindered, making it a readily accessible site for chemical modification. Its reactivity is dominated by the electron-withdrawing inductive effect of the 3-alkoxy substituent, rendering it slightly less nucleophilic than unsubstituted pyridine. Key reactions include protonation, N-alkylation to form quaternary salts, and N-oxidation to the corresponding N-oxide. These transformations profoundly alter the molecule's physicochemical properties, such as polarity, solubility, and metabolic profile. For drug development professionals, a thorough understanding of this reactivity, including potential competition from the side-chain hydroxyl group, is essential for rational molecular design, prodrug strategies, and predicting metabolic fate. The protocols and analytical data presented in this guide provide a robust framework for the exploration and manipulation of this important chemical scaffold.

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A Comprehensive Review of 2-(Pyridin-3-yloxy)ethanol and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and its favorable pharmacokinetic properties make it a privileged structure in drug design. This guide provides an in-depth review of a specific class of pyridine derivatives, 2-(pyridin-3-yloxy)ethanol and its analogs, focusing on their synthesis, diverse biological activities, and potential as therapeutic agents. We will delve into the structure-activity relationships that govern their function and provide detailed experimental protocols for their synthesis and biological evaluation.

Introduction to the this compound Scaffold

The this compound core structure combines the key features of a pyridine ring with a flexible ethanol linker attached via an ether linkage at the 3-position. This arrangement allows for diverse structural modifications at both the pyridine ring and the ethanol moiety, enabling the fine-tuning of physicochemical and pharmacological properties. The ether oxygen and the hydroxyl group of the ethanol chain can participate in hydrogen bonding, a crucial interaction for binding to biological targets. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor or be protonated, influencing solubility and receptor interactions.

This unique combination of structural features has led to the exploration of this compound analogs in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This guide will explore the scientific literature to provide a comprehensive overview of this promising class of compounds.

Synthetic Strategies for this compound and Its Analogs

The primary and most versatile method for the synthesis of this compound and its analogs is the Williamson ether synthesis .[1][2][3][4] This classical organic reaction involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide.

General Williamson Ether Synthesis Protocol

The synthesis of the parent compound, this compound, can be achieved by reacting 3-hydroxypyridine with a suitable 2-carbon electrophile, such as 2-chloroethanol or ethylene oxide, in the presence of a base.

Diagram of the General Synthetic Workflow:

G cluster_reactants Reactants cluster_reaction Reaction 3_hydroxypyridine 3-Hydroxypyridine deprotonation Deprotonation 3_hydroxypyridine->deprotonation base Base (e.g., NaH, K2CO3) base->deprotonation electrophile 2-Carbon Electrophile (e.g., 2-Chloroethanol) sn2 SN2 Attack electrophile->sn2 deprotonation->sn2 Pyridin-3-olate product This compound sn2->product

Caption: General workflow for the Williamson ether synthesis of this compound.

Step-by-Step Experimental Protocol:

  • Deprotonation of 3-Hydroxypyridine: To a solution of 3-hydroxypyridine in an appropriate aprotic solvent (e.g., DMF, THF), add a suitable base (e.g., sodium hydride, potassium carbonate). The reaction is typically stirred at room temperature until the deprotonation is complete, which can be monitored by the cessation of hydrogen gas evolution in the case of NaH.

  • Nucleophilic Substitution: To the resulting pyridin-3-olate solution, add the 2-carbon electrophile (e.g., 2-chloroethanol) dropwise. The reaction mixture is then heated to a temperature ranging from 50 to 100 °C for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

This general protocol can be adapted for the synthesis of a wide range of analogs by using substituted 3-hydroxypyridines or different electrophiles.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Anti-inflammatory Activity

Several studies have reported the anti-inflammatory properties of pyridyloxy derivatives.[5][6] The mechanism of action is often attributed to the inhibition of key inflammatory mediators.

Relevant Biological Assays:

  • Carrageenan-Induced Paw Edema in Rats: This is a widely used in vivo model to assess the anti-inflammatory activity of test compounds.[6][7]

    • Animal Model: Male Wistar rats are typically used.

    • Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the rat's hind paw.

    • Drug Administration: The test compound is administered orally or intraperitoneally at a specific time before carrageenan injection.

    • Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

    • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

  • Lipopolysaccharide (LPS)-Induced Cytokine Production in Macrophages: This in vitro assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines.

    • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

    • Treatment: The cells are pre-treated with the test compound for a specific duration, followed by stimulation with LPS.

    • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are quantified using ELISA kits.

    • Analysis: The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is determined.

Neuroprotective Effects

The pyridine moiety is a common feature in many centrally acting drugs, and analogs of this compound have shown promise as neuroprotective agents.[8][9][10][11]

A notable example is a study on 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine, a compound with a similar pyridin-3-yloxy core, which demonstrated neuroprotective potential in a model of Alzheimer's disease.[8] The proposed mechanism involves the modulation of nicotinic acetylcholine receptors (nAChRs).

Key Biological Assays for Neuroprotection:

  • In Vitro Neurotoxicity Assays:

    • Cell Lines: Neuronal cell lines such as PC12 or SH-SY5Y are commonly used.

    • Induction of Toxicity: Neurotoxicity is induced by agents like β-amyloid peptides (Aβ), hydrogen peroxide (H₂O₂), or glutamate.

    • Treatment: Cells are co-treated with the neurotoxic agent and the test compound.

    • Viability Assessment: Cell viability is measured using assays like the MTT or LDH assay.

    • Analysis: The ability of the compound to protect cells from the toxic insult is quantified.

  • In Vivo Models of Neurodegeneration:

    • Animal Models: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or models of induced neurodegeneration (e.g., MPTP model for Parkinson's disease) are utilized.

    • Drug Administration: The test compound is administered to the animals for a specified period.

    • Behavioral Tests: Cognitive function is assessed using tests like the Morris water maze or Y-maze.

    • Histopathological Analysis: Brain tissue is examined for markers of neurodegeneration, such as amyloid plaques or neuronal loss.

PIM Kinase Inhibition

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in various cancers, making them attractive targets for cancer therapy.[12][13][14][15][16] Several pyridyl-containing scaffolds have been identified as potent PIM kinase inhibitors.

PIM Kinase Inhibition Assay Protocol:

  • Enzyme and Substrate: Recombinant human PIM-1 kinase and a suitable peptide substrate are used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing ATP and magnesium chloride.

  • Inhibition Assay: The test compound is incubated with the enzyme and substrate.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (using ³²P-ATP) or fluorescence-based assays.

  • Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated.

Structure-Activity Relationship (SAR) Insights:

While specific SAR data for this compound is limited in the public domain, general trends for related pyridinyloxy analogs suggest that:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact biological activity and selectivity. Electron-donating or withdrawing groups can modulate the pKa of the pyridine nitrogen and influence interactions with the target protein.

  • Modification of the Ethanol Linker: The length and branching of the alkanol chain can affect the compound's flexibility and ability to fit into the binding pocket of a target. The hydroxyl group is often a key interaction point.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of a drug candidate is crucial for its success. While specific in vivo pharmacokinetic data for this compound is scarce in the literature, in silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are essential early steps in the drug discovery process.[17][18][19][20][21]

Table 1: Key In Vitro ADME Assays

ParameterAssayPurpose
Solubility Kinetic or Thermodynamic Solubility AssayTo determine the solubility of the compound in aqueous solutions at different pH values.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 Cell Permeability AssayTo assess the passive diffusion and active transport of the compound across biological membranes.
Metabolic Stability Liver Microsomal Stability Assay or Hepatocyte Stability AssayTo evaluate the susceptibility of the compound to metabolism by liver enzymes (e.g., cytochrome P450s).
Plasma Protein Binding Equilibrium Dialysis or UltracentrifugationTo determine the extent to which the compound binds to plasma proteins, which affects its distribution and availability.
CYP Inhibition Cytochrome P450 Inhibition AssayTo assess the potential of the compound to inhibit major CYP enzymes, which can lead to drug-drug interactions.

Diagram of the ADME Evaluation Workflow:

G Compound Test Compound Solubility Solubility Assay Compound->Solubility Permeability Permeability Assay Compound->Permeability Metabolic_Stability Metabolic Stability Assay Compound->Metabolic_Stability PPB Plasma Protein Binding Compound->PPB CYP_Inhibition CYP Inhibition Compound->CYP_Inhibition In_Vivo_PK In Vivo Pharmacokinetics Solubility->In_Vivo_PK Permeability->In_Vivo_PK Metabolic_Stability->In_Vivo_PK PPB->In_Vivo_PK CYP_Inhibition->In_Vivo_PK

Caption: A typical workflow for the in vitro ADME profiling of a drug candidate.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility via the Williamson ether synthesis allows for the generation of diverse chemical libraries for biological screening. The demonstrated anti-inflammatory, neuroprotective, and kinase inhibitory activities of its analogs highlight the broad therapeutic potential of this chemical class.

Future research in this area should focus on:

  • Systematic SAR studies to elucidate the key structural features required for potent and selective activity against specific biological targets.

  • In-depth mechanistic studies to understand the molecular basis of the observed biological effects.

  • Comprehensive pharmacokinetic profiling of lead compounds to assess their drug-like properties.

  • Exploration of additional therapeutic areas where this scaffold may have utility.

By leveraging the principles of medicinal chemistry and modern drug discovery technologies, the full therapeutic potential of this compound and its analogs can be unlocked, leading to the development of new and effective medicines for a range of human diseases.

References

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Stability and storage conditions for 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 2-(Pyridin-3-yloxy)ethanol

Introduction

This compound is a bifunctional organic molecule incorporating a pyridine ring, an ether linkage, and a primary alcohol. This unique combination of functional groups makes it a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the basic pyridine nitrogen, the flexible ether bond, and the reactive hydroxyl group dictates its utility but also defines its stability profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of its chemical stability, potential degradation pathways, and optimal storage conditions is paramount to ensure its integrity, experimental reproducibility, and the safety of its handling.

This guide provides a detailed examination of the factors influencing the stability of this compound. It moves beyond generic storage advice to explain the underlying chemical principles, outlines potential degradation mechanisms, and provides actionable protocols for storage and analytical monitoring.

Physicochemical Properties and Stability Implications

While extensive experimental data for this compound is not widely published, its structural features allow for an expert assessment of its properties and stability. The molecule's behavior is governed by the interplay of its constituent functional groups.

PropertyEstimated Value / CharacteristicImplication for Stability & Storage
Molecular Formula C₇H₉NO-
Molecular Weight 123.15 g/mol -
Appearance Likely a liquid or low-melting solidHandling procedures should be appropriate for a liquid.
Boiling Point High; estimated >200 °CLow volatility at room temperature, but distillation requires vacuum.
Solubility Soluble in water and polar organic solventsSusceptible to hydrolysis if reactive impurities are present.
Hygroscopicity Expected to be hygroscopicThe pyridine ring and hydroxyl group can form hydrogen bonds with water. Absorbed moisture can promote hydrolytic or acid/base-catalyzed degradation.[1][2]
pKa ~4.5-5.5 (for the pyridinium ion)The pyridine nitrogen is basic and will react with acids. The compound will be protonated and water-soluble at low pH.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by its susceptibility to oxidation, acid/base-catalyzed reactions, and photolytic decomposition. The primary sites of reactivity are the pyridine ring, the ether linkage, and the primary alcohol.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. While more resistant to electrophilic substitution than benzene, the nitrogen atom is a nucleophilic and basic site, making it susceptible to:

  • N-Oxidation: Strong oxidizing agents (e.g., hydrogen peroxide, peroxy acids) can oxidize the pyridine nitrogen to form the corresponding N-oxide. This is a common metabolic pathway for pyridine-containing compounds.

  • Acid Reaction: As a base, the pyridine nitrogen will readily react with acids to form pyridinium salts. This is generally not a degradation pathway but alters the compound's physical properties.[1]

Reactivity of the Ether Linkage

Ether linkages are generally stable but can be cleaved under specific conditions:

  • Acid-Catalyzed Cleavage: Strong acids, particularly at elevated temperatures, can cleave the ether bond. However, this typically requires harsh conditions not encountered during standard storage.

  • Oxidative Cleavage & Peroxide Formation: In the presence of oxygen, especially when exposed to light or heat, ethers can undergo auto-oxidation to form unstable hydroperoxides and peroxides.[3] This is a critical safety and stability concern, as peroxides can be explosive and initiate further degradation.

Reactivity of the Primary Alcohol

The primary alcohol is a key site for oxidative degradation:

  • Oxidation: It can be readily oxidized to the corresponding aldehyde, 2-(pyridin-3-yloxy)acetaldehyde, and further to the carboxylic acid, 2-(pyridin-3-yloxy)acetic acid. This can be initiated by atmospheric oxygen (slowly), metal ion catalysts, or oxidizing agents.

These potential pathways are summarized in the diagram below.

G cluster_main This compound cluster_degradation Potential Degradation Products main This compound n_oxide Pyridine N-Oxide Derivative main->n_oxide [O] (e.g., H₂O₂, m-CPBA) aldehyde 2-(Pyridin-3-yloxy)acetaldehyde main->aldehyde [O] (e.g., O₂, metal ions) peroxide Hydroperoxide (at α-carbon) main->peroxide O₂ / Light (Auto-oxidation) cleavage 3-Hydroxypyridine + Ethylene Glycol main->cleavage Strong Acid / Heat acid 2-(Pyridin-3-yloxy)acetic acid aldehyde->acid [O]

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, a multi-faceted approach to storage is required to preserve the integrity of this compound. The following conditions are recommended to mitigate the risks of degradation.

ParameterRecommendationRationale
Temperature Store at 2-8°C.[4]Reduces the rate of all chemical degradation reactions, especially auto-oxidation. Prevents accumulation of heat that can accelerate decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Displaces oxygen, preventing oxidation of the alcohol, auto-oxidation of the ether to form peroxides, and potential oxidation of the pyridine ring.[4]
Light Protect from light. Store in an amber vial or in the dark.[1]Light can catalyze the formation of free radicals, leading to the formation of peroxides from the ether linkage.
Moisture Keep container tightly closed in a dry place.[1][3]The compound is likely hygroscopic. Absorbed water can act as a medium for hydrolytic degradation or other reactions.
Container Use chemically resistant glass containers (e.g., Type 1 borosilicate glass) with PTFE-lined caps.Prevents leaching of contaminants from the container and ensures a tight seal against moisture and air.
Incompatibilities Store away from strong oxidizing agents, strong acids, and acid halides.[1][2]Prevents vigorous and potentially hazardous reactions, including N-oxidation, ether cleavage, and salt formation.

Stability-Indicating Analytical Methods

To ensure the quality of this compound over time, a validated stability-indicating analytical method is essential. Such a method must be able to separate the intact parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.

Analytical Workflow for Stability Assessment

The process involves subjecting the compound to stress conditions to intentionally generate degradation products, developing a method that can resolve these products, and then using that method to test samples stored under recommended long-term conditions.

G cluster_workflow Stability Assessment Workflow start Obtain Reference Standard of This compound stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->stress develop Develop Separation Method (e.g., Reversed-Phase HPLC) stress->develop validate Validate Method (Specificity, Linearity, Accuracy, Precision) develop->validate store Place Samples on Long-Term and Accelerated Stability Stations validate->store test Test Samples at Pre-defined Time Points store->test analyze Analyze Data: Assay vs. Initial, Quantify Impurities test->analyze end Determine Shelf-Life and Re-test Date analyze->end

Sources

The Energetic Landscape of Pyridyl Ethers: A Guide to Thermochemical Data for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Thermochemical Data of Pyridyl Ethers is Critical for Scientific Advancement

Pyridyl ether moieties are prevalent scaffolds in numerous fields, most notably in medicinal chemistry and materials science. Their unique electronic structure, arising from the interplay between the electron-withdrawing pyridine ring and the flexible ether linkage, imparts critical properties to parent molecules. In drug development, these properties govern ligand-receptor binding affinities, metabolic stability, and pharmacokinetic profiles.[1] Understanding the fundamental thermochemistry of these compounds—quantified by properties such as the standard enthalpy of formation (ΔfH°), bond dissociation energy (BDE), and gas-phase acidity—is not merely an academic exercise. It provides a quantitative framework for predicting molecular stability, reactivity, and the energetic drivers of biological interactions, thereby accelerating the rational design of novel therapeutics and functional materials.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and methodologies for determining the thermochemical data of pyridyl ether compounds. We will delve into the causality behind experimental choices, detail self-validating computational protocols, and present a curated compendium of thermochemical data to serve as a foundational resource for the scientific community.

Part 1: Experimental Determination of Thermochemical Properties

The empirical measurement of thermochemical data remains the gold standard for accuracy. These techniques, while often demanding, provide the benchmark against which all other methods are validated.

Combustion Calorimetry: Quantifying the Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[3] Direct measurement is often impossible, so it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°).

Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of the high-purity crystalline pyridyl ether compound is placed in a crucible within a high-pressure vessel, the "bomb." A small amount of water is added to the bomb to ensure the final products are in their standard states.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically ~3 MPa).

  • Ignition & Measurement: The sample is ignited via an electrical fuse. The entire bomb is submerged in a known volume of water in a calorimeter. The heat released by the combustion reaction raises the temperature of the water, which is measured with high precision.

  • Calibration: The energy equivalent of the calorimeter system (bomb, water, stirrer, etc.) is determined by burning a standard reference material with a precisely known enthalpy of combustion, such as benzoic acid.

  • Data Reduction: The gross heat released is corrected for the ignition energy and any side reactions (e.g., formation of nitric acid from residual nitrogen) to obtain the standard internal energy of combustion (ΔcU°). This is then converted to the standard enthalpy of combustion (ΔcH°).

  • Calculation of ΔfH°: The standard enthalpy of formation of the solid compound is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).

Causality and Expertise: The choice of a static bomb (as opposed to a rotating bomb) is suitable for C, H, N, O compounds. The excess oxygen ensures complete combustion, a critical factor for accuracy.[2] The final conversion from the solid-state enthalpy of formation to the more fundamentally useful gas-phase value requires knowledge of the enthalpy of sublimation.

Vapor Pressure Measurement: Accessing Gas-Phase Data

To compare experimental results with theoretical calculations, which are typically performed on single molecules in the gas phase, the enthalpy of phase change (vaporization or sublimation) must be determined.

Protocol: Knudsen Effusion or Correlation-Gas Chromatography

  • Knudsen Effusion Mass Spectrometry: This technique measures the mass flow rate of a vapor effusing through a small orifice from a temperature-controlled cell into a vacuum. The vapor pressure is determined from this rate.

  • Correlation-Gas Chromatography (C-GC): This powerful technique correlates the gas chromatographic retention time of a compound with the retention times of a series of standards with known vapor pressures. By measuring retention times at different temperatures, the enthalpy of vaporization can be determined.[4] This method is particularly valuable for its speed and applicability to small sample quantities.

By applying the Clausius-Clapeyron equation to the temperature-dependent vapor pressure data, the standard enthalpy of sublimation (ΔsubH°) or vaporization (ΔvapH°) can be derived. This value is the crucial link to obtaining the gas-phase enthalpy of formation:

ΔfH°(g) = ΔfH°(cr) + ΔsubH°

Part 2: The Power of Computational Thermochemistry

While experimental methods provide benchmark data, they can be resource-intensive. Modern computational chemistry offers a powerful and predictive alternative, capable of yielding highly accurate thermochemical data when applied correctly.

High-Accuracy Composite Methods

To achieve "chemical accuracy" (typically defined as ± 4 kJ·mol⁻¹), single-level ab initio or Density Functional Theory (DFT) calculations are often insufficient. High-accuracy composite methods, such as the Gaussian-n (G3, G4) theories, systematically combine calculations at different levels of theory and basis set sizes to approximate a very high-level result at a manageable computational cost. These methods include empirical corrections to account for remaining deficiencies, making them exceptionally reliable for thermochemical predictions.

Isodesmic Reactions: A Self-Validating Computational Strategy

A key challenge in computational chemistry is the cancellation of systematic errors. Isodesmic and homodesmotic reactions are theoretical, balanced reactions designed to maximize this error cancellation. In an isodesmic reaction, the number and type of chemical bonds on the reactant side are identical to those on the product side. This ensures that errors associated with the theoretical description of specific bond types are largely nullified when the reaction enthalpy is calculated.

The enthalpy of formation of a target molecule (e.g., 2-phenoxypyridine) can be calculated with high accuracy using this principle:

ΔfH°(Target) ≈ ΣΔfH°(Products, Exp) - ΣΔfH°(Reactants, Exp) + ΔrH°(Calculated)

Where the enthalpies of formation of the reference species are known from experiment, and only the reaction enthalpy (ΔrH°) is calculated computationally. This approach leverages the strength of high-quality experimental data to "anchor" the theoretical calculation.

Isodesmic_Reaction cluster_reactants Reactants cluster_products Products r1 Target (2-Phenoxypyridine) p1 Reference 1 (Diphenyl Ether) plus1 + plus1->p1  ΔrH° (Calculated)   r2 Reference 2 (Pyridine) p2 Reference 3 (2,2'-Bipyridine) plus2 + Workflow cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start High-Purity Crystalline Sample comb_cal Combustion Calorimetry exp_start->comb_cal vap_pres Vapor Pressure Measurement (C-GC) exp_start->vap_pres delta_fH_cr ΔfH°(cr) comb_cal->delta_fH_cr delta_subH ΔsubH° vap_pres->delta_subH delta_fH_g_exp Experimental ΔfH°(g) delta_fH_cr->delta_fH_g_exp delta_subH->delta_fH_g_exp validation Validation & Analysis delta_fH_g_exp->validation Benchmark target_mol Define Target Molecule (e.g., 2-Phenoxypyridine) isodesmic Design Isodesmic Reaction Scheme target_mol->isodesmic g4_calc G4 Composite Theory Calculation isodesmic->g4_calc ref_data Select Reference Compounds with Known Experimental ΔfH° ref_data->isodesmic delta_fH_g_comp Calculated ΔfH°(g) ref_data->delta_fH_g_comp delta_rH Calculate ΔrH°(calc) g4_calc->delta_rH delta_rH->delta_fH_g_comp delta_fH_g_comp->validation Prediction

Caption: Integrated workflow for determining thermochemical data.

Conclusion

The thermochemical data of pyridyl ether compounds are indispensable for predictive science in drug discovery and materials engineering. This guide has detailed the robust experimental and computational methodologies required to obtain this information with high fidelity. By combining precise calorimetric measurements with self-validating computational strategies like the use of isodesmic reactions, researchers can build a reliable, quantitative understanding of molecular stability and reactivity. The data presented herein for phenoxypyridine isomers, anchored by established experimental values for key structural analogues, provides a foundational dataset to guide future research and development.

References

  • Ribeiro da Silva, M. A. V., Matos, M. A. R., & Monte, M. J. S. (1998). A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. The Journal of Physical Chemistry A, 102(44), 8815-8820. [Link]

  • Ribeiro da Silva, M. A. V., & Gomes, J. R. B. (2005). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. Journal of the Brazilian Chemical Society, 16(2), 299-306. [Link]

  • Barros, P. P., et al. (2014). Enthalpy of formation of anisole: implications for the controversy on the O-H bond dissociation enthalpy in phenol. The Journal of Physical Chemistry A, 118(46), 11026-11032. [Link]

  • A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. (n.d.). ResearchGate. Retrieved from [Link]

  • The Enthalpy of Formation of Anisole: Implications for the Controversy on the O-H Bond Dissociation Enthalpy in Phenol. (n.d.). ResearchGate. Retrieved from [Link]

  • A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. (1998). ACS Publications. [Link]

  • The Enthalpy of Formation of Anisole: Implications for the Controversy on the O–H Bond Dissociation Enthalpy in Phenol. (n.d.). Universidade de Lisboa. [Link]

  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Enthalpy of formation of anisole: Implications for the controversy on the O-H bond dissociation enthalpy in phenol. (2014). Universidade de Lisboa Repository. [Link]

  • Khoiriah, S. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia, 5(2), 101-109. [Link]

  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. (2022). Jurnal Kartika Kimia. [Link]

  • Experimental and computational thermochemistry of the dihydroxypyridine isomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. International Journal of Pharmaceutical and Bio-Medical Science, 5(2), 159-182. [Link]

  • Wikipedia contributors. (2024). Bond-dissociation energy. Wikipedia. [Link]

  • Anisole. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Khedhri, J., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2603. [Link]

  • Bond Dissociation Energies. (n.d.). CRC Handbook of Chemistry and Physics. [Link]

  • Mishra, R. K., & Chandra, A. K. (2014). Trans-cis isomerization energies of azopyridines: A calorimetric and computational study. Thermochimica Acta, 592, 58-62. [Link]

  • Chickos, J. S., & O'Brien, J. J. (2011). Study of the Vaporization Enthalpies by Correlation-Gas Chromatography. IRL @ UMSL. [Link]

  • Darwent, B. deB. (1970). Bond Dissociation Energies in Simple Molecules. NSRDS-NBS 31. [Link]

  • Funes-Ardoiz, I., et al. (2023). Enthalpy of Formation of Polycyclic Aromatic Hydrocarbons and Heterocyclic Aromatic Compounds. ACS Omega, 8(2), 2469-2479. [Link]

  • Pyridine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Bond Dissociation Energies in Second-Row Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,2'-Bipyridine. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Luo, Y.-R. (2010). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]

  • Diisopropyl ether. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • G3(MP2) Calculations of Enthalpies of Hydrogenation, Isomerization, and Formation of Bi and Tricyclic C8 and C10 Hydrocarbons. The Bicyclo[3.3.0]octenes and Triquinacenes. (n.d.). ResearchGate. Retrieved from [Link]

  • Shagidullin, A. R., et al. (2022). Polymorphism and Phase-Transition Thermodynamic Properties of Phenazone (Antipyrine). Pharmaceutics, 14(10), 2097. [Link]

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Methodological & Application

Application Notes and Protocols: 2-(Pyridin-3-yloxy)ethanol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Within the landscape of medicinal chemistry, pyridyl ethers represent a class of scaffolds that are integral to the development of novel therapeutics. Their prevalence is due to the pyridine ring's ability to act as a bioisostere for a phenyl ring, with the added benefit of improved solubility and the capacity to engage in hydrogen bonding as an acceptor. The 3-pyridyl ether moiety, in particular, is a key structural component in a variety of pharmacologically active agents, including ligands for nicotinic acetylcholine receptors.[1][2]

This document provides a detailed guide to the synthesis and application of 2-(Pyridin-3-yloxy)ethanol , a bifunctional building block of significant synthetic potential. Its structure uniquely combines three key reactive features:

  • A nucleophilic primary hydroxyl group , amenable to a wide range of transformations such as esterification, etherification, and oxidation.

  • A basic pyridine nitrogen , which can be quaternized or serve to modulate the electronic properties of the aromatic ring.

  • An aromatic pyridine ring that can undergo substitution reactions, allowing for further molecular diversification.

This combination makes this compound a highly versatile synthon for creating libraries of complex molecules, particularly in the fields of drug discovery and materials science. This guide will detail its synthesis, outline protocols for its key transformations, and illustrate its strategic application in multi-step synthesis.

Section 1: Physicochemical Properties and Safe Handling

Understanding the fundamental properties of a building block is critical for its effective use and for ensuring laboratory safety.

Physicochemical Data

The key properties of this compound and its precursor, 3-Hydroxypyridine, are summarized below. Data for related isomers are also included for comparison.

PropertyThis compound3-Hydroxypyridine2-(Pyridin-3-yl)ethanol[3][4][5][6]
Molecular Formula C₇H₉NO₂C₅H₅NO[7]C₇H₉NO
Molecular Weight 139.15 g/mol [8]95.10 g/mol [7][9]123.15 g/mol
CAS Number 119967-49-6[8]109-00-2[7]6293-56-7
Appearance White to light yellow solidYellow to brown crystals[7]Light yellow oil
Melting Point Not available125-128 °C[7][10]Not applicable
Boiling Point Not available280-281 °C[7][10]Not available
pKa 14.13 (Predicted)[11]Not availableNot available
LogP 0.5 (Predicted)0.5 (Experimental)[9]0.12 (Experimental)[12]
Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, its handling should be guided by the known hazards of its parent structure, 3-hydroxypyridine, and related pyridine derivatives.[13][14]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[13]

  • Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. 3-Hydroxypyridine is known to be sensitive to air and light, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[10]

  • Toxicity: Pyridine derivatives can be irritating to the skin, eyes, and respiratory system.[13] Acute exposure may cause dizziness and headaches. Handle with care to minimize exposure.

Section 2: Synthesis of the Building Block

The most direct and reliable method for synthesizing this compound is the Williamson ether synthesis . This classical Sₙ2 reaction provides a high-yielding pathway by coupling the alkoxide of 3-hydroxypyridine with a suitable two-carbon electrophile.[15][16]

Reaction Principle and Causality

The synthesis proceeds via a two-step mechanism within a single pot:

  • Deprotonation: 3-Hydroxypyridine, a weak acid, is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydride) to form the more nucleophilic pyridin-3-olate anion. The choice of base is critical; stronger bases like NaH ensure complete deprotonation but require anhydrous conditions, whereas weaker bases like K₂CO₃ are easier to handle and often sufficient.

  • Nucleophilic Substitution (Sₙ2): The resulting anion attacks the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol). The reaction follows an Sₙ2 pathway, which is favored for primary halides.[16][17] Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without solvating the nucleophile, thereby increasing its reactivity.[15]

G cluster_0 Synthesis Workflow A 1. Reactant Setup (3-Hydroxypyridine, Base, Solvent) B 2. Deprotonation (Formation of Pyridin-3-olate) A->B Stir at RT C 3. Alkylation (Add 2-Chloroethanol) B->C Heat (e.g., 80°C) D 4. Reaction Monitoring (TLC) C->D Maintain Temp E 5. Aqueous Work-up (Quench, Extract) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G Final Product (this compound) F->G

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Hydroxypyridine (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • 2-Chloroethanol (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxypyridine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Add anhydrous DMF to the flask (approx. 0.2 M concentration relative to 3-hydroxypyridine).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N₂ or Ar).

  • Add 2-chloroethanol (1.2 eq) to the suspension via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-hydroxypyridine starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash twice with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and increasing to 70% EtOAc) to afford the pure product.

Section 3: Key Reactions and Synthetic Applications

The utility of this compound as a building block stems from the orthogonal reactivity of its functional groups.

G cluster_OH Reactions at Hydroxyl Group cluster_Py Reactions at Pyridine Ring Core This compound Ester Ester Derivative Core->Ester Esterification (R-COOH, DCC/DMAP) Ether Extended Ether Core->Ether Etherification (R-X, Base) Aldehyde Aldehyde Core->Aldehyde Oxidation (PCC, DMP) Halide 2-(Pyridin-3-yloxy)ethyl Halide Core->Halide Halogenation (SOCl₂, PBr₃) N_Oxide Pyridine N-Oxide Core->N_Oxide N-Oxidation (m-CPBA) Salt Quaternary Pyridinium Salt Core->Salt N-Alkylation (R-X)

Caption: Key synthetic transformations of this compound.

Reactions at the Hydroxyl Group

The primary alcohol is a versatile handle for introducing a variety of functional groups.

A. Esterification: The hydroxyl group can be readily acylated to form esters. The Steglich esterification is a particularly mild and effective method, ideal for substrates that may be sensitive to acidic conditions.[18][19] This reaction uses a carbodiimide coupling agent like DCC or EDC in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[20][21] The use of DMAP is crucial as it forms a highly reactive acylpyridinium intermediate, which accelerates the rate of esterification and suppresses side reactions.[19][21]

B. Oxidation: The primary alcohol can be selectively oxidized.

  • To Aldehydes: Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) can be used to stop the oxidation at the aldehyde stage.[22][23] These reactions are typically performed in anhydrous solvents like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid.

  • To Carboxylic Acids: Stronger oxidizing agents like Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) will convert the primary alcohol directly to a carboxylic acid.

Protocol 2: Steglich Esterification with a Carboxylic Acid

Objective: To synthesize a generic ester derivative, for example, 2-(pyridin-3-yloxy)ethyl benzoate.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), benzoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with additional DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure ester.

Reactions Involving the Pyridine Ring

The pyridine nitrogen's lone pair of electrons imparts basicity and nucleophilicity, enabling reactions at the nitrogen atom.

A. N-Alkylation: The pyridine nitrogen can act as a nucleophile, attacking alkyl halides to form quaternary pyridinium salts.[24][25] This reaction typically proceeds by heating the pyridine derivative with an excess of a primary or secondary alkyl halide.[25] The resulting pyridinium salts can have altered solubility and biological activity.

B. N-Oxidation: Treatment with an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA) converts the pyridine nitrogen to a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of substitution and modifying its coordination properties.

Section 4: Application in Medicinal Chemistry - A Strategic Approach

The true value of this compound is realized when its orthogonal reactive sites are leveraged in a multi-step synthesis. The pyridyl ether scaffold is of high interest for its interaction with nicotinic acetylcholine receptors (nAChRs), and strategic functionalization can lead to potent and selective ligands.[1] The presence of the pyridine ring is also a key feature in asymmetric synthesis, where it can coordinate to metal catalysts.[26]

The following workflow illustrates a hypothetical strategy to access a library of more complex derivatives, demonstrating the strategic value of this building block.

G cluster_0 Hypothetical Synthetic Pathway A Start: this compound B 1. O-Protection (e.g., TBS-Cl, Imidazole) A->B C 2. Ring Functionalization (e.g., Bromination at C2/C4) B->C D 3. Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D Aryl-Boronic Acid or Amine E 4. O-Deprotection (e.g., TBAF) D->E F 5. Derivatization of OH (Esterification, Etherification, etc.) E->F Diverse Reagents G Target Library of Molecules F->G

Caption: A strategic workflow for creating diverse molecules.

This strategy showcases the importance of protecting the hydroxyl group to allow for selective chemistry on the pyridine ring. Once the core scaffold is elaborated via powerful cross-coupling reactions, the hydroxyl group is deprotected, revealing a handle for late-stage diversification to build a library of potential drug candidates. This approach is highly valuable in modern drug discovery, where exploring the structure-activity relationship (SAR) is paramount.[2][27]

Conclusion

This compound is a potent and versatile building block for organic synthesis. Its trifecta of reactive sites—the hydroxyl group, the pyridine nitrogen, and the aromatic ring—provides chemists with multiple avenues for molecular elaboration. By employing well-established reactions such as the Williamson ether synthesis, Steglich esterification, and various oxidation and N-alkylation protocols, researchers can efficiently incorporate this valuable scaffold into complex molecular architectures. Its strategic use, particularly in protecting group-assisted multi-step syntheses, opens the door to the rapid generation of novel compounds for evaluation in drug discovery and materials science programs.

References

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase . ACS Publications. Available at: [Link]

  • Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 2-(Pyridin-3-Yl)Ethanol . Protheragen. Available at: [Link]

  • Steglich esterification . Wikipedia. Available at: [Link]

  • Products - 2a biotech . 2a biotech. Available at: [Link]

  • CAS 6293-56-7 | 2-(Pyridin-3-yl)ethanol . Alchem Pharmtech. Available at: [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides . ACS Publications. Available at: [Link]

  • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study . ScholarWorks @ UTRGV. Available at: [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase . ACS Publications. Available at: [Link]

  • Alkylation and acylation of pyridine . Química Organica.org. Available at: [Link]

  • Pyridine Mediated Transition-Metal-Free Direct Alkylation of Anilines Using Alcohols via Borrowing Hydrogen Conditions . ResearchGate. Available at: [Link]

  • Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors . ACS Publications. Available at: [Link]

  • Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases . ACS Publications. Available at: [Link]

  • The oxidation of alcohols with trichloroisocyanuric acid: pyridine from base to organocatalyst . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products . The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor . PubMed. Available at: [Link]

  • 3-hydroxypyridine . Wikipedia. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . The Royal Society of Chemistry. Available at: [Link]

  • Umpolung Synthesis of Pyridyl Ethers by BiV‐Mediated O‐Arylation of Pyridones . National Institutes of Health (NIH). Available at: [Link]

  • 3-Hydroxypyridine . PubChem. Available at: [Link]

  • Steglich Esterification . Organic Chemistry Portal. Available at: [Link]

  • PCC Oxidation Mechanism . Chemistry Steps. Available at: [Link]

  • Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate . Tikrit Journal of Pure Science. Available at: [Link]

  • Williamson Ether Synthesis . Cambridge University Press. Available at: [Link]

  • Reagent Friday: PCC (Pyridinium Chlorochromate) . Master Organic Chemistry. Available at: [Link]

  • Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones | Request PDF . ResearchGate. Available at: [Link]

  • Cas 56446-64-1,Ethanol, 2-(2-pyridinyloxy) . LookChem. Available at: [Link]

  • Williamson ether synthesis (video) . Khan Academy. Available at: [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol . ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis reaction . BYJU'S. Available at: [Link]

  • 2-(2-Hydroxyethyl)pyridine . PubChem. Available at: [Link]

  • Williamson Ether Synthesis . Chemistry Steps. Available at: [Link]

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Application Note & Experimental Protocol: O-Alkylation Strategies Utilizing 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of alkoxy side chains containing heterocyclic moieties is a cornerstone of modern medicinal chemistry. These modifications can significantly impact a molecule's pharmacological profile, influencing properties such as solubility, metabolic stability, and target binding affinity. This document provides a detailed guide to the O-alkylation of phenolic substrates using 2-(Pyridin-3-yloxy)ethanol. As a bifunctional reagent containing both a nucleophilic hydroxyl group and a basic pyridine ring, its use requires careful consideration of reaction conditions to achieve the desired ether linkage.

This guide will explore two robust and widely applicable protocols for achieving this transformation: the classical Williamson Ether Synthesis and the milder Mitsunobu Reaction. The causality behind experimental choices, self-validating system checks, and authoritative grounding are emphasized throughout to ensure both scientific integrity and practical success.

Core Concepts in O-Alkylation

O-alkylation of phenols fundamentally involves the formation of an ether bond between a phenoxide anion and an alkyl electrophile. The choice of strategy depends on the nature of the substrates, their sensitivity to reaction conditions, and the desired scale of the reaction.

  • Williamson Ether Synthesis : This is a widely used and cost-effective method that proceeds via an SN2 mechanism.[1][2] It involves the deprotonation of a phenol to form a highly nucleophilic phenoxide, which then displaces a leaving group on an alkyl electrophile. For this application, the hydroxyl group of this compound must first be converted into a suitable leaving group (e.g., a tosylate or halide).

  • Mitsunobu Reaction : This reaction allows for the direct coupling of a primary or secondary alcohol with a pronucleophile (in this case, a phenol) under mild, redox-neutral conditions.[3][4] It utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in situ.[3][5] This method is particularly advantageous for sensitive substrates that cannot tolerate the strongly basic conditions of the Williamson synthesis.

Protocol 1: Williamson-Type Ether Synthesis via Tosylation

This two-step approach first activates the primary alcohol of this compound by converting it to a tosylate, an excellent leaving group. The resulting tosylate is then reacted with a phenol under basic conditions to form the desired ether.

Workflow Overview

Williamson_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: S_N2 Displacement A This compound + p-Toluenesulfonyl Chloride B Tosylate Intermediate A->B Pyridine or TEA, DCM 0°C to RT C Phenol Substrate + Base (e.g., K₂CO₃, Cs₂CO₃) B->C D Target Ether Product C->D DMF or Acetonitrile RT to 80°C caption Figure 1: Two-step Williamson-type ether synthesis workflow.

Figure 1: Two-step Williamson-type ether synthesis workflow.
Step 1: Synthesis of 2-(Pyridin-3-yloxy)ethyl 4-methylbenzenesulfonate

Rationale: The hydroxyl group is a poor leaving group. Conversion to a tosylate provides a highly efficient leaving group for the subsequent SN2 reaction. Pyridine or triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction.

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalentsCAS No.
This compound139.1510.01.39 g1.0119967-49-6
p-Toluenesulfonyl chloride (TsCl)190.6511.02.10 g1.198-59-9
Pyridine (anhydrous)79.10-20 mLSolvent/Base110-86-1
Dichloromethane (DCM, anhydrous)84.93-30 mLSolvent75-09-2

Safety Precautions:

  • p-Toluenesulfonyl chloride: Corrosive and a lachrymator. Handle in a fume hood and wear appropriate PPE.

  • Pyridine: Flammable, harmful if swallowed or inhaled, and causes skin/eye irritation. Use in a well-ventilated fume hood.

  • DCM: Volatile and a suspected carcinogen. Handle with care in a fume hood.

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.39 g, 10.0 mmol).

  • Dissolve the starting material in anhydrous DCM (30 mL) and anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate/Hexanes). The disappearance of the starting alcohol spot indicates completion.

  • Upon completion, pour the reaction mixture into 100 mL of cold water and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can often be used in the next step without further purification.

Step 2: O-Alkylation with a Phenol (Example: 4-Methoxyphenol)

Rationale: A weak base like potassium carbonate or the stronger cesium carbonate is sufficient to deprotonate the phenol.[6][7] Polar aprotic solvents like DMF or acetonitrile are used to accelerate the SN2 reaction.[6][7]

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalentsCAS No.
Tosylate Intermediate (from Step 1)293.3410.0 (assumed)2.93 g1.0N/A
4-Methoxyphenol124.1412.01.49 g1.2150-76-5
Potassium Carbonate (K₂CO₃)138.2120.02.76 g2.0584-08-7
N,N-Dimethylformamide (DMF)73.09-40 mLSolvent68-12-2

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol (1.49 g, 12.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol) in anhydrous DMF (40 mL).

  • Stir the suspension at room temperature for 30 minutes.

  • Add a solution of the tosylate intermediate (2.93 g, 10.0 mmol) in 10 mL of DMF to the flask.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC until the tosylate is consumed.

  • Cool the mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with water (3 x 100 mL) to remove residual DMF, followed by brine (100 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to afford the pure ether product.

Protocol 2: Mitsunobu Reaction

This protocol offers a milder, one-pot alternative for directly coupling this compound with a phenolic nucleophile, avoiding the need for pre-activation of the alcohol.[3]

Mechanistic Rationale

Mitsunobu_Mechanism A PPh₃ + DIAD B Betaine Intermediate A->B Forms Betaine D Phosphonium Salt B->D + ArOH (Proton Transfer) C Phenol (ArOH) C->D F Alkoxyphosphonium Salt D->F + R-OH E Alcohol (R-OH) This compound E->F H Target Ether (ArO-R) F->H + ArO⁻ (S_N2 Attack) I Triphenylphosphine oxide (TPPO) F->I Byproduct G Phenoxide (ArO⁻) G->H caption Figure 2: Simplified Mitsunobu reaction mechanism.

Figure 2: Simplified Mitsunobu reaction mechanism.

Materials & Reagents:

ReagentM.W.Amount (mmol)Mass/VolumeEquivalentsCAS No.
4-Methoxyphenol124.1410.01.24 g1.0150-76-5
This compound139.1511.01.53 g1.1119967-49-6
Triphenylphosphine (PPh₃)262.2915.03.93 g1.5603-35-0
Diisopropyl azodicarboxylate (DIAD)202.2115.02.95 mL1.52446-83-5
Tetrahydrofuran (THF, anhydrous)72.11-100 mLSolvent109-99-9

Safety Precautions:

  • DIAD/DEAD: Potentially explosive and toxic. Handle with extreme care in a fume hood. Avoid friction and heat.

  • Triphenylphosphine: Harmful if swallowed and may cause an allergic skin reaction.

  • THF: Highly flammable. Use in a well-ventilated area away from ignition sources.

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.24 g, 10.0 mmol), this compound (1.53 g, 11.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol).

  • Dissolve the solids in anhydrous THF (100 mL).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Add DIAD (2.95 mL, 15.0 mmol) dropwise via syringe over 30 minutes. A color change and/or the formation of a precipitate (triphenylphosphine oxide) may be observed.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to remove. Purification is typically achieved by column chromatography on silica gel. In some cases, TPPO can be precipitated by adding a non-polar solvent like diethyl ether or a hexanes/ethyl acetate mixture and filtering it off.

  • After initial filtration (if applicable), concentrate the filtrate and purify by column chromatography (gradient elution, e.g., 20% to 50% ethyl acetate in hexanes) to isolate the desired ether.

Work-Up and Purification of Pyridine Derivatives

Pyridine-containing compounds can sometimes complicate purification due to their basicity, which can cause tailing on silica gel columns.[9]

  • Acidic Wash: During aqueous work-up, washing the organic layer with a dilute acid (e.g., 1 M HCl or saturated NH₄Cl solution) can help remove unreacted basic starting materials or byproducts. However, care must be taken as the desired product may also be protonated and partition into the aqueous layer. A subsequent basification of the aqueous layer and re-extraction may be necessary if product loss is observed.

  • Column Chromatography Additives: Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent during column chromatography can significantly improve peak shape and separation for basic compounds like pyridines.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the newly formed ether.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • TLC and HPLC: To assess the purity of the final compound.

References

  • Surak, J. Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Chemtik. Alcohol to Ether using Williamson synthesis (O-Alkylation). Chemtik Website. [Link]

  • PharmaXChange.info. Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific Website. [Link]

  • Wikipedia. Mitsunobu reaction. Wikipedia. [Link]

  • ResearchGate. O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. ResearchGate. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. BYJU'S Website. [Link]

  • ResearchGate. Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. ResearchGate. [Link]

  • Organic Synthesis. Mitsunobu reaction. Organic Synthesis Website. [Link]

  • Semantic Scholar. Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols. Organic Chemistry Portal. [Link]

  • ResearchGate. Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate. [Link]

  • Avantor. MATERIAL SAFETY DATA SHEET - PYRIDINE. Avantor. [Link]

  • ACS Publications. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry. [Link]

  • PrepChem.com. Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com. [Link]

  • Google Patents. Purification method of pyridine and pyridine derivatives.
  • Google Patents. Process for O-alkylation of phenolic compounds.
  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. ResearchGate. [Link]

Sources

Application Notes & Protocols: The Strategic Application of 2-(Pyridin-3-yloxy)ethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Molecule of Strategic Importance

In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, recognized for its prevalence in FDA-approved drugs and its versatile role in molecular recognition.[1][2] It acts as a bioisostere for phenyl rings, a hydrogen bond acceptor, and a key coordinating element. When this privileged heterocycle is tethered to an ethanolamine moiety—a pharmacophore rich in its own right—the resulting structure, 2-(Pyridin-3-yloxy)ethanol , emerges not merely as another chemical entity, but as a strategic building block for targeted drug discovery.

This guide eschews a conventional template to deliver a nuanced, in-depth exploration of this compound. We will dissect its synthesis, explore its application as a versatile intermediate and a high-value fragment, and provide actionable protocols for its use in the laboratory. The focus is on the "why"—the causal logic behind its utility in constructing next-generation therapeutics, particularly in the realms of neuroscience and oncology.

Section 1: Physicochemical Profile and Synthesis

A molecule's utility begins with its fundamental properties and accessibility. This compound is a low-molecular-weight compound that embodies key features sought after in fragment-based drug discovery (FBDD): simplicity, aqueous solubility, and rich pharmacophoric features.[3][4]

Key Physicochemical Data
PropertyValueSignificance in Drug Discovery
Molecular Formula C₇H₉NO₂Low complexity, good starting point for elaboration.
Molecular Weight 139.15 g/mol Falls within the "Rule of Three" for fragments, ensuring efficient exploration of chemical space.
Predicted LogP ~0.3 - 0.5Balanced lipophilicity suggests good solubility and potential for membrane permeability.
Predicted pKa ~4.5-5.0 (Pyridine N)The pyridine nitrogen is weakly basic, allowing for potential salt formation and key interactions with biological targets.
Key Features H-bond acceptor (pyridine N, ether O), H-bond donor (hydroxyl H), Aromatic systemProvides multiple points for non-covalent interactions with protein targets.
Foundational Synthesis Protocol: Williamson Ether Synthesis

The most direct and reliable route to this compound is the Williamson ether synthesis, a cornerstone reaction in organic chemistry. This protocol details a robust method for its laboratory-scale preparation.

Protocol 1: Synthesis of this compound

  • Objective: To synthesize this compound from 3-hydroxypyridine and 2-bromoethanol.

  • Causality: This reaction leverages the nucleophilicity of the deprotonated 3-hydroxypyridine to displace the bromide from 2-bromoethanol, forming a stable ether linkage. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the phenolic hydroxyl group, driving the reaction to completion.

Materials:

  • 3-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoethanol

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-hydroxypyridine (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Nucleophilic Attack: Stir the resulting suspension at 0 °C for 30 minutes. Add 2-bromoethanol (1.1 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes.

  • Characterization: Combine pure fractions and concentrate to yield this compound as a clear oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Applications in Medicinal Chemistry

The true power of this compound lies in its strategic deployment. Its structure is not an endpoint but a launchpad for creating molecules with finely tuned biological activities.

A Versatile Synthetic Intermediate

The primary alcohol and the pyridine ring are handles for extensive chemical modification. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR).

G cluster_OH Hydroxyl Group Reactions cluster_Py Pyridine Ring Reactions main This compound oxidation Oxidation (Aldehyde, Carboxylic Acid) main->oxidation mesylation Activation (OMs, OTs) for Nucleophilic Substitution main->mesylation etherification Etherification (e.g., Williamson) main->etherification esterification Esterification main->esterification n_oxide N-Oxide Formation main->n_oxide quaternization N-Alkylation (Quaternary Salt) main->quaternization eas Electrophilic Aromatic Substitution (e.g., Halogenation) main->eas

Caption: Synthetic utility of this compound.

Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The 3-substituted pyridine ether motif is a classic pharmacophore for nAChR ligands.[5] These receptors are critical in the central nervous system and are implicated in cognitive function, addiction, and neurodegenerative diseases like Alzheimer's and Parkinson's.[6][7][8]

  • Scientific Rationale: The pyridine nitrogen acts as a crucial hydrogen bond acceptor, mimicking the carbonyl of the endogenous ligand, acetylcholine.[6] The ether linkage provides the correct spacing and orientation to position the pyridine ring within the receptor's binding pocket. Derivatives of this compound are ideal candidates for developing selective agonists, partial agonists, or antagonists for specific nAChR subtypes, such as the α4β2 receptor, which is strongly associated with nicotine addiction.[6][9]

Protocol 2: Synthesis of a Pyrrolidine-Containing nAChR Ligand Precursor

  • Objective: To convert the hydroxyl group of this compound into a more complex amine functionality, creating a direct analog of known nAChR ligands like 3-(2-(pyrrolidinyl)methoxy)pyridine.[5]

  • Causality: This two-step protocol first activates the primary alcohol by converting it to a good leaving group (mesylate). The subsequent Sₙ2 displacement with a nucleophilic amine (pyrrolidine) is an efficient and high-yielding method to form the target C-N bond.

G start This compound step1_reagents Step 1: Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) Dichloromethane (DCM), 0 °C start->step1_reagents intermediate 2-(Pyridin-3-yloxy)ethyl methanesulfonate step1_reagents->intermediate step2_reagents Step 2: Pyrrolidine Acetonitrile (MeCN), 80 °C intermediate->step2_reagents product 3-(2-(Pyrrolidin-1-yl)ethoxy)pyridine step2_reagents->product

Sources

Application Notes and Protocols: 2-(Pyridin-3-yloxy)ethanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed technical guide on the application of 2-(Pyridin-3-yloxy)ethanol as a ligand in coordination chemistry. While this specific isomer is less extensively documented than its 2-substituted counterparts, this guide synthesizes established principles from pyridine-alkoxide ("pyalk") ligand chemistry to offer a robust framework for its utilization. We will explore its synthesis, coordination behavior, and potential applications, providing both theoretical insights and practical, adaptable protocols for the synthesis and characterization of its metal complexes. This guide is intended to empower researchers to explore the unique chemical space offered by this intriguing ligand.

Introduction: The Untapped Potential of a Pyridine-Alkoxide Ligand

Pyridine-based ligands are mainstays in coordination chemistry, offering a versatile platform for the construction of metal complexes with diverse applications in catalysis, materials science, and medicinal chemistry.[1] The pyridine nitrogen atom provides a strong coordination site, while functionalization of the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.[2]

The "pyalk" class of ligands, which feature a pyridine ring linked to an alcohol functionality, has garnered significant attention for its ability to form stable chelate complexes with a variety of metal ions.[3] The deprotonated alkoxide group acts as a strong anionic donor, stabilizing higher oxidation states of the metal center, a crucial feature for many catalytic transformations.[4]

While the majority of research has focused on 2-substituted pyridine-alkoxide ligands, the 3-substituted isomer, this compound, presents a unique set of electronic and steric properties that remain largely unexplored. The ether linkage at the 3-position is expected to influence the electron density on the pyridine nitrogen and the overall flexibility of the ligand, potentially leading to novel coordination geometries and reactivity in its metal complexes.

This guide will provide a comprehensive overview of this compound as a ligand, offering a foundation for its application in the synthesis of new coordination compounds and the exploration of their potential in various scientific domains.

Ligand Synthesis and Properties

Proposed Synthesis Protocol: Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Reaction Scheme:

Materials:

  • 3-Hydroxypyridine

  • 2-Chloroethanol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) as the base

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile as the solvent

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3-hydroxypyridine in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the hydroxyl group.

  • Add 2-chloroethanol dropwise to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization: The structure and purity of the synthesized ligand should be confirmed by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the connectivity of the atoms.

  • Mass spectrometry: To determine the molecular weight.

  • FT-IR spectroscopy: To identify the characteristic functional groups (e.g., C-O-C ether stretch, O-H stretch).

Physicochemical Properties

The following table summarizes the expected and known properties of pyridine-based ligands relevant to this compound.

PropertyExpected Characteristics for this compoundRationale/Comparison
Coordination Sites Pyridine nitrogen, ether oxygen, and deprotonated alcohol oxygen.The pyridine nitrogen is a classic Lewis base.[1] The ether and alcohol oxygens can also act as donor atoms, allowing for various coordination modes.
Bite Angle Flexible, dependent on coordination mode.The ethylene linker provides conformational flexibility.
Electronic Effects The 3-oxy substituent is expected to be electron-donating to the pyridine ring through resonance, potentially increasing the basicity of the pyridine nitrogen compared to unsubstituted pyridine.This can influence the strength of the metal-ligand bond and the redox properties of the resulting complex.[2]
Solubility Expected to be soluble in a range of organic solvents.The presence of the hydroxyl group may also impart some water solubility.

Coordination Chemistry: Synthesis of Metal Complexes

The synthesis of metal complexes with this compound will generally involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions will dictate the final structure and properties of the complex.

General Protocol for the Synthesis of a Metal(II) Complex

This is a generalized procedure that should be adapted for specific metal ions and desired stoichiometries.

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • A base (e.g., triethylamine, sodium methoxide) if deprotonation of the alcohol is desired.

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, THF)

  • Diethyl ether or pentane for precipitation

Procedure:

  • Dissolve the this compound ligand in the chosen anhydrous solvent in a reaction flask under an inert atmosphere.

  • If the deprotonated form of the ligand is desired, add one equivalent of a suitable base and stir for 15-30 minutes.

  • In a separate flask, dissolve the metal(II) salt in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux to facilitate complex formation. Monitor the reaction for the formation of a precipitate or a color change.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and then with diethyl ether or pentane.

  • If no precipitate forms, the complex can be precipitated by the addition of a less polar solvent (e.g., diethyl ether, pentane) or by slow evaporation of the solvent.

  • Dry the resulting solid under vacuum.

Diagram of the Synthetic Workflow:

Synthesis_Workflow Ligand Dissolve Ligand in Anhydrous Solvent Base Add Base (Optional) Ligand->Base Deprotonation Reaction Mix Ligand and Metal Salt Solutions Base->Reaction Metal Dissolve Metal Salt in Anhydrous Solvent Metal->Reaction Isolation Isolate Product (Filtration/Precipitation) Reaction->Isolation Complex Formation Drying Dry Under Vacuum Isolation->Drying

Caption: General workflow for the synthesis of a metal complex with this compound.

Characterization of Coordination Complexes

A thorough characterization of the synthesized complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques should be employed.

Key Characterization Techniques
TechniqueInformation Obtained
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure, including bond lengths, bond angles, and coordination geometry.[5]
FT-IR Spectroscopy Confirms the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyridine ring and the C-O bonds. The absence of the broad O-H stretch indicates deprotonation of the alcohol.
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can be used to infer the coordination geometry and the nature of the metal-ligand bonding.
Elemental Analysis (CHN) Determines the empirical formula of the complex, confirming the stoichiometry of the metal and ligand.
Thermogravimetric Analysis (TGA) Can be used to study the thermal stability of the complex and to identify the loss of solvent molecules.
Magnetic Susceptibility For paramagnetic complexes, this technique provides information about the number of unpaired electrons on the metal center.

Diagram of the Characterization Workflow:

Characterization_Workflow cluster_structure Structure cluster_properties Properties Synthesis Synthesized Complex Purity Assess Purity (e.g., Melting Point, TLC) Synthesis->Purity Structure Structural Elucidation Purity->Structure Properties Investigate Properties Structure->Properties XRD X-ray Diffraction Structure->XRD FTIR FT-IR Spectroscopy Structure->FTIR UVVis UV-Vis Spectroscopy Structure->UVVis CHN Elemental Analysis Structure->CHN TGA Thermal Analysis (TGA) Properties->TGA Mag Magnetic Susceptibility Properties->Mag Catalysis Catalytic Activity Properties->Catalysis

Caption: A comprehensive workflow for the characterization of metal complexes.

Potential Applications

Based on the known applications of related pyridine-alkoxide complexes, several promising areas of research can be envisioned for complexes of this compound.

Catalysis

The ability of pyridine-alkoxide ligands to stabilize high oxidation states makes their metal complexes promising candidates for a range of catalytic oxidations.[4]

  • Water Oxidation: Iridium and copper complexes of "pyalk" ligands have shown remarkable activity in water oxidation catalysis, a key step in artificial photosynthesis.[4] Complexes of this compound could be investigated for similar reactivity.

  • C-H Activation and Functionalization: The tunable electronic properties of the ligand could be exploited in the development of catalysts for the selective functionalization of C-H bonds.[6]

Bioinorganic and Medicinal Chemistry

Pyridine derivatives are prevalent in many pharmaceuticals, and their metal complexes can exhibit interesting biological activities.[7]

  • Antimicrobial and Anticancer Agents: The coordination of a metal ion can enhance the biological activity of an organic ligand.[3] Complexes of this compound could be screened for their antimicrobial and anticancer properties.

  • Enzyme Inhibition: The chelation of metal ions is a key feature of many enzyme inhibitors. Hydroxypyridinone derivatives, which share structural similarities with our ligand, are known to be effective in this regard.[8]

Materials Science

The self-assembly of coordination complexes can lead to the formation of novel materials with interesting magnetic or optical properties. The specific geometry of this compound complexes could lead to unique crystal packing and material properties.

Troubleshooting and Safety Considerations

Troubleshooting:

  • Low yield of ligand synthesis: Ensure all reagents and solvents are anhydrous. The choice of base and reaction temperature may need optimization.

  • Difficulty in crystallizing complexes: Slow diffusion of a non-coordinating solvent into a solution of the complex can promote crystal growth.

  • Complex decomposition: Some complexes may be sensitive to air or moisture. All manipulations should be carried out under an inert atmosphere.

Safety:

  • Always consult the Safety Data Sheet (SDS) for all chemicals used.

  • Williamson ether synthesis often involves strong bases like sodium hydride, which is highly flammable and reactive with water. Handle with extreme care.

  • Many transition metal salts are toxic and should be handled with appropriate personal protective equipment (PPE).

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its unique electronic and steric profile, arising from the 3-oxy linkage, offers exciting opportunities for the synthesis of novel metal complexes with potentially unique reactivity and properties. This guide provides a foundational framework for researchers to begin exploring the coordination chemistry of this ligand, from its synthesis and characterization to the investigation of its potential applications. The adaptable protocols and theoretical insights presented herein are intended to serve as a catalyst for new discoveries in this area.

References

  • Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. [Link]

  • Exploring Coordination Chemistry with Pyridine Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com. [Link]

  • Examples of the coordination modes of hydroxypyridine/pyridonato‐based ligands in the chemistry of Ru. ResearchGate. [Link]

  • Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime. MDPI. [Link]

  • Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. MDPI. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

  • Cas 56446-64-1,Ethanol, 2-(2-pyridinyloxy). LookChem. [Link]

  • Transition metal pyridine complexes. Wikipedia. [Link]

  • Crystal structure of [2-({4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]phenyl}(methyl)amino)ethanol-κ3 N,N′,N′′]bis(thiocyanato-κN)zinc N,N-dimethylformamide monosolvate. PMC - NIH. [Link]

  • Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. PubMed. [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Los Alamos National Laboratory. [Link]

  • Discovery of environmentally benign catalytic reactions of alcohols catalyzed by pyridine-based pincer Ru complexes, based on metal-ligand cooperation. Weizmann Research Portal. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. NIH. [Link]

  • 2-Phenyl-1,1-di(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethanol. PubChem. [Link]

  • FeCl3-catalyzed synthesis of pyridine derivatives using ethanol as a... ResearchGate. [Link]

  • 2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanol. Chemsrc. [Link]

  • Aluminum complexes based on pyridine substituted alcohols: synthesis, structure, and catalytic application in ROP. Dalton Transactions (RSC Publishing). [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • JP2010270008A - Method of producing pyridine ethanol derivative.
  • Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine-2-carboximidate. Indian Academy of Sciences. [Link]

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Sources

Application Notes and Protocols for the Functionalization of the Hydroxyl Group of 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization in Medicinal Chemistry

2-(Pyridin-3-yloxy)ethanol is a valuable scaffold in drug discovery, presenting a primary hydroxyl group ripe for chemical modification. The strategic functionalization of this hydroxyl moiety allows for the synthesis of diverse compound libraries, enabling the systematic exploration of structure-activity relationships (SAR). By converting the hydroxyl group into esters, ethers, and other functionalities, researchers can modulate critical physicochemical properties such as lipophilicity, metabolic stability, and target engagement. These modifications are pivotal in optimizing lead compounds and developing novel therapeutic agents.

This guide provides detailed protocols and expert insights for the efficient and selective functionalization of the hydroxyl group of this compound. We will delve into the mechanistic underpinnings of key reactions, offering a robust framework for researchers in medicinal chemistry and drug development.

Core Functionalization Strategies

The primary hydroxyl group of this compound can be readily transformed into a variety of functional groups. The most common and synthetically useful transformations include esterification, etherification, and the Mitsunobu reaction. Each of these methods offers distinct advantages and is suited for different synthetic goals.

Diagram: Overview of Functionalization Pathways

G cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_products Product Classes This compound This compound Esterification Esterification This compound->Esterification Etherification Etherification This compound->Etherification Mitsunobu Mitsunobu This compound->Mitsunobu Esters Esters Esterification->Esters Ethers Ethers Etherification->Ethers Other Derivatives Other Derivatives (e.g., Azides, Thiols) Mitsunobu->Other Derivatives

Caption: Key functionalization routes for this compound.

I. Esterification: Modulating Polarity and Pro-drug Potential

Esterification is a cornerstone of hydroxyl group modification, enabling the introduction of a wide array of carboxylic acids. This transformation is particularly useful for creating pro-drugs, where an ester linkage can be cleaved in vivo to release the active parent molecule.

A. Steglich Esterification: Mild and Versatile

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids, particularly for substrates that are sensitive to acidic conditions.[1][2] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[3][4]

Mechanism Insight: The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate.[2][3] DMAP then attacks this intermediate to generate an N-acylpyridinium salt, which is a potent acylating agent that readily reacts with the alcohol.[2][3]

Reagent/ParameterMolar EquivalenceNotes
This compound1.0
Carboxylic Acid1.2
EDC1.5
DMAP0.1 - 0.2Catalytic amount
SolventAnhydrous DCM or DMF
TemperatureRoom Temperature
Reaction Time2 - 12 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Stir the mixture at room temperature and add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) portion-wise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expertise & Experience: The basic nitrogen of the pyridine ring in this compound can potentially be acylated as a side reaction. Using a catalytic amount of DMAP and ensuring an anhydrous environment minimizes this. The choice between DCC and EDC is often a matter of practicality; EDC byproducts are water-soluble, simplifying purification.[1]

B. Yamaguchi Esterification: For Sterically Hindered Systems

For more sterically demanding alcohols or carboxylic acids, the Yamaguchi esterification offers a powerful alternative.[5][6] This method involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[7][8]

Mechanism Insight: The bulky 2,4,6-trichlorobenzoyl group serves two purposes: it activates the carboxylic acid and provides steric hindrance that directs the nucleophilic attack of the alcohol to the desired carbonyl group.[5][6]

Reagent/ParameterMolar EquivalenceNotes
Carboxylic Acid1.0
2,4,6-Trichlorobenzoyl chloride1.0
Triethylamine (TEA)1.1
This compound1.2
DMAP3.0
SolventAnhydrous Toluene
TemperatureRoom Temperature
Reaction Time1 - 6 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq) and 2,4,6-trichlorobenzoyl chloride (1.0 eq). Stir at room temperature for 1 hour.

  • In a separate flask, dissolve this compound (1.2 eq) and DMAP (3.0 eq) in anhydrous toluene.

  • Slowly add the mixed anhydride solution from step 1 to the alcohol solution from step 2.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

II. Etherification: Enhancing Lipophilicity and Metabolic Stability

The formation of an ether linkage is a common strategy to increase the lipophilicity of a molecule and can also block metabolic oxidation at that position.

Williamson Ether Synthesis: A Classic and Reliable Method

The Williamson ether synthesis is a robust method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide.[9][10] For this compound, this involves deprotonation of the hydroxyl group to form the corresponding alkoxide, followed by reaction with a suitable alkyl halide.[11]

Mechanism Insight: The reaction is a classic SN2 displacement.[10][11] The rate and success of the reaction are highly dependent on the nature of the alkyl halide, with primary halides being the most reactive and least prone to elimination side reactions.[10][12]

Reagent/ParameterMolar EquivalenceNotes
This compound1.0
Sodium Hydride (NaH, 60% in mineral oil)1.2Strong base
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)1.1Primary halides are preferred
SolventAnhydrous THF or DMF
Temperature0 °C to Room Temperature
Reaction Time1 - 4 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise & Experience: The use of a strong base like NaH requires careful handling and an inert atmosphere. The choice of solvent is also critical; THF is suitable for many alkyl halides, while DMF can be used to increase the reaction rate for less reactive halides.

Diagram: Williamson Ether Synthesis Workflow

G cluster_workflow Williamson Ether Synthesis A Deprotonation (NaH, THF, 0 °C) B Alkylation (R-X, 0 °C to RT) A->B Formation of Alkoxide C Workup & Purification B->C Ether Formation

Caption: A simplified workflow for the Williamson ether synthesis.

III. Mitsunobu Reaction: Inversion of Stereochemistry and Diverse Nucleophiles

The Mitsunobu reaction is an exceptionally versatile method for converting a primary or secondary alcohol into a wide range of functional groups with inversion of stereochemistry.[13][14][15] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16]

Mechanism Insight: The reaction mechanism is complex but involves the formation of an alkoxyphosphonium salt, which is a highly reactive intermediate.[16][17] This intermediate is then displaced by a nucleophile in an SN2 fashion.[16]

Reagent/ParameterMolar EquivalenceNotes
This compound1.0
Carboxylic Acid1.2Nucleophile
Triphenylphosphine (PPh₃)1.5
DIAD or DEAD1.5
SolventAnhydrous THF
Temperature0 °C to Room Temperature
Reaction Time1 - 3 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography to remove triphenylphosphine oxide and the dialkyl hydrazodicarboxylate byproduct.

Expertise & Experience: The order of addition of reagents can be crucial in a Mitsunobu reaction.[16] Adding the azodicarboxylate last and slowly at a low temperature helps to control the reaction and minimize side products. The major challenge in this reaction is often the purification, as the byproducts can be difficult to separate from the desired product.

Conclusion

The functionalization of the hydroxyl group of this compound is a critical step in the synthesis of novel compounds for drug discovery. The protocols detailed in this guide for esterification, etherification, and the Mitsunobu reaction provide a robust starting point for researchers. By understanding the underlying mechanisms and considering the specific nature of the substrate, these methods can be effectively employed to generate diverse libraries of compounds for biological evaluation.

References

  • Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Deriv
  • Site-Selective Functionalization of Hydroxyl Groups in Carbohydrate Derivatives.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • 山口ラクトン化反応とは? わかりやすく解説 - Weblio辞書.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • 山口ラクトン化反応とは? 意味をやさしく解説 - サードペディア百科事典.
  • Acid to Ester - Common Conditions.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Steglich Esterific
  • Steglich esterific
  • 山口ラクトン化反応 - Wikipedia.
  • 山口ラクトン化反応【Yamaguchi Esterific
  • Williamson Ether Synthesis - Chemistry Steps.
  • Williamson Ether Synthesis reaction - BYJU'S.
  • Mitsunobu reaction - Wikipedia.
  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC - PubMed Central.
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Williamson ether synthesis - Wikipedia.
  • 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning.

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The Strategic Utility of 2-(Pyridin-3-yloxy)ethanol in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridyloxy Moiety as a Privileged Scaffold in Crop Protection

The pyridine ring is a cornerstone in the design of modern agrochemicals, lending desirable properties such as metabolic stability and systemic transport in plants.[1][2] Its derivatives are integral to a wide array of herbicides, fungicides, and insecticides.[1][2] Within this class, compounds bearing a pyridyloxy-alkoxy linkage have demonstrated significant biological activity. 2-(Pyridin-3-yloxy)ethanol, a derivative of 3-hydroxypyridine, serves as a highly versatile and strategic building block for accessing novel agrochemical candidates.[3] The presence of both a nucleophilic hydroxyl group and the pyridine nitrogen atom allows for a diverse range of chemical modifications, enabling the synthesis of complex molecules with targeted biological actions.[4]

This guide provides an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols for its preparation and subsequent elaboration into a model agrochemical scaffold analogous to the commercial insecticide Pyriproxyfen. The methodologies described herein are grounded in established chemical principles and are designed to be reproducible and scalable for research and development applications.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of this compound is a critical first step, typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of a weakly acidic alcohol, in this case, 3-hydroxypyridine, to form a more nucleophilic alkoxide, which then displaces a halide from a suitable electrophile.

Causality Behind Experimental Choices:
  • Choice of Base: A strong base is required to deprotonate the phenolic hydroxyl group of 3-hydroxypyridine. Sodium hydride (NaH) is an excellent choice as it provides irreversible deprotonation, driving the reaction to completion. An alternative, potassium carbonate (K₂CO₃), is a milder, less hazardous base, which can also be effective, often requiring higher temperatures.

  • Electrophile: 2-Chloroethanol is a cost-effective and readily available electrophile for introducing the 2-hydroxyethyl moiety.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for Sₙ2 reactions like the Williamson ether synthesis. It effectively solvates the cation of the base, leaving the alkoxide anion more nucleophilic, and does not participate in hydrogen bonding that could hinder the reaction.

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
3-Hydroxypyridine95.109.51 g100
Sodium Hydride (60% dispersion in mineral oil)24.004.40 g110
2-Chloroethanol80.518.86 g (7.9 mL)110
N,N-Dimethylformamide (DMF), anhydrous73.09200 mL-
Diethyl Ether74.12As needed-
Saturated aq. Ammonium Chloride (NH₄Cl)-As needed-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add 3-hydroxypyridine (9.51 g, 100 mmol) and anhydrous DMF (150 mL). Stir the mixture under a nitrogen atmosphere until the solid dissolves.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (4.40 g of 60% dispersion, 110 mmol) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. Hydrogen gas will be evolved; ensure adequate ventilation. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Dissolve 2-chloroethanol (8.86 g, 110 mmol) in anhydrous DMF (50 mL) and add it to the dropping funnel. Add the 2-chloroethanol solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 25 °C.

  • Reaction Monitoring: After the addition, heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-hydroxypyridine) is consumed.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel containing 200 mL of diethyl ether and 200 mL of water.

  • Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers and wash with saturated aqueous sodium bicarbonate (100 mL), followed by brine (100 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a liquid.

Part 2: Synthesis of a Pyriproxyfen Analog from this compound

Pyriproxyfen is an insecticide that acts as a juvenile hormone mimic.[5] Its structure features a pyridyloxy-alkoxy-phenoxy core. We can leverage this compound to synthesize an analog of Pyriproxyfen, demonstrating its utility in constructing such complex agrochemical scaffolds. The key transformation is another Williamson ether synthesis, this time coupling the alcohol of our intermediate with a suitable phenol.

Workflow for the Synthesis of a Pyriproxyfen Analog

G cluster_0 Activation of Hydroxyl Group cluster_1 Williamson Ether Synthesis A This compound B 2-(Pyridin-3-yloxy)ethyl tosylate A->B Tosyl Chloride, Pyridine, 0 °C to RT D Pyriproxyfen Analog B->D K₂CO₃, DMF, 80 °C C 4-Phenoxyphenol C->D

Caption: Synthesis of a Pyriproxyfen Analog.

Experimental Protocol: Synthesis of 2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine (Pyriproxyfen Analog)

Step 1: Activation of the Hydroxyl Group - Synthesis of 2-(Pyridin-3-yloxy)ethyl tosylate

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound139.1513.9 g100
p-Toluenesulfonyl chloride (TsCl)190.6521.0 g110
Pyridine, anhydrous79.10100 mL-
Dichloromethane (DCM), anhydrous84.93150 mL-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve this compound (13.9 g, 100 mmol) in anhydrous pyridine (100 mL) and anhydrous DCM (150 mL).

  • Tosylation: Cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride (21.0 g, 110 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold 1 M HCl. Extract with DCM (3 x 100 mL).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 2: Williamson Ether Synthesis - Coupling with 4-Phenoxyphenol

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)
2-(Pyridin-3-yloxy)ethyl tosylate293.34~100 (from previous step)~100
4-Phenoxyphenol186.2118.6 g100
Potassium Carbonate (K₂CO₃), anhydrous138.2127.6 g200
N,N-Dimethylformamide (DMF), anhydrous73.09250 mL-

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-phenoxyphenol (18.6 g, 100 mmol), potassium carbonate (27.6 g, 200 mmol), and anhydrous DMF (250 mL).

  • Addition of Tosylate: Add the crude 2-(Pyridin-3-yloxy)ethyl tosylate from the previous step to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into 500 mL of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the Pyriproxyfen analog.

Trustworthiness: A Self-Validating System

The protocols described are designed with self-validation in mind. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC), allowing for real-time assessment of the conversion of starting materials to products. Furthermore, the final products should be characterized by standard analytical techniques to confirm their identity and purity.

Analytical Characterization:

TechniqueExpected Observations for Pyriproxyfen Analog
¹H NMR Signals corresponding to the protons on the pyridine ring, the phenoxy-phenyl moiety, and the ethoxy bridge.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target compound.
FT-IR Characteristic peaks for C-O-C (ether) stretching and aromatic C-H bonds.

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate in the synthesis of agrochemicals. The protocols detailed in this guide provide a robust framework for its preparation and its application in the synthesis of a Pyriproxyfen analog, a representative of a commercially significant class of insecticides. The synthetic routes are based on well-established, high-yielding reactions, and the experimental procedures are designed for both clarity and reproducibility. By understanding the chemical principles behind these transformations, researchers can adapt and modify these protocols to create novel pyridine-based agrochemicals with improved efficacy and environmental profiles.

References

  • Synthesis and Fungicidal Activity of Substituted N-(Alkoxy)-1-(3-pyridinyl)methanonimines. (2025). ResearchGate. [Link]

  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Pyriproxyfen (Ref: S 9318). (2025). AERU - University of Hertfordshire. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. (2024). Pest Management Science. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • The preparation method of pyriproxyfen. (n.d.).
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  • Synthesis and Herbicidal Activity of 6-Alkoxy(aryloxy) Multisubstituted Pyridine Derivatives. (2016). Chinese Journal of Organic Chemistry. [Link]

  • Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. (2011). ARKIVOC. [Link]

  • Synthesis of pyripyropene derivatives and their pest-control efficacy. (n.d.). Journal of Antibiotics. [Link]

  • pyriproxyfen Chemical name IUPAC: CA: 4-phen. (n.d.). Food and Agriculture Organization of the United Nations. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]

  • Development of novel pyridine-based agrochemicals: A review. (2024). ResearchGate. [Link]

  • Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). Molecules. [Link]

  • Method of producing pyridine ethanol derivative. (n.d.).
  • 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Intermediates for the preparation of fungicides. (n.d.).
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Application Note & Protocols: Derivatization of 2-(Pyridin-3-yloxy)ethanol for the Generation of a Biologically-Relevant Screening Library

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Scaffolds in Drug Discovery

In modern medicinal chemistry, the concept of a molecular "scaffold" is a cornerstone of library design and drug discovery.[1][2] A scaffold represents the core structure of a molecule, which can be systematically decorated with various functional groups to explore chemical space and optimize biological activity.[3][4] Among the most valuable core structures are "privileged scaffolds," which are capable of binding to multiple biological targets, making them exceptionally rich starting points for drug development.[5][6]

The pyridine ring is a quintessential example of a privileged scaffold.[6][7] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological receptors and improving key physicochemical properties like solubility and metabolic stability.[8][9] This versatility has led to the incorporation of the pyridine motif in numerous FDA-approved drugs across a wide range of therapeutic areas.[7][8]

This application note focuses on the derivatization of 2-(Pyridin-3-yloxy)ethanol , a strategic scaffold that presents two distinct and chemically tractable points for diversification: a primary alcohol and the pyridine ring itself. By modifying these two sites, researchers can rapidly generate a focused library of compounds with a wide range of physicochemical properties, ideal for biological screening campaigns. We provide a detailed examination of the synthetic strategies, step-by-step experimental protocols, and quality control measures necessary to build a high-quality compound library ready for high-throughput screening (HTS).

The this compound Scaffold: Analysis of Diversification Points

The parent scaffold, this compound, can be synthesized via methods such as the reduction of (3-pyridinyl)acetic acid.[10] Its structure is notable for containing two key functional handles that allow for orthogonal chemical modifications. This dual-handle nature is a significant advantage, as it permits the systematic exploration of the structure-activity relationship (SAR) in two different vectors from the central core.

  • The Primary Hydroxyl (-OH) Group: This is a versatile nucleophile, readily participating in reactions like esterification and etherification. Derivatizing this position allows for the modulation of lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.[11][12]

  • The Pyridine Ring: While less reactive in its native state, the pyridine ring can be activated for functionalization, most commonly through halogenation. A halogenated pyridine can then serve as an electrophilic partner in powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.[13][14] This allows for the introduction of a vast array of aryl and heteroaryl substituents, dramatically expanding the structural diversity of the library.

cluster_scaffold Scaffold Analysis cluster_derivatization Diversification Points cluster_reactions Reaction Classes Scaffold This compound Alcohol Primary Alcohol (-CH2OH) Scaffold->Alcohol Site 1 Pyridine Pyridine Ring Scaffold->Pyridine Site 2 Esterification Esterification Alcohol->Esterification Etherification Etherification Alcohol->Etherification Halogenation Halogenation Pyridine->Halogenation Activation Step Coupling Cross-Coupling (e.g., Suzuki) Halogenation->Coupling

Figure 1: Diversification strategy for the this compound scaffold.

Synthetic Derivatization Strategies

A successful library synthesis campaign relies on robust and high-yielding chemical reactions that are tolerant of a wide range of functional groups. Below are the core strategies for derivatizing the this compound scaffold.

Derivatization of the Hydroxyl Group

2.1.1 Esterification The formation of an ester linkage is one of the most fundamental reactions in medicinal chemistry. It is an effective way to mask a polar hydroxyl group, thereby increasing a compound's lipophilicity and potential for cell membrane permeability.

  • Rationale & Method: The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (e.g., H₂SO₄, p-TsOH), is a classic and cost-effective method.[15][16] For more sensitive substrates or to improve yields, coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) can be used to activate the carboxylic acid prior to reaction with the alcohol.[17][18]

2.1.2 Etherification Creating an ether linkage provides a more metabolically stable alternative to an ester. Ethers are generally less susceptible to hydrolysis by esterase enzymes in the body.

  • Rationale & Method: The Williamson ether synthesis is the most common method for preparing unsymmetrical ethers.[19] This Sₙ2 reaction involves deprotonating the alcohol with a suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃)) to form an alkoxide, which then displaces a halide from an alkyl halide (e.g., benzyl bromide).[19][20] The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions.

Functionalization of the Pyridine Ring

2.2.1 Prerequisite: Halogenation To enable cross-coupling reactions, an electrophilic handle must be installed on the pyridine ring. Electrophilic bromination or chlorination are standard procedures for this transformation. The position of halogenation is directed by the existing ether substituent.

2.2.2 Suzuki-Miyaura Cross-Coupling The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a C-C bond between a halide and a boronic acid or ester, catalyzed by a palladium complex.[21] It is exceptionally reliable and tolerates a vast array of functional groups, making it ideal for library synthesis.[14][21]

  • Rationale & Method: A halogenated this compound derivative can be coupled with a diverse set of commercially available aryl or heteroaryl boronic acids.[22] A typical reaction setup includes a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., 1,4-dioxane/water).[21][23] The choice of catalyst, ligand, and base can be crucial, especially for challenging heteroaryl couplings.[13][23]

cluster_hydroxyl Hydroxyl Derivatization cluster_pyridine Pyridine Derivatization Start This compound Ester_Rxn Esterification (R-COOH, Acid or Coupling Agent) Start->Ester_Rxn Ether_Rxn Etherification (R-X, Base) Start->Ether_Rxn Bromo_Rxn Bromination Start->Bromo_Rxn Ester Ester Derivatives Ether Ether Derivatives Ester_Rxn->Ester Ether_Rxn->Ether Bromo Bromo-Pyridine Intermediate Suzuki_Rxn Suzuki Coupling (Ar-B(OH)2, Pd Catalyst, Base) Bromo->Suzuki_Rxn Suzuki Suzuki-Coupled Derivatives Bromo_Rxn->Bromo Suzuki_Rxn->Suzuki Purified Purified Dry Compound QC QC Analysis (LC-MS, NMR) Purified->QC Pass Compound Passes QC (>95% Purity) QC->Pass Fail Compound Fails QC QC->Fail Stock Prepare 10 mM DMSO Stock Pass->Stock Plate Create Assay-Ready Plates (e.g., 384-well format) Stock->Plate Screen High-Throughput Screen Plate->Screen Repurify Re-purify or Re-synthesize Fail->Repurify

Sources

Step-by-step guide to synthesizing 2-(Pyridin-3-yloxy)ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-(Pyridin-3-yloxy)ethanol Derivatives for Medicinal Chemistry Applications

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a "privileged structure" in drug design.[1][2] Specifically, heteroaryl ether linkages, such as the one found in this compound, serve as crucial structural motifs that connect different pharmacophoric elements, influencing the molecule's overall conformation, solubility, and target-binding affinity. Derivatives of this scaffold are valuable intermediates in the synthesis of more complex molecules, including potential therapeutics for pain, inflammation, and neurological disorders.[3][4][5]

This application note provides a comprehensive, step-by-step guide for synthesizing this compound and its derivatives. We present two robust and widely applicable methodologies: the classic Williamson Ether Synthesis and the versatile Mitsunobu Reaction . This guide is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols but also the underlying mechanistic principles, field-proven insights, and troubleshooting advice to ensure successful synthesis.

Chapter 1: Overview of Synthetic Strategies

The formation of the aryl ether bond between the pyridine ring and the ethanol moiety is the key transformation. The choice between the Williamson and Mitsunobu reactions often depends on factors like starting material availability, substrate sensitivity, and desired reaction conditions.

  • Williamson Ether Synthesis : This is a traditional, cost-effective SN2 reaction involving a deprotonated phenol (in this case, 3-hydroxypyridine, an aryloxide) and an alkyl halide.[6][7] It is a straightforward and scalable method, particularly effective when using primary alkyl halides.

  • Mitsunobu Reaction : This reaction allows for the condensation of an acidic nucleophile (like 3-hydroxypyridine) with a primary or secondary alcohol using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[8][9] It proceeds under mild, neutral conditions, making it suitable for sensitive substrates, and occurs with a clean inversion of stereochemistry at the alcohol's carbon center.[10]

Synthetic_Strategies cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction W_Start 3-Hydroxypyridine + 2-Haloethanol W_Cond Strong Base (e.g., K₂CO₃) High Temperature W_Start->W_Cond SN2 Reaction W_End This compound + Salt Byproduct W_Cond->W_End M_Start 3-Hydroxypyridine + Ethylene Glycol M_Cond PPh₃ + DEAD/DIAD Mild Conditions M_Start->M_Cond Redox Condensation M_End This compound + PPh₃O + Reduced DEAD M_Cond->M_End Williamson_Mechanism Start 3-Hydroxypyridine Anion Pyridin-3-olate (Nucleophile) Start->Anion Deprotonation Base K₂CO₃ TS SN2 Transition State Anion->TS Backside Attack AlkylHalide 2-Bromoethanol (Electrophile) AlkylHalide->TS Displacement of Br⁻ Product This compound TS->Product Byproduct KBr + KHCO₃ TS->Byproduct

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

This protocol describes the synthesis of the parent compound, this compound.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Hydroxypyridine95.105.00 g52.6 mmol1.0
2-Bromoethanol124.978.20 g (5.5 mL)65.7 mmol1.25
Potassium Carbonate (K₂CO₃)138.2110.9 g78.9 mmol1.5
N,N-Dimethylformamide (DMF)-100 mL--

Procedure

  • Reaction Setup : To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxypyridine (5.00 g, 52.6 mmol) and anhydrous potassium carbonate (10.9 g, 78.9 mmol).

  • Solvent Addition : Add 100 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 15 minutes.

  • Reagent Addition : Add 2-bromoethanol (5.5 mL, 65.7 mmol) to the suspension dropwise via a syringe over 5 minutes.

  • Reaction : Heat the reaction mixture to 80-90 °C using an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-hydroxypyridine spot disappears.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate (2 x 25 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (3 x 100 mL) to remove DMF, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

  • Purification : Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% EtOAc) to afford this compound as a pure product. Expected yield: 60-75%.

Chapter 3: Protocol 2: Mitsunobu Reaction

Principle and Mechanistic Insight

The Mitsunobu reaction is a powerful tool for forming C-O bonds under mild conditions. [11]The reaction is initiated by the formation of a phosphorane intermediate from the reaction of triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD. [8]This highly reactive species activates the alcohol (ethylene glycol), converting the hydroxyl group into a good leaving group. The acidic proton of 3-hydroxypyridine (pKa ≈ 8.7) is then abstracted, generating the pyridin-3-olate anion, which acts as the nucleophile. [11]This nucleophile then displaces the activated alcohol via an SN2 pathway, yielding the desired ether, triphenylphosphine oxide (PPh₃O), and a hydrazine dicarboxylate byproduct. [9] A key challenge in Mitsunobu reactions is the removal of the stoichiometric byproducts. PPh₃O and the reduced DEAD can be difficult to separate from the desired product, often requiring careful chromatography.

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Alcohol Ethylene Glycol Oxyphosphonium Alkoxyphosphonium Ion Nucleophile 3-Hydroxypyridine Nucleophile->Oxyphosphonium Deprotonation Betaine->Oxyphosphonium + Alcohol - H⁺ Product This compound Oxyphosphonium->Product SN2 Attack by Pyridin-3-olate Byproducts PPh₃O + Reduced DEAD

Caption: Simplified mechanism of the Mitsunobu Reaction.

Experimental Protocol

This protocol uses a large excess of ethylene glycol to favor the formation of the mono-etherified product.

Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
3-Hydroxypyridine95.102.00 g21.0 mmol1.0
Ethylene Glycol62.0713.0 g (11.7 mL)210 mmol10.0
Triphenylphosphine (PPh₃)262.296.60 g25.2 mmol1.2
Diethyl azodicarboxylate (DEAD)174.154.40 g (4.4 mL)25.2 mmol1.2
Tetrahydrofuran (THF), anhydrous-150 mL--

Procedure

  • Reaction Setup : To a flame-dried 500 mL round-bottomed flask under an inert atmosphere (nitrogen or argon), add 3-hydroxypyridine (2.00 g, 21.0 mmol), triphenylphosphine (6.60 g, 25.2 mmol), and ethylene glycol (11.7 mL, 210 mmol).

  • Solvent Addition : Add 150 mL of anhydrous THF and stir the solution until all solids have dissolved.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition : Add DEAD (4.4 mL, 25.2 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature remains below 5 °C. A color change and/or formation of a precipitate may be observed.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Redissolve the residue in a minimal amount of dichloromethane (DCM).

  • Purification : Directly load the concentrated residue onto a silica gel column. Purify by flash chromatography, eluting with a gradient of methanol in DCM (e.g., 0% to 10% MeOH). The byproducts (PPh₃O and reduced DEAD) will elute differently from the more polar desired product. Combine the pure fractions and evaporate the solvent to yield this compound. Expected yield: 50-70%.

Chapter 4: Synthesis of Derivatives & Characterization

The protocols described above can be readily adapted to synthesize a wide range of derivatives.

  • Varying the Pyridine Core : Substituted 3-hydroxypyridines (e.g., 2-chloro-3-hydroxypyridine, 5-bromo-3-hydroxypyridine) can be used as starting materials in either protocol to generate functionalized analogues.

  • Varying the Linker : In the Williamson synthesis, replacing 2-bromoethanol with other halo-alcohols (e.g., 3-bromopropanol) or dihaloalkanes allows for the synthesis of derivatives with different linker lengths.

  • Varying the Alcohol : In the Mitsunobu reaction, substituting ethylene glycol with other diols or alcohols (e.g., propan-1,3-diol, 2-methoxyethanol) provides access to a diverse set of side-chain derivatives.

Characterization of this compound

Once synthesized, the identity and purity of the compound must be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR Peaks corresponding to the pyridine ring protons (typically in the δ 7.0-8.5 ppm range) and two triplets for the -O-CH₂-CH₂-OH protons (in the δ 3.5-4.5 ppm range). A broad singlet for the -OH proton.
¹³C NMR Signals for the five distinct pyridine carbons and two aliphatic carbons of the ethanol side chain.
Mass Spec (ESI+) Expected [M+H]⁺ ion at m/z = 140.07. [12]
FT-IR Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), C=N and C=C stretching of the pyridine ring (~1400-1600 cm⁻¹), and C-O ether stretching (~1250 cm⁻¹).

Conclusion

This guide details two effective and reliable methods for the synthesis of this compound and its derivatives. The Williamson Ether Synthesis offers a cost-effective and scalable route, while the Mitsunobu Reaction provides a milder alternative suitable for more delicate substrates. By understanding the principles and carefully following the protocols outlined, researchers can confidently synthesize these valuable chemical building blocks, enabling the exploration of new chemical space in the pursuit of novel therapeutics.

References

  • BYJU'S. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Synthetic Communications. A Facile Synthesis of Aryl Ethers of Ethynyl-Carbinols Using the Mitsunobu Reaction. [Link]

  • Curran, D. P. (2019). Mitsunobu Reaction. [Link]

  • ChemSpider Synthetic Pages. Williamson etherification using a hydroxypyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • PrepChem.com. Synthesis of 2-(3-Pyridinyl)ethanol. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • PubChemLite. 2-(pyridin-3-yloxy)ethan-1-ol (C7H9NO2). [Link]

  • Professor Dave Explains. Williamson Ether Synthesis. [Link]

  • SpectraBase. 2-(6-bromanylpyridin-3-yl)ethanol. [Link]

  • Google Patents.
  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • LookChem. Cas 56446-64-1, Ethanol, 2-(2-pyridinyloxy)-. [Link]

  • ResearchGate. Synthesis of 2‐(2‐(2‐(pyren‐1‐ylmethoxy)ethoxy)ethoxy)ethan‐1‐ol. [Link]

  • ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

  • The Royal Society of Chemistry. Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. [Link]

  • PubChem. 2-(2-Hydroxyethyl)pyridine. [Link]

  • PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • Google Patents. 4-(imidazo[1,2-a]pyridin-3-yl)
  • Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

  • National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yloxy)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and consistently achieve high yields.

The synthesis of this compound is fundamentally a Williamson ether synthesis , a robust and widely used method for forming ether linkages.[1][2] The reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium or potassium salt of 3-hydroxypyridine (the alkoxide) reacts with a 2-haloethanol, typically 2-bromoethanol or 2-chloroethanol, via an SN2 mechanism.[2][3]

While the reaction appears straightforward, achieving high yields requires careful control over several parameters to mitigate potential side reactions and ensure complete conversion. This guide will explore these critical factors in detail.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is a frequent issue that can often be traced back to one of three areas: incomplete deprotonation of the starting material, competing side reactions, or suboptimal reaction conditions.

A. Incomplete Deprotonation:

  • The "Why": The nucleophile in this reaction is the pyridin-3-oxide anion, not the neutral 3-hydroxypyridine. The hydroxyl group's proton must be removed by a base to form the much more potent alkoxide nucleophile.[3] If the base is too weak or used in insufficient quantity, a significant portion of your starting material will remain unreacted.

  • Troubleshooting Steps:

    • Evaluate Your Base: Weak bases like potassium carbonate (K₂CO₃) can be effective but may not achieve complete deprotonation, especially if trace amounts of water are present.[1] Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[3] These bases irreversibly deprotonate the alcohol, driving the equilibrium towards the desired alkoxide.

    • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching the base.

    • Check Stoichiometry: Use at least a slight excess (1.1-1.2 equivalents) of the base to ensure full conversion of the 3-hydroxypyridine.

B. Suboptimal Reaction Conditions:

  • The "Why": The SN2 reaction rate is highly dependent on temperature and solvent. Williamson ether syntheses can be slow and often require heating (reflux) for several hours to proceed to completion.[2] Insufficient time or temperature will result in a low conversion rate.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Monitor your reaction progress using Thin Layer Chromatography (TLC). If you see significant starting material remaining after several hours, consider increasing the temperature or allowing the reaction to run longer (from 8 hours to overnight).

    • Optimize Your Solvent: The ideal solvent for an SN2 reaction should be polar and aprotic.[4] Solvents like N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they solvate the cation of the alkoxide salt but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive.[4] Using the parent alcohol as a solvent is possible but generally leads to slower reaction rates.[3]

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check TLC: Is 3-hydroxypyridine still present? start->check_sm check_byproducts Check TLC/NMR: Are significant byproducts visible? check_sm->check_byproducts No incomplete_rxn Problem: Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Problem: Side Reaction check_byproducts->side_rxn Yes workup_issue Problem: Workup/Purification Loss check_byproducts->workup_issue No solution_base Solution: 1. Use stronger base (NaH). 2. Ensure anhydrous conditions. 3. Increase base equivalents. incomplete_rxn->solution_base solution_conditions Solution: 1. Increase temperature/time. 2. Switch to polar aprotic solvent (DMF). incomplete_rxn->solution_conditions solution_selectivity Solution: Optimize for O-Alkylation. (See Q2 for details) side_rxn->solution_selectivity solution_workup Solution: 1. Re-evaluate extraction pH. 2. Optimize chromatography. workup_issue->solution_workup

Caption: Troubleshooting workflow for low yield.

Q2: I'm observing a major byproduct that is difficult to separate from my desired product. What is it and how can I prevent its formation?

The most common byproduct in this synthesis is the N-alkylated isomer, 1-(2-hydroxyethyl)pyridin-3(1H)-one.

  • The "Why": 3-Hydroxypyridine exists in tautomeric equilibrium with pyridin-3(1H)-one. Furthermore, the pyridine nitrogen atom is itself a nucleophilic site. It can compete with the oxygen atom for the electrophilic 2-haloethanol, leading to the formation of an N-alkylated byproduct. The key to high selectivity is to make the oxygen atom a significantly better nucleophile than the nitrogen atom.

  • Troubleshooting and Optimization:

    • Use a Strong Base: This is the most critical factor. A strong base like NaH will completely deprotonate the hydroxyl group, creating a full negative charge on the oxygen atom (an alkoxide). This alkoxide is a far more powerful nucleophile than the neutral pyridine nitrogen, heavily favoring the desired O-alkylation pathway.

    • Order of Addition: Add the base to the 3-hydroxypyridine in your solvent first. Allow the deprotonation to complete (stir for 30-60 minutes at room temperature) before adding the 2-haloethanol electrophile. This ensures the highly reactive alkoxide is pre-formed and ready to react, outcompeting the nitrogen.

    • Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are preferred. Protic solvents can form hydrogen bonds with the alkoxide, shielding its nucleophilicity and potentially allowing the competing N-alkylation to become more significant.

O_vs_N_Alkylation cluster_start Starting Material & Deprotonation cluster_reaction Competitive Reaction Pathways 3HP 3-Hydroxypyridine Alkoxide Pyridin-3-oxide Anion (Strong Nucleophile) 3HP->Alkoxide + Base Base Strong Base (e.g., NaH) Electrophile 2-Bromoethanol O_Product This compound (Desired Product) N_Product N-Alkylated Byproduct (Undesired)

Caption: Competing O-Alkylation vs. N-Alkylation pathways.

Frequently Asked Questions (FAQs)

  • Q: What are the optimal reaction parameters for maximizing yield?

    • A: Based on established Williamson ether synthesis protocols, the following conditions are recommended for high yield and selectivity.[3][4]

ParameterRecommendedRationale
Starting Materials 3-Hydroxypyridine, 2-Bromoethanol2-Bromoethanol is more reactive than 2-chloroethanol.
Base Sodium Hydride (NaH), 1.1 eq.Strong, non-nucleophilic base ensures complete formation of the highly reactive alkoxide, favoring O-alkylation.[3]
Solvent Anhydrous DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the alkoxide for a faster SN2 reaction.[4]
Temperature 80-100 °CProvides sufficient energy to overcome the activation barrier without promoting significant decomposition.
Reaction Time 8-24 hoursReaction should be monitored by TLC until consumption of the limiting reagent. Williamson reactions can be slow.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents the base from being quenched by atmospheric moisture.
  • Q: Can I use sodium hydroxide or potassium hydroxide as the base?

    • A: While you can use NaOH or KOH, it is not ideal. These bases introduce water into the reaction, which can compete with the alkoxide as a nucleophile and can also decrease the efficacy of the primary nucleophile. For optimal results, a non-nucleophilic hydride base in an anhydrous aprotic solvent is superior.

  • Q: My purification by column chromatography is difficult. Any tips?

    • A: The product, this compound, is quite polar due to the pyridine nitrogen and the terminal hydroxyl group. Use a polar solvent system for your column, such as ethyl acetate/methanol or dichloromethane/methanol. Adding a small amount of triethylamine (~0.5-1%) to your eluent can help prevent the product from streaking on the silica gel by deactivating the acidic sites. If byproducts are minimal, purification by vacuum distillation is also a viable alternative.

High-Yield Experimental Protocol

This protocol is designed as a robust starting point for achieving high yields of this compound.

Materials:

  • 3-Hydroxypyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-Bromoethanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-hydroxypyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 3-hydroxypyridine).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The solution should become a homogeneous slurry of the sodium pyridin-3-oxide.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add 2-bromoethanol (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in Ethyl Acetate as eluent) until the 3-hydroxypyridine spot has disappeared (typically 8-16 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate or a 3:1 mixture of chloroform/isopropanol.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 1-10% methanol in ethyl acetate to afford the pure this compound.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PrepChem. (n.d.). Synthesis of 2-(3-Pyridinyl)ethanol. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • University of Colorado, Boulder. (n.d.). Williamson Ether Synthesis Lab Manual. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. [Link]

  • Google Patents. (2008).

Sources

Troubleshooting side reactions in Williamson ether synthesis with 3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on the use of 3-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your synthesis of 3-alkoxypyridines.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable solutions.

Question 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Low yield in a Williamson ether synthesis involving 3-hydroxypyridine can stem from several factors, primarily incomplete deprotonation, suboptimal reaction conditions, or competing side reactions.

  • Incomplete Deprotonation: The first step of the Williamson synthesis is the formation of the alkoxide (in this case, a pyridinoxide) by a base.[1][2] If the base is not strong enough to fully deprotonate the 3-hydroxy group, the concentration of the nucleophile will be low, leading to a sluggish and incomplete reaction.

    • Solution: Employ a strong, non-nucleophilic base. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol, driving the equilibrium towards the alkoxide.[1][3] Weaker bases like potassium carbonate (K₂CO₃) can be effective, particularly with more reactive alkylating agents, but may require higher temperatures and longer reaction times.[4][5]

  • Poor Reaction Conditions: The choice of solvent and temperature is critical.

    • Solution: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[6][7] These solvents effectively solvate the counter-ion of the alkoxide, leaving the nucleophilic oxygen "naked" and more reactive.[3] Protic solvents should be avoided as they can solvate the alkoxide, reducing its nucleophilicity.[3] The reaction is typically conducted at temperatures between 50-100 °C.[3][7] If you suspect thermal decomposition of your starting material or product, try running the reaction at a lower temperature for a longer duration.[3]

  • Suboptimal Alkylating Agent: The structure of the alkyl halide plays a significant role in the success of this SN2 reaction.

    • Solution: The Williamson ether synthesis works best with primary alkyl halides or methyl halides.[1][8] Secondary alkyl halides can be used but will often lead to a mixture of substitution and elimination products.[1] Tertiary alkyl halides are not suitable as they will almost exclusively undergo elimination.[1][8]

Question 2: I'm getting a mixture of O-alkylated and N-alkylated products. How can I improve the selectivity for O-alkylation?

This is a classic challenge with hydroxypyridines. The pyridinoxide anion is an ambident nucleophile, meaning it can be alkylated at either the oxygen or the nitrogen atom.

  • Understanding the Selectivity: The outcome of the O- versus N-alkylation is influenced by the counter-ion, solvent, and the nature of the electrophile. Hard and soft acid-base (HSAB) theory can provide some guidance here. The oxygen atom is a "hard" nucleophilic center, while the nitrogen is "softer". Therefore, "hard" electrophiles will preferentially react at the oxygen, while "softer" electrophiles will favor the nitrogen.

  • Strategic Solutions for O-Alkylation:

    • Choice of Base and Solvent: The choice of base can influence the position of the counter-ion (e.g., Na⁺, K⁺) and, consequently, the availability of the O and N nucleophilic sites. In general, polar aprotic solvents like DMF or DMSO tend to favor N-alkylation, while less polar solvents may favor O-alkylation. However, this is highly substrate-dependent.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like a quaternary ammonium salt can improve O-alkylation selectivity.[9][10] The PTC helps to shuttle the pyridinoxide from an aqueous or solid phase into an organic phase where the reaction with the alkyl halide occurs. This can alter the solvation sphere around the nucleophile and favor O-alkylation.

    • Alternative Synthetic Routes: If achieving high O-alkylation selectivity with the Williamson ether synthesis proves difficult, consider an alternative like the Mitsunobu reaction.[11][12][13] This reaction uses triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack. It is known for its mild conditions and high degree of control, often favoring O-alkylation for hydroxypyridines.[11][12][14]

Visualizing Competing Pathways

The following diagram illustrates the key decision point in the alkylation of the 3-hydroxypyridine anion, leading to either the desired O-alkylated product or the N-alkylated side product.

O- vs N-Alkylation 3-hydroxypyridine 3-hydroxypyridine pyridinoxide_anion 3-Pyridinoxide Anion (Ambident Nucleophile) 3-hydroxypyridine->pyridinoxide_anion + Base O_alkylation O-Alkylation Product (3-Alkoxypyridine) pyridinoxide_anion->O_alkylation Attack at Oxygen N_alkylation N-Alkylation Product (Pyridinium Salt) pyridinoxide_anion->N_alkylation Attack at Nitrogen alkyl_halide Alkyl Halide (R-X) alkyl_halide->O_alkylation alkyl_halide->N_alkylation

Caption: Competing O- and N-alkylation pathways for 3-hydroxypyridine.

Question 3: My reaction is producing a significant amount of an alkene byproduct. What's happening and how can I fix it?

The formation of an alkene is a tell-tale sign that an E2 elimination reaction is outcompeting your desired SN2 substitution.[3][6] This is particularly common when using secondary or tertiary alkyl halides.[1][8]

  • Mechanism of Elimination: The alkoxide, in addition to being a good nucleophile, is also a strong base.[7] It can abstract a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond and elimination of the leaving group.

  • Minimizing Elimination:

    • Choice of Alkyl Halide: This is the most critical factor. Whenever possible, design your synthesis to use a primary alkyl halide.[1][8] If you must use a secondary halide, be prepared for a mixture of products. Avoid tertiary halides altogether for this reaction.[1]

    • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.[3] If you are observing a significant amount of alkene, try running the reaction at a lower temperature for a longer period.

    • Base Strength: While a strong base is needed for deprotonation, an excessively strong base in high concentration can promote elimination. Using a slightly weaker base like K₂CO₃, if compatible with your substrate, might reduce the amount of elimination.[15]

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of 3-Hydroxypyridine

This protocol is a starting point and may require optimization for your specific alkyl halide.

  • Alkoxide Formation:

    • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1 eq.) in anhydrous DMF (approx. 0.5 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the primary alkyl halide (1.1 eq.) to the solution of the alkoxide.

    • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). Reaction times typically range from 2 to 12 hours.[7]

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.[16]

Data Summary Table

ParameterRecommendation for O-AlkylationRationalePotential Side Reaction
Alkyl Halide Primary (e.g., R-CH₂-Br)Minimizes steric hindrance, favoring SN2.[1][8]E2 Elimination (with 2°/3° halides).[3][6]
Base NaH, KHStrong, non-nucleophilic; drives deprotonation to completion.[1][3]N/A
K₂CO₃, Cs₂CO₃Milder; can be effective and may reduce side reactions.[4][17]Incomplete reaction.
Solvent DMF, AcetonitrilePolar aprotic; enhances nucleophilicity of the alkoxide.[3][6]May favor N-alkylation in some cases.
Temperature 50-100 °CProvides sufficient energy for the reaction to proceed.[3][7]Increased elimination at higher temps.[3]

Frequently Asked Questions (FAQs)

Q1: Can I use a secondary alcohol with an alkyl halide in a Williamson ether synthesis? Yes, you can use a secondary alcohol to form the alkoxide. The steric hindrance on the oxygen atom is less of a concern than the steric hindrance on the carbon of the alkyl halide.[1] The key is to use a primary alkyl halide as the electrophile to avoid elimination reactions.[1][8]

Q2: My starting material is sensitive to strong bases. Is there an alternative to the Williamson ether synthesis? Yes, the Mitsunobu reaction is an excellent alternative for base-sensitive substrates.[11][12] It proceeds under mild, neutral conditions and typically involves reacting the alcohol with a nucleophile (in this case, you would use an external nucleophile and activate the 3-hydroxypyridine) in the presence of triphenylphosphine and an azodicarboxylate (DEAD or DIAD).[11][13] This reaction is well-known for producing a clean inversion of stereochemistry at a chiral center and can provide better O-selectivity in challenging cases.[11]

Q3: Is it possible to form a pyridine-N-oxide as a side product? While N-alkylation is a major concern, the formation of a pyridine-N-oxide is a different type of reaction, specifically an oxidation of the pyridine nitrogen. This is not a typical side reaction of the Williamson ether synthesis. Pyridine-N-oxides are generally formed by treating pyridine with an oxidizing agent like a peroxy acid (e.g., peracetic acid).[18][19]

Q4: How does phase-transfer catalysis work in this context? Phase-transfer catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., a solid and a liquid, or two different liquids).[9] In this synthesis, you might have the sodium salt of 3-hydroxypyridine as a solid and the alkyl halide in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide, has a charged "head" that is soluble in the polar/aqueous phase and greasy alkyl "tails" that are soluble in the organic phase.[16] It picks up the pyridinoxide anion and transports it into the organic phase, where it can react with the alkyl halide. This can accelerate the reaction and sometimes improve selectivity.[9][10]

Troubleshooting Logic Flow

This diagram outlines a systematic approach to troubleshooting common issues in the Williamson ether synthesis of 3-alkoxypyridines.

Troubleshooting_Flow start Reaction Start check_yield Check Yield & Purity start->check_yield low_yield Low Yield check_yield->low_yield No impurity Impurity Issues check_yield->impurity Yes, but impure good_yield Successful Reaction check_yield->good_yield Yes, pure check_base Is deprotonation complete? (Strong Base like NaH used?) low_yield->check_base check_byproducts Identify Byproducts (NMR, LC-MS) impurity->check_byproducts check_conditions Are conditions optimal? (Polar aprotic solvent, 50-100°C) check_base->check_conditions Yes use_stronger_base Action: Use stronger base (NaH, KH) check_base->use_stronger_base No check_conditions->impurity Yes optimize_conditions Action: Optimize solvent/temp check_conditions->optimize_conditions No use_stronger_base->start Retry optimize_conditions->start Retry alkene Alkene byproduct? check_byproducts->alkene E2 Product n_alkyl N-Alkylation? check_byproducts->n_alkyl N-Alkylated alkene->n_alkyl No use_primary_halide Action: Use 1° alkyl halide Lower temperature alkene->use_primary_halide Yes consider_mitsunobu Action: Try Mitsunobu reaction Use Phase-Transfer Catalyst n_alkyl->consider_mitsunobu Yes use_primary_halide->start Retry consider_mitsunobu->start Retry

Caption: A logical workflow for diagnosing and solving experimental problems.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Reddit. (2022, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • ACS Publications. (2022). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • NIH National Library of Medicine. (2022, November 21). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridine-N-oxide. Retrieved from [Link]

  • Tetrahedron Letters. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Retrieved from [Link]

  • University of Massachusetts. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • RSC Publishing. (2019, April 18). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. Retrieved from [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Retrieved from [Link]

  • Semantic Scholar. (1975, December 23). An improved Williamson ether synthesis using phase transfer catalysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • ACS Publications. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2007, February 15). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][20]naphthyrin-5(6H)-one. Retrieved from [Link]

  • ACS Publications. (2018, May 16). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]

  • YouTube. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Retrieved from [Link]

  • PubMed. (2024, November 7). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). Retrieved from [Link]

  • MDPI. (2022, October 29). Solvent Effect on Cation⊗3π Interactions: A First-Principles Study. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pyridine N-Oxide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine N-oxide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in synthetic chemistry. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you with the knowledge to not only execute these reactions but to intelligently adapt them to your specific substrates and challenges.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when planning or performing a pyridine N-oxidation.

Q1: What are the most common oxidizing agents for converting pyridines to N-oxides, and how do I choose the right one?

A1: The choice of oxidant is critical and depends on the electronic nature of your pyridine substrate, desired reaction scale, and safety considerations. The most common reagents include peroxycarboxylic acids (like m-CPBA), and systems using hydrogen peroxide with an acid catalyst (like acetic acid).[1][2][3]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): Often the reagent of choice for its high reactivity and generally clean conversions under mild conditions.[3] It is particularly effective for both electron-rich and electron-deficient pyridines. However, it can be expensive, and its byproduct, m-chlorobenzoic acid, requires careful removal during workup.[4]

  • Hydrogen Peroxide/Acetic Acid (Peracetic Acid): This combination forms peracetic acid in situ and is a cost-effective and environmentally friendly option, yielding only water as a byproduct.[5] It is a powerful oxidant suitable for many substrates but may require elevated temperatures and longer reaction times compared to m-CPBA.[1][6][7] Caution is required due to the potential for exothermic decomposition of peroxides.[5]

  • Potassium Peroxymonosulfate (Oxone®): An inexpensive, stable, and safe alternative to organic peracids.[7] It is often used in a biphasic system with a buffer and works well for a range of pyridines.[7][8]

  • Other Systems: For specialized applications, reagents like dimethyldioxirane (DMD) or catalytic systems involving methyltrioxorhenium (MTO) with hydrogen peroxide can offer high chemoselectivity.[2][9]

Q2: What are the primary safety concerns when working with peroxy acids like m-CPBA and peracetic acid?

A2: Peroxy acids are strong oxidizers and pose significant safety risks if not handled properly.

  • Shock Sensitivity and Decomposition: Concentrated organic peroxides can be shock-sensitive and may decompose violently upon heating or contamination.[10] Always run reactions behind a safety shield.[1]

  • Corrosivity: Peracetic acid, even in dilute solutions, is corrosive and can cause severe skin and eye burns.[11][12] Always wear appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[13][14]

  • Exothermic Reactions: The N-oxidation reaction is often exothermic. Add the oxidizing agent slowly and with efficient stirring and cooling to control the reaction temperature and prevent a runaway reaction.[1]

  • Quenching: Never add a strong reducing agent directly to a concentrated peroxide solution. For quenching unreacted peroxide, slowly add the reaction mixture to a cooled solution of a reducing agent like sodium bisulfite or sodium thiosulfate.

Q3: How do I monitor the progress of my pyridine N-oxidation reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Pyridine N-oxides are significantly more polar than their corresponding pyridine precursors due to the polar N-O bond. This difference in polarity allows for easy separation on a silica gel TLC plate. The starting pyridine will have a higher Rf value, while the N-oxide product will have a much lower Rf. A co-spot (a lane with a spot of both starting material and the reaction mixture) is highly recommended to confirm the identity of the spots.

Q4: My pyridine N-oxide product is very water-soluble. How can I effectively extract it from an aqueous workup?

A4: The high polarity of the N-O bond can indeed lead to high water solubility, complicating extraction.

  • Use of Chlorinated Solvents: Dichloromethane (DCM) or chloroform are often the most effective solvents for extracting polar N-oxides.

  • Salting Out: Saturating the aqueous layer with sodium chloride or sodium sulfate can decrease the solubility of the N-oxide in the aqueous phase and drive it into the organic layer.

  • Continuous Extraction: For particularly stubborn cases, continuous liquid-liquid extraction can be a highly effective, albeit more complex, technique.

  • Solvent Evaporation: If the product is stable, careful removal of water under reduced pressure (lyophilization or azeotropic distillation with toluene) can be an option before attempting extraction or purification.[15]

Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis of pyridine N-oxides.

Issue 1: Low or No Conversion of Starting Material

Q: I've run my reaction for the specified time, but TLC analysis shows a significant amount of unreacted pyridine. What went wrong?

A: This is a common issue that can stem from several factors related to reagent activity and reaction conditions.

  • Cause 1: Inactive Oxidizing Agent.

    • Explanation: Peroxy acids, especially m-CPBA, can degrade over time, particularly if not stored properly (cool and dry). Hydrogen peroxide solutions also lose their potency.

    • Solution: Use a fresh bottle of the oxidizing agent or titrate the existing one to determine its active oxygen content. For the H₂O₂/AcOH system, using a fresh, unopened bottle of 30-35% hydrogen peroxide is crucial.

  • Cause 2: Insufficient Equivalents of Oxidant.

    • Explanation: The stoichiometry must account for the purity of the commercial oxidant. For example, commercial m-CPBA is often sold at ~77% purity, with the remainder being m-chlorobenzoic acid and water for stabilization.

    • Solution: Adjust the amount of oxidant used based on its stated purity. It is common to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

  • Cause 3: Reaction Temperature is Too Low.

    • Explanation: While many m-CPBA oxidations proceed at room temperature, electron-deficient pyridines (e.g., those with nitro or cyano groups) are less nucleophilic and require more energy to react.[16] The nitrogen lone pair is less available for attack on the oxidant.

    • Solution: Gradually increase the reaction temperature. For a H₂O₂/AcOH system, heating to 70-90°C is common.[1][16] For stubborn substrates with m-CPBA, gentle heating to 40-50°C may be necessary. Monitor the reaction carefully as peroxide decomposition is accelerated at higher temperatures.[5]

  • Cause 4: Incorrect Solvent Choice.

    • Explanation: The solvent must be inert to the oxidizing conditions. Alcohols or other easily oxidizable solvents should be avoided.

    • Solution: Use robust solvents like dichloromethane (DCM), chloroform, or acetic acid. For large-scale reactions, acetic acid has been shown to be a safe and effective solvent for m-CPBA oxidations.[17]

Issue 2: Formation of Side Products and Difficult Purification

Q: My reaction appears to have worked, but I'm seeing multiple spots on my TLC plate, and purification by column chromatography is difficult.

A: Side product formation often points to over-oxidation or rearrangement reactions. Purification challenges are frequently caused by acidic byproducts.

  • Cause 1: Over-oxidation (for substrates with multiple nitrogen atoms).

    • Explanation: If your molecule contains other oxidizable sites, such as other heterocyclic nitrogen atoms or sulfides, they may also react.

    • Solution: Use a more selective oxidizing agent or carefully control the stoichiometry (1.0 equivalent of oxidant). Running the reaction at a lower temperature can also improve selectivity.

  • Cause 2: Rearrangement of the Pyridine N-oxide.

    • Explanation: In the presence of acetic anhydride (sometimes used in workups or as a co-solvent), pyridine N-oxides can undergo rearrangement to form 2-acetoxypyridines, which can then be hydrolyzed to 2-pyridones.[18] This is especially true for substrates with alkyl groups at the 2-position (the Boekelheide reaction).[18][19]

    • Solution: Avoid using acetic anhydride during the reaction or workup unless this transformation is desired.

  • Cause 3: Contamination with Acidic Byproducts.

    • Explanation: Oxidations with m-CPBA produce m-chlorobenzoic acid, and the H₂O₂/AcOH system leaves residual acetic acid. These acidic byproducts can make the crude product a sticky oil and cause streaking on silica gel columns.[4]

    • Solution - The "Basic Wash": During the aqueous workup, perform a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution. This will deprotonate the carboxylic acid byproduct, transferring it into the aqueous layer as its sodium salt. Be cautious and add the base slowly, as CO₂ evolution can cause pressure buildup.[4][20]

  • Cause 4: Product is a Salt.

    • Explanation: Pyridine N-oxides are basic (though less so than pyridines) and can form salts with acidic byproducts or acid catalysts.[21] These salts are often highly polar and may not move from the baseline on TLC.

    • Solution: Neutralize the reaction mixture with a base during workup to liberate the free N-oxide before extraction and chromatography.

Visual Troubleshooting Guide

Troubleshooting_Pyridine_N_Oxide_Synthesis Start Reaction Outcome LowYield Low / No Conversion Start->LowYield Problem SideProducts Side Products / Impure Start->SideProducts Problem Success High Yield, Clean Product Start->Success Ideal InactiveOxidant Check Oxidant Activity (Use fresh / Titrate) LowYield->InactiveOxidant Possible Cause Stoichiometry Verify Stoichiometry (Account for purity, use slight excess) LowYield->Stoichiometry Possible Cause Temperature Increase Temperature (Especially for e--deficient pyridines) LowYield->Temperature Possible Cause OverOxidation Control Stoichiometry (Use 1.0 eq. oxidant) SideProducts->OverOxidation Possible Cause Rearrangement Avoid Acetic Anhydride SideProducts->Rearrangement Possible Cause AcidImpurity Perform Basic Wash (e.g., NaHCO3) SideProducts->AcidImpurity Possible Cause

Caption: A decision tree for troubleshooting common issues in pyridine N-oxide synthesis.

Standard Operating Protocol: N-Oxidation of Pyridine with m-CPBA

This protocol provides a general method for the N-oxidation of a generic pyridine substrate. Note: A thorough risk assessment should be conducted before any chemical reaction.[1]

Materials:

  • Pyridine substrate (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Safety shield

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyridine substrate in dichloromethane (DCM) (approx. 0.1-0.5 M concentration). Place the flask in an ice-water bath to cool to 0°C.

  • Addition of Oxidant: Add m-CPBA portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting material is consumed. This can take anywhere from 1 to 24 hours.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly add a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to quench any excess peroxide. Stir for 15-20 minutes.

  • Workup - Basic Wash: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of NaHCO₃. Caution: Add slowly due to CO₂ evolution. Check the aqueous layer with pH paper to ensure it is basic (pH > 8). Separate the layers.

  • Extraction: Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude pyridine N-oxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.

General Workflow Diagram

Workflow_Pyridine_N_Oxide Setup 1. Reaction Setup Dissolve Pyridine in DCM Cool to 0°C AddOxidant 2. Add Oxidant (e.g., m-CPBA) Portion-wise Setup->AddOxidant Monitor 3. Monitor Reaction Stir at RT Check by TLC AddOxidant->Monitor Quench 4. Quench Excess Peroxide (e.g., Na2S2O3) Monitor->Quench Reaction Complete Wash 5. Basic Wash (sat. NaHCO3) Quench->Wash Extract 6. Extraction with DCM Wash->Extract Dry 7. Dry & Concentrate (MgSO4, Rotovap) Extract->Dry Purify 8. Purification (Chromatography / Recrystallization) Dry->Purify Product Pure Pyridine N-Oxide Purify->Product

Caption: Step-by-step workflow for a typical pyridine N-oxide synthesis and purification.

Data Summary Table: Comparison of Common Oxidizing Agents
Oxidizing Agent SystemTypical ConditionsProsCons
m-CPBA DCM or CHCl₃, 0°C to RTHigh reactivity, mild conditions, generally clean reactions.[3]Expensive, shock-sensitive, acidic byproduct requires removal.[4][7]
H₂O₂ / Acetic Acid Acetic acid, 70-90°CInexpensive, environmentally friendly (water byproduct).[5]Requires heating, longer reaction times, potential for runaway reaction.[5][7]
Oxone® Biphasic (e.g., DCM/H₂O), bufferedInexpensive, stable, safe to handle.[7]Can be slower, may require phase-transfer catalyst for some substrates.
H₂O₂ / MTO (cat.) DCM or MeCN, RTHighly efficient, catalytic, high chemoselectivity.[2]Catalyst is expensive and based on a heavy metal.

References

  • NotEvans. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]

  • Mosher, H. S., Turner, L., & Carlsmith, A. Pyridine-N-oxide. Organic Syntheses. [Link]

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • USDA Food Safety and Inspection Service. Peroxyacetic acid (PAA). [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Peroxyacetic Acid. [Link]

  • Merck Sharp & Dohme Research Laboratories. (2013). Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. Organic Process Research & Development. [Link]

  • Weickgenannt, A. (2012, June 9). Pyridine N-Oxides. Baran Lab Group Meeting, Scripps Research. [Link]

  • Biswas, T. (2020, February 29). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. [Video]. YouTube. [Link]

  • Youssif, S. (2002). Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Filo. (2022). Predict the product(s) of the following reactions: (b) Pyridine + H2O2. [Link]

  • Kim, J., et al. (2020). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Advances. [Link]

  • Interscan Corporation. (2024, August 16). Peracetic Acid (C2H4O3): Health Impacts and Safety Precautions. [Link]

  • Comins, D. L., et al. 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL. Organic Syntheses. [Link]

  • Keglevich, G., et al. (2018). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]

  • Wikipedia. Pyridine. [Link]

  • ResearchGate. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides [Image]. [Link]

  • OC Chem. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Video]. YouTube. [Link]

  • Johnston, J. N., et al. (2019). Catalytic Enantioselective Pyridine N-Oxidation. PMC - NIH. [Link]

  • Smith, A. D., et al. (2014). Highly efficient and selective phosphorylation of amino acid derivatives and polyols catalysed by 2-aryl-4-(dimethylamino)pyridine-N-oxides. The Royal Society of Chemistry. [Link]

  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. [Link]

  • Miller, R. A., & Hanna, R. K. Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses. [Link]

  • Chaturbhuj, G., et al. (2019). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Pyridine N-oxide and derivatives. [Link]

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  • ResearchGate. (2000). (PDF) Oxidation methods for aromatic diazines: Substituted pyrazine-N-oxides, pyrazine-N,N′-dioxides, and 2,2′:6′,2″-terpyridine-1,1″-dioxide. [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

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  • Frontier, A. (n.d.). Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]

  • Wang, F., & Stahl, S. S. (2022). Pyridine N-Oxide Mediators for Electrochemical Benzylic C(sp3)–H Oxygenation. The Journal of Organic Chemistry. [Link]

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Purification challenges for polar pyridine compounds like 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex challenges associated with the purification of polar pyridine compounds, using 2-(Pyridin-3-yloxy)ethanol as a representative case study. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific needs.

The Challenge of Polar Pyridine Compounds

Polar pyridine compounds, such as this compound, present a unique set of purification challenges. Their polarity, stemming from the nitrogen atom in the pyridine ring and hydrophilic functional groups like hydroxyls, leads to high water solubility.[1] This characteristic often results in problematic interactions with common chromatography stationary phases and difficulties in extraction from aqueous solutions.[2] Furthermore, the basic nature of the pyridine nitrogen (typical pKa of the conjugate acid is around 5-6) can lead to undesirable interactions with silica-based stationary phases, causing peak tailing and poor separation in chromatography.[3]

This guide provides a multi-faceted approach to tackling these challenges, covering advanced chromatographic techniques, crystallization, and liquid-liquid extraction strategies.

Frequently Asked Questions (FAQs)

Q1: My polar pyridine compound shows no retention on a C18 column. What are my options?

This is a classic problem for highly polar molecules in reversed-phase chromatography.[4] The compound has a higher affinity for the polar mobile phase than the non-polar stationary phase. Your primary options are to either modify your reversed-phase method or switch to an entirely different chromatographic mode. For enhancing retention in reversed-phase, you could try a highly aqueous mobile phase with a C18 column designed for such conditions. However, a more robust solution is often to employ Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention of polar compounds.[5][6]

Q2: I'm observing significant peak tailing during silica gel chromatography of my pyridine derivative. What's causing this and how can I fix it?

Peak tailing with basic compounds like pyridines on silica gel is most often caused by strong interactions between the basic nitrogen and acidic silanol groups on the silica surface. This leads to non-ideal chromatographic behavior. To mitigate this, you can add a small amount of a basic modifier, like triethylamine or ammonia, to your mobile phase. This modifier will compete with your compound for the active silanol sites, leading to more symmetrical peaks. Alternatively, using a less acidic stationary phase, such as alumina or a bonded-phase silica (like an amino or cyano column), can also alleviate this issue.[7]

Q3: Crystallization of my polar pyridine compound is proving difficult. It either oils out or remains stubbornly in solution. What can I do?

Crystallizing polar compounds can be challenging due to their high solubility in polar solvents.[8] "Oiling out" occurs when the compound comes out of solution above its melting point.[9] This can sometimes be resolved by using a larger volume of solvent or by cooling the solution more slowly. If the compound is too soluble, a mixed-solvent system is often effective.[9][10] In this approach, you dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can then induce crystallization. For highly polar compounds, a common and effective anti-solvent is a non-polar organic like hexane or toluene.

Q4: How can I efficiently extract my water-soluble pyridine compound from an aqueous reaction mixture?

Direct extraction of highly polar compounds from water with common organic solvents is often inefficient. One effective strategy is "salting out," where a high concentration of an inorganic salt (like NaCl or (NH4)2SO4) is dissolved in the aqueous phase.[11][12] This reduces the solubility of the organic compound in the aqueous layer by competing for hydration, thereby promoting its transfer into the organic phase during extraction.[12][13][14] Another powerful technique is acid-base extraction.[15] By adjusting the pH of the aqueous layer, you can change the ionization state of your pyridine compound. For a basic pyridine, acidifying the aqueous solution will protonate the nitrogen, making it a highly water-soluble salt and allowing for the removal of non-basic organic impurities with an organic solvent. Subsequently, basifying the aqueous layer will neutralize the pyridine, reducing its water solubility and allowing for its extraction into an organic solvent.[15]

Troubleshooting Guides & Detailed Protocols

Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[5][6][16][17] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (usually water or an aqueous buffer).[5] The polar analytes partition into a water-enriched layer on the surface of the stationary phase, leading to their retention.[5]

Problem Potential Cause(s) Troubleshooting Steps
Poor Retention Mobile phase is too polar (too much water).Increase the organic solvent (acetonitrile) percentage in the mobile phase.
Sample is dissolved in a strong (polar) solvent.If possible, dissolve the sample in the initial mobile phase or a solvent with a high organic content.
Peak Tailing Secondary interactions with the stationary phase.Adjust the pH of the mobile phase to suppress ionization of the analyte or stationary phase. Add a competing base (e.g., triethylamine) for basic analytes.
Column is not properly equilibrated.Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase.
Split Peaks Analyte exists in multiple forms at the mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Irreproducible Retention Times Fluctuation in mobile phase composition.Ensure accurate mobile phase preparation and proper mixing.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.
  • Column Selection: Start with a bare silica or an amide-bonded HILIC column. Amide phases often provide good peak shape for a wide range of polar compounds.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Time (min) | %B

    • ---|---

    • 0 | 95

    • 10 | 70

    • 11 | 95

    • 15 | 95

  • Column Equilibration: Equilibrate the column with the initial mobile phase (95% B) for at least 15 minutes at a flow rate of 1 mL/min.

  • Sample Preparation: Dissolve the sample of this compound in a mixture of 90% acetonitrile and 10% water to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 2-5 µL) and run the gradient.

  • Optimization:

    • If retention is too low, increase the initial percentage of acetonitrile.

    • If retention is too high, decrease the initial percentage of acetonitrile.

    • To improve peak shape, adjust the pH or the concentration of the buffer in Mobile Phase A. For basic compounds like pyridines, a lower pH is often beneficial.

Purification by Crystallization

Crystallization is a highly effective method for purifying solid compounds.[9][10][18][19][20] The principle is based on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[9]

Problem Potential Cause(s) Troubleshooting Steps
Compound "Oils Out" Solution is supersaturated at a temperature above the compound's melting point.Re-heat the solution and add more of the "good" solvent. Allow for slower cooling.[9]
No Crystals Form Solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration.[9]
Nucleation is not initiated.Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.[9][21]
Crystals are Colored Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[22]
Low Recovery Too much solvent was used.Use the minimum amount of hot solvent necessary for complete dissolution.[19][22]
The compound has significant solubility in the cold solvent.Ensure the solution is cooled sufficiently, preferably in an ice bath.
  • Solvent Screening:

    • Place a small amount of the crude compound in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) to each tube.

    • An ideal single solvent will not dissolve the compound at room temperature but will dissolve it upon heating.[18]

    • If no single solvent is ideal, select a "soluble solvent" and an "insoluble solvent" that are miscible for a mixed-solvent system (e.g., ethanol-water, ethyl acetate-hexane).[8][10][23]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen "soluble solvent" dropwise while heating and stirring until the solid just dissolves.

  • Addition of Anti-Solvent (for mixed-solvent system):

    • While the solution is hot, add the "insoluble solvent" dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the hot "soluble solvent" until the cloudiness just disappears.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (or the solvent mixture with a higher proportion of the "insoluble solvent") to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purification by Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.[2][4][7][11][15][24][25][26] For polar, water-soluble compounds, this technique often requires modification to be effective.

Problem Potential Cause(s) Troubleshooting Steps
Low Recovery in Organic Phase Compound is too soluble in the aqueous phase.Use the "salting out" technique by adding a saturated salt solution.[11][12]
Incorrect pH for extraction.For basic compounds like pyridines, ensure the aqueous phase is basic (pH > pKa + 2) before extracting into the organic phase.
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking vigorously. Add a small amount of brine to help break the emulsion.
Poor Phase Separation Solvents are partially miscible.Choose a more non-polar organic solvent.
  • Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute acidic solution (e.g., 1M HCl). Shake the funnel gently and allow the layers to separate. The basic pyridine compound will be protonated and move into the aqueous layer.

  • Separation: Drain the lower aqueous layer containing the protonated pyridine compound into a clean flask. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the acidic aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO3 solution) until the solution is basic (confirm with pH paper). The protonated pyridine will be neutralized, making it less water-soluble.

  • Back-Extraction: Transfer the basified aqueous solution back to the separatory funnel and extract with a fresh portion of organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified pyridine compound.

Visualizations

Workflow for Selecting a Purification Strategy

Purification_Strategy start Crude Polar Pyridine Compound is_solid Is the compound a solid? start->is_solid is_water_soluble Is it highly water-soluble? is_solid->is_water_soluble Yes chromatography Chromatography is_solid->chromatography No crystallization Crystallization is_water_soluble->crystallization No extraction Liquid-Liquid Extraction (with modifications) is_water_soluble->extraction Yes crystallization->chromatography If impurities persist extraction->chromatography Further purification may be needed

Caption: A decision tree to guide the selection of an appropriate purification method for polar pyridine compounds.

Troubleshooting HILIC Peak Shape

HILIC_Troubleshooting start Poor Peak Shape (Tailing or Fronting) check_ph Is mobile phase pH ~2 units from pKa? start->check_ph adjust_ph Adjust mobile phase pH check_ph->adjust_ph No check_modifier Is a competing base (e.g., TEA) present? check_ph->check_modifier Yes adjust_ph->start add_modifier Add a competing base to the mobile phase check_modifier->add_modifier No check_column Is the column end-capped/in good condition? check_modifier->check_column Yes add_modifier->start replace_column Replace column check_column->replace_column No

Caption: A troubleshooting guide for addressing poor peak shape in HILIC.

References

  • University of California, Davis. (n.d.). 4. Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • McCalley, D. V. (2015). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. LCGC Europe, 28(12), 689-699. Retrieved from [Link]

  • Jönsson, J. Å., & Mathiasson, L. (1999). U.S. Patent No. 6,087,507. Washington, DC: U.S. Patent and Trademark Office.
  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

  • Study.com. (n.d.). What is the ideal solvent for crystallization of a particular compound? What is the primary.... Retrieved from [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Quora. (2016). How to crystallize organic compounds. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Salting Out. Retrieved from [Link]

  • King Saud University. (n.d.). Lab.4: Concentration and partial purification of a protein Ammonium sulfate precipitation (The salting-out technique). Retrieved from [Link]

  • ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
  • Wikipedia. (n.d.). Ammonium sulfate precipitation. Retrieved from [Link]

  • Dartmouth College. (n.d.). Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • Springer. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. Retrieved from [Link]

  • Zaiput Flow Technologies. (n.d.). Optimization of Liquid-Liquid Extraction. Retrieved from [Link]

  • Reddit. (2024). Removing Pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Effect of Pyridine on Polymorphic Crystallization of 1,3-Di(9-anthryl)-propan-2-ol. Does It Affect p/p Interaction or Hydrogen Bonding?. Retrieved from [Link]

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  • PubMed. (n.d.). Co-crystallization of pyridine-2-carboxamide With a Series of Alkyl Dicarboxylic Acids With Different Carbon Chain: Crystal Structure, Spectroscopy and Hirshfeld Analysis. Retrieved from [Link]

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How to remove unreacted starting material in pyridyl ether synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridyl Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for the purification of pyridyl ethers. Here, we move beyond generic protocols to address the specific challenges encountered when removing unreacted starting materials from these important heterocyclic compounds.

Introduction: The Challenge of Pyridyl Ether Purification

Pyridyl ethers are key structural motifs in a vast array of pharmaceuticals and agrochemicals. Their synthesis, commonly achieved through methods like the Williamson ether synthesis, Ullmann condensation, or Buchwald-Hartwig C-O coupling, often results in crude reaction mixtures containing unreacted pyridinols, aryl halides, and other byproducts. The inherent basicity of the pyridine ring and the acidic nature of pyridinols necessitate a well-designed purification strategy to isolate the desired ether in high purity. This guide provides a systematic approach to tackling these purification challenges.

Frequently Asked Questions (FAQs)

Q1: My primary challenge is removing unreacted hydroxypyridine. What is the most effective initial purification step?

A1: The most robust and widely applicable initial step is an acid-base extraction . This technique leverages the difference in acidity between the starting pyridinol and the final pyridyl ether product. Unreacted pyridinols are weakly acidic and can be deprotonated by a moderately strong aqueous base (e.g., 5% NaOH solution) to form a water-soluble pyridinolate salt.[1] The desired pyridyl ether, being neutral and typically lacking an acidic proton, will remain in the organic layer.

Q2: I've performed a basic wash, but I'm still seeing traces of my starting pyridinol. What should I do?

A2: If a single basic wash is insufficient, consider the following:

  • Multiple Extractions: Perform two to three sequential washes with the basic solution. This is more effective than a single wash with a larger volume.

  • Base Strength: Ensure the base is strong enough to deprotonate your specific pyridinol. For less acidic pyridinols, a 10% NaOH solution might be necessary.

  • Brine Wash: After the basic extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water and break up any minor emulsions.[2]

Q3: I'm struggling with a persistent emulsion during my aqueous workup. How can I resolve this?

A3: Emulsions are common, especially when high concentrations of salts or polar aprotic solvents like DMF are present. To break an emulsion, you can:

  • Add Brine: Introduce a saturated aqueous NaCl solution to increase the ionic strength of the aqueous phase, which often forces separation.

  • Filter through Celite®: Pass the entire mixture through a pad of Celite® or filter aid. This can physically disrupt the emulsion.

  • Change the Organic Solvent: If possible, dilute the organic layer with a less polar solvent like toluene or hexanes.

Q4: When is flash column chromatography the best choice for purification?

A4: Flash column chromatography is ideal when you need to separate the desired pyridyl ether from non-acidic/basic impurities, such as the unreacted aryl halide or non-polar byproducts. It is also the go-to method if acid-base extraction fails to provide sufficient purity or if your product is sensitive to pH changes. For basic compounds like pyridines, it's often beneficial to add a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to improve peak shape and prevent tailing on the silica gel column.[3]

Q5: What are the best practices for recrystallizing pyridyl ethers?

A5: Recrystallization is an excellent final purification step to obtain highly pure, crystalline material. The key is solvent selection. A good recrystallization solvent will dissolve the pyridyl ether at high temperatures but not at low temperatures.[4] Common solvent systems for pyridyl ethers include:

  • Single Solvents: Ethanol, isopropanol, ethyl acetate, or toluene.

  • Solvent Pairs: A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) is often effective. Common pairs include ethyl acetate/hexanes, dichloromethane/pentane, and ethanol/water.[5][6]

Troubleshooting Purification Workflows

A logical approach to purification is crucial for success. The following diagram outlines a general decision-making workflow for purifying your crude pyridyl ether.

purification_workflow start Crude Reaction Mixture extraction Acid-Base Extraction (e.g., 5% NaOH wash) start->extraction emulsion Emulsion Formation? extraction->emulsion check_purity1 Check Purity (TLC/LCMS) chromatography Flash Column Chromatography check_purity1->chromatography Impurities Remain final_product Pure Pyridyl Ether check_purity1->final_product Sufficiently Pure check_purity2 Check Purity (TLC/LCMS) chromatography->check_purity2 recrystallization Recrystallization check_purity2->recrystallization Further Purification Needed check_purity2->final_product Sufficiently Pure recrystallization->final_product emulsion->check_purity1 No break_emulsion Break Emulsion (Brine, Celite®) emulsion->break_emulsion Yes break_emulsion->extraction

Caption: A decision-making workflow for pyridyl ether purification.

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Williamson Ether Synthesis Workup

This protocol is designed to remove unreacted 2-hydroxypyridine from a reaction mixture where a pyridyl ether has been synthesized via a Williamson ether synthesis.

Underlying Principle: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. The N-H proton of 2-pyridone is acidic (pKa ≈ 11.6) and can be readily deprotonated by aqueous sodium hydroxide to form the water-soluble sodium salt. The desired pyridyl ether product is not acidic and remains in the organic phase.

Step-by-Step Procedure:

  • Reaction Quenching: After the reaction is complete (as determined by TLC or LCMS), cool the reaction mixture to room temperature.

  • Solvent Removal (if necessary): If the reaction was conducted in a high-boiling polar aprotic solvent (e.g., DMF, DMSO), it is advisable to remove the bulk of the solvent under reduced pressure.

  • Dilution: Dissolve the residue in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM). A volume of 5-10 mL per gram of crude product is a good starting point.

  • First Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 5% aqueous NaOH solution.[2]

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The organic layer contains your pyridyl ether, and the aqueous layer contains the deprotonated hydroxypyridine. Drain the lower (aqueous) layer.

  • Repeat Wash: Repeat the wash with a fresh portion of 5% aqueous NaOH.

  • Neutral Wash: Wash the organic layer with an equal volume of water to remove any residual NaOH.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl (brine) solution to facilitate drying.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude pyridyl ether, now free of the starting pyridinol.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of a pyridyl ether from a non-polar impurity, such as an unreacted aryl bromide, following an initial acid-base workup.

Underlying Principle: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3] By gradually increasing the polarity of the mobile phase, compounds with weaker interactions with the silica gel will elute first.

Step-by-Step Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your desired pyridyl ether an Rf value of approximately 0.2-0.4. A common starting point for pyridyl ethers is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This technique often provides better resolution than loading the sample as a liquid.[7]

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use a single isocratic solvent mixture or gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.[8]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified pyridyl ether.

Data Summaries for Effective Purification

Table 1: Physicochemical Properties of Common Starting Materials
CompoundStructurepKa (of conjugate acid)Boiling Point (°C)Notes
2-Hydroxypyridine

0.75 (pyridinium), 11.6 (pyridone)281Exists in tautomeric equilibrium with 2-pyridone.
3-Hydroxypyridine

4.8242More phenolic in character than 2- or 4-hydroxypyridine.
4-Hydroxypyridine

3.2 (pyridinium), 11.1 (pyridone)240 (decomposes)Exists in tautomeric equilibrium with 4-pyridone.
Bromobenzene

N/A156Common aryl halide starting material.
4-Bromotoluene

N/A184-185Common aryl halide starting material.
Table 2: Recommended Purification Strategies by Synthesis Type
Synthesis MethodKey Impurities to RemoveRecommended Primary PurificationRecommended Secondary Purification
Williamson Ether Synthesis Unreacted Pyridinol, Excess BaseAcid-Base Extraction (Basic Wash)Flash Chromatography, Recrystallization
Ullmann Condensation Unreacted Pyridinol, Aryl Halide, Copper SaltsFiltration (to remove Cu), Acid-Base ExtractionFlash Chromatography
Buchwald-Hartwig C-O Coupling Unreacted Pyridinol, Aryl Halide, Ligand, Palladium CatalystFiltration through Celite®/Silica Plug, Acid-Base ExtractionFlash Chromatography, Recrystallization

Logical Relationships in Purification Strategy

The choice of purification technique is dictated by the specific impurities present in your reaction mixture. The following diagram illustrates the logical flow for addressing different types of starting materials.

impurity_logic start Crude Product Analysis is_pyridinol_present Unreacted Pyridinol Present? start->is_pyridinol_present basic_wash Perform Basic Wash (e.g., 5% NaOH) is_pyridinol_present->basic_wash Yes is_aryl_halide_present Unreacted Aryl Halide Present? is_pyridinol_present->is_aryl_halide_present No basic_wash->is_aryl_halide_present chromatography Flash Column Chromatography is_aryl_halide_present->chromatography Yes is_solid Is Product a Solid? is_aryl_halide_present->is_solid No chromatography->is_solid recrystallize Recrystallize is_solid->recrystallize Yes final_product Pure Pyridyl Ether is_solid->final_product No (Pure Oil) recrystallize->final_product

Caption: Logic for selecting purification steps based on impurities.

References

  • Malan, C. et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]

  • University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]

  • Reddy, G. O. et al. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11, 1435-1441. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Santai Science. (2019). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. [Link]

  • Nichols, L. Recrystallization. [Link]

  • Li, G. et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4729. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Bayer Schering Pharma AG. (2008). Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. What is best method to remove pyridine from a reaction mixture?. [Link]

  • Biotage. (2023). How can I modify my flash chromatography method to separate chemically similar compounds?. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Procter, D. J. et al. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9154–9158. [Link]

  • Reddit. (2024). Removing Pyridine. r/chemistry. [Link]

  • Organic Syntheses. (2014). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2014, 91, 355-367. [Link]

  • BASF SE. (2013). Process for preparing 4-hydroxypyridines. EP2585436B1.
  • Cambridge University Press. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Hubei University of Technology. (2011). Phenazopyridine compounds. CN102256486A.
  • Wikipedia. Acid–base extraction. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • University of Wisconsin-Milwaukee. recrystallization-2.doc.pdf. [Link]

  • The Organic Chemistry Tutor. (2020). Acid-Base Extraction Tutorial. YouTube. [Link]

  • Royal Society of Chemistry. (2024). Optimised syntheses and purifications of 3-aryl/heterocyclic dihydrobis- and hydrotris-(pyrazolyl)borate ligands as their alkali salts. RSC Advances, 14, 30713-30718. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Müller, C. E. et al. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. [Link]

  • Buchwald, S. L. et al. (2008). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 350(18), 2753-2772. [Link]

  • Kappe, C. O. et al. (2020). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts, 10(3), 329. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Edubirdie. Williamson Ether Synthesis Lab Report. [Link]

  • Semantic Scholar. Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • ResearchGate. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

  • Arkat USA. (2005). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2005(11), 197-207. [Link]

  • Der Pharma Chemica. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Der Pharma Chemica, 12(8), 1-20. [Link]

  • The Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • ResearchGate. Pyridine hydrochloride in organic synthesis. [Link]

  • Katritzky, A. R. et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
  • Organic Syntheses. 1-methyl-2-pyridone. [Link]

  • Wang, R. et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1530. [Link]

  • ResearchGate. (2016). Synthesis of N-Containing Heterocyclic Compounds Using Visible-Light Photoredox Catalysis. [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica, 7(10), 229-237. [Link]

  • Reddit. (2019). Isolation of pure pyridine help. r/chemhelp. [Link]

  • MDPI. (2018). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Molecules, 23(10), 2636. [Link]

Sources

Preventing decomposition of 2-(Pyridin-3-yloxy)ethanol during workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Pyridin-3-yloxy)ethanol

A Guide to Preventing Decomposition During Experimental Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound. Here, we address common challenges related to the stability of this compound during purification and provide troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the insights necessary to optimize your workup procedures and ensure the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: My this compound appears to be degrading during aqueous workup. What are the likely causes?

A1: this compound possesses two key structural features that influence its stability: a pyridine ring and an ether linkage. The pyridine nitrogen makes the molecule basic and susceptible to protonation under acidic conditions. The ether oxygen, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.

Decomposition during aqueous workup is often attributed to:

  • Acid-Mediated Hydrolysis: Prolonged exposure to even moderately acidic conditions (pH < 4) can lead to protonation of the pyridine nitrogen. This can activate the aromatic ring, potentially making the ether linkage more susceptible to hydrolysis, leading to the formation of 3-hydroxypyridine and ethylene glycol.

  • Strongly Basic Conditions: While more stable to base than acid, prolonged exposure to concentrated bases (e.g., >6M NaOH or KOH) at elevated temperatures could potentially lead to undesired side reactions.

  • Oxidative Degradation: Pyridine rings can be sensitive to oxidation, especially in the presence of certain metal ions or strong oxidizing agents. Discoloration of the solution (e.g., turning yellow or brown) can be an indicator of oxidative degradation.[1]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the workup and purification of this compound.

Issue 1: Product loss and/or formation of 3-hydroxypyridine impurity after acidic wash.
  • Question: I performed an acidic wash (e.g., with 1M HCl) to remove basic impurities, but now I see a new spot on my TLC that corresponds to 3-hydroxypyridine. What happened and how can I avoid this?

  • Answer & Troubleshooting Steps: This is a classic sign of acid-catalyzed hydrolysis of the ether bond. The pyridine nitrogen gets protonated, which can facilitate the cleavage of the C-O bond.

    Preventative Measures:

    • Avoid Strong Acids: Whenever possible, avoid using strong mineral acids for washing. If an acidic wash is necessary to remove basic impurities, use a milder, buffered solution or a weak organic acid.

    • Use a Buffered Wash: A saturated aqueous solution of ammonium chloride (NH₄Cl), with a pH of approximately 4.5-5.5, is an excellent alternative to strong acids for neutralizing basic residues without causing significant ether cleavage.

    • Minimize Contact Time: If a dilute acid wash is unavoidable, perform the extraction quickly and at a low temperature (e.g., in an ice bath). Do not let the layers sit for an extended period.

    • Immediate Neutralization: Following an acidic wash, immediately wash the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

Washing Reagent Approximate pH Risk of Ether Cleavage Recommended Use
1M HCl<1HighNot Recommended
Saturated NH₄Cl4.5 - 5.5LowRecommended for neutralizing bases
Saturated NaHCO₃~8.4Very LowRecommended for neutralizing acids
Brine (Saturated NaCl)~7Very LowFinal wash to remove bulk water
Issue 2: My compound is highly water-soluble, leading to poor extraction efficiency.
  • Question: I'm losing a significant amount of my product in the aqueous layer during extraction. How can I improve my recovery?

  • Answer & Troubleshooting Steps: The ethanol moiety and the pyridine nitrogen both contribute to the high polarity and water solubility of this compound.[2]

    Improving Extraction Efficiency:

    • "Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.

    • Solvent Choice: While ethyl acetate is a common choice, consider using a more polar solvent that is still immiscible with water, such as n-butanol, for extraction. However, be aware that n-butanol is more difficult to remove under reduced pressure. A mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1) can also be effective.

    • Continuous Liquid-Liquid Extraction: For particularly challenging separations, a continuous liquid-liquid extraction apparatus can be highly effective, albeit more time-consuming to set up.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. For example, 3 x 50 mL extractions are more efficient than 1 x 150 mL extraction.

Issue 3: The product streaks badly on silica gel TLC and column chromatography.
  • Question: My product streaks significantly on my silica gel TLC plates, making it difficult to assess purity and purify by column chromatography. What can I do?

  • Answer & Troubleshooting Steps: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of the silica gel, causing tailing or streaking.[3]

    Strategies to Improve Chromatography:

    • Basified Silica/Solvent:

      • Solvent Modification: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia solution (e.g., a few drops of 25% NH₄OH in your methanol co-solvent) will neutralize the acidic sites on the silica and lead to sharper peaks.[3]

      • Pre-treating Silica: You can prepare a slurry of silica gel in your chosen eluent containing the basic modifier and let it stand for an hour before packing the column.

    • Alternative Stationary Phases:

      • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

      • Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may provide a good separation.[4]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or an amino-bonded phase) with a mobile phase containing a high concentration of organic solvent and a small amount of water. It is particularly useful for very polar compounds that are not well-retained in reversed-phase chromatography.[4][5]

G cluster_0 Problem Identification cluster_1 Underlying Cause cluster_2 Solutions Problem Streaking on Silica TLC Cause Basic Pyridine Nitrogen interacts with Acidic Silica Surface Problem->Cause due to Sol1 Modify Mobile Phase: Add 0.5-2% Triethylamine or Ammonia Cause->Sol1 address by Sol2 Change Stationary Phase: Use Alumina (Neutral/Basic) Cause->Sol2 address by Sol3 Use Reversed-Phase (C18) Chromatography Cause->Sol3 address by Sol4 Consider HILIC for very polar compounds Cause->Sol4 address by

Experimental Protocols

Protocol 1: Optimized Aqueous Workup for this compound

This protocol is designed to minimize decomposition and maximize recovery.

  • Reaction Quenching: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash (Salting Out): Add saturated aqueous NaCl solution to the separatory funnel.

  • Extraction: Shake the funnel gently, venting frequently. Allow the layers to separate and drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.

  • Combine Organic Layers: Combine all organic extracts.

  • Neutralizing Wash (if necessary):

    • If the reaction was conducted under acidic conditions, wash the combined organic layers with saturated aqueous NaHCO₃ solution.

    • If the reaction had strongly basic components to be removed, wash with saturated aqueous NH₄Cl solution.

  • Final Wash: Wash the organic layer once with brine (saturated NaCl solution) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

G start Start: Crude Reaction Mixture step1 1. Cool to 0-5 °C start->step1 step2 2. Dilute with Organic Solvent step1->step2 step3 3. Add Saturated NaCl (aq) (Salting Out) step2->step3 step4 4. Extract 3x with Organic Solvent step3->step4 step5 5. Combine Organic Layers step4->step5 decision Neutralization Needed? step5->decision wash_acid 6a. Wash with sat. NaHCO₃ decision->wash_acid Yes (Acidic Rxn) wash_base 6b. Wash with sat. NH₄Cl decision->wash_base Yes (Basic Rxn) step7 7. Wash with Brine decision->step7 No wash_acid->step7 wash_base->step7 step8 8. Dry over Na₂SO₄ step7->step8 step9 9. Filter & Concentrate step8->step9 end Purified Product step9->end

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of pyridine compounds. Retrieved from BenchChem Technical Support.[6]

  • Google Patents. (1934). Purification of aromatic alcohols. (US1944958A).[7]

  • 3B Scientific (Wuhan) Corp. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights.[8]

  • ScienceMadness Discussion Board. (2010). removal of pyridine.

  • Fowler, F. W., et al. (2018). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.[9]

  • Guidechem. (n.d.). 3-Hydroxypyridine 109-00-2 wiki.[10]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective.[2]

  • ResearchGate. (2014). How do I get dry pyridine?[11]

  • MH Chem. (2022). How to remove pyridine from your reaction crude? [Video]. YouTube.[12]

  • Angewandte Chemie International Edition. (2022). Umpolung Synthesis of Pyridyl Ethers by BiV-Mediated O-Arylation of Pyridones. PubMed.[13]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[14]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[4]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?[5]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.[3]

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.[15]

  • ChemicalBook. (2023). 3-Hydroxypyridine.[1]

Sources

Technical Support Center: Strategies to Minimize Byproduct Formation in Multi-Step Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of multi-step pyridine synthesis and effectively minimize the formation of unwanted byproducts. By understanding the underlying mechanisms and common pitfalls of these reactions, you can significantly improve your yields, purity, and overall success. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

General Troubleshooting & FAQs

This section covers broad issues that can apply to various pyridine synthesis methods.

Q1: My reaction yield is consistently low. What are the first parameters I should investigate?

A1: Low yields in pyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in reagents can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your starting materials before commencing the synthesis.[1] For instance, in the Kröhnke synthesis, the α,β-unsaturated ketone or aldehyde should be pure and free from polymerization, and the α-pyridinium methyl ketone salt must be completely dry.[2]

  • Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary for different substrates.[1] Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.[1][2]

  • Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[1][3]

  • Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider the possibility of catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.[1][4]

Hantzsch Pyridine Synthesis: Troubleshooting Guide

The Hantzsch synthesis is a classic multi-component reaction used to produce dihydropyridines, which are subsequently oxidized to pyridines.[5][6][7] While versatile, it is often plagued by issues of low yield and byproduct formation.

Q2: My Hantzsch synthesis is resulting in a low yield of the desired pyridine. What are the common causes and how can I address them?

A2: Low yields in the Hantzsch synthesis can often be traced back to two main issues: inefficient reaction conditions and incomplete oxidation of the dihydropyridine intermediate.

  • Inefficient Reaction Conditions: Traditional Hantzsch synthesis often requires harsh conditions and long reaction times, which can lead to degradation of reactants and products.[3][5]

    • Troubleshooting Protocol:

      • Employ a Catalyst: Consider using a catalyst like p-toluenesulfonic acid (PTSA) to improve reaction rates.[5][8]

      • Alternative Energy Sources: The use of ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields (up to 96%) and reduce reaction times.[3][5]

      • Solvent-Free Conditions: A solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures can also be effective.[8]

  • Incomplete Oxidation: The final aromatization step is crucial for obtaining the pyridine product. Incomplete oxidation of the dihydropyridine intermediate will directly result in lower yields.[5][8]

    • Troubleshooting Protocol:

      • Select an Appropriate Oxidizing Agent: Common oxidants include nitric acid, potassium permanganate (KMnO4), and iodine.[5][8] However, these can be harsh. Milder and more efficient conditions have been developed, such as using iodine in refluxing methanol or chromium dioxide (CrO2).[5]

      • Ensure Correct Stoichiometry: Use the correct stoichiometric amount of the oxidizing agent to ensure complete conversion.[3][8]

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the dihydropyridine intermediate and the formation of the pyridine product.[8]

Q3: I am trying to synthesize an unsymmetrical pyridine using the Hantzsch reaction and I'm getting a mixture of regioisomers. How can I achieve regioselectivity?

A3: The formation of regioisomers is a common problem in unsymmetrical Hantzsch syntheses where two different β-dicarbonyl compounds are used in a one-pot reaction. This leads to a mixture of the desired unsymmetrical product and two undesired symmetrical byproducts.[9]

To achieve a single, specific regioisomer, a sequential, multi-step approach is necessary:[9]

  • Step A: Knoevenagel Condensation: React the aldehyde with the first β-dicarbonyl compound to form the Knoevenagel adduct. This intermediate should be isolated and purified.[9]

  • Step B: Enamine Formation: React the second β-dicarbonyl compound with the nitrogen source (e.g., ammonium acetate) to form the enamine. This can often be used in situ.[9]

  • Step C: Michael Addition & Cyclization: React the purified Knoevenagel adduct from Step A with the enamine from Step B. This final step will yield the desired unsymmetrical 1,4-dihydropyridine.[9]

This sequential process ensures that only the desired intermediates are present to react, thus preventing the formation of regioisomers and symmetrical byproducts.[9]

Hantzsch_Regioselectivity cluster_onepot One-Pot Synthesis (Leads to Mixture) cluster_sequential Sequential Synthesis (Regioselective) A Aldehyde Mix Mixture of Products (Desired + Symmetrical Byproducts) A->Mix B1 β-Dicarbonyl 1 B1->Mix B2 β-Dicarbonyl 2 B2->Mix N Nitrogen Source N->Mix A2 Aldehyde Knoevenagel Knoevenagel Adduct (Isolate & Purify) A2->Knoevenagel B1_2 β-Dicarbonyl 1 B1_2->Knoevenagel Desired Single Desired Unsymmetrical Product Knoevenagel->Desired B2_2 β-Dicarbonyl 2 Enamine Enamine B2_2->Enamine N2 Nitrogen Source N2->Enamine Enamine->Desired

Caption: Workflow for achieving regioselectivity in Hantzsch synthesis.

Bohlmann-Rahtz Pyridine Synthesis: Troubleshooting Guide

The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines from an enamine and an ethynylketone.[10] A key advantage over the Hantzsch synthesis is that it directly yields the aromatic pyridine without an oxidation step.[11] However, it has its own set of challenges.

Q4: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. What are the likely side reactions and how can I mitigate them?

A4: The primary challenge in the Bohlmann-Rahtz synthesis is controlling the initial Michael addition and the subsequent cyclodehydration. High reaction temperatures required for the cyclization can lead to side reactions.[11]

  • Incomplete Cyclization: The aminodiene intermediate may not fully cyclize, leading to its isolation or decomposition.

    • Troubleshooting Protocol:

      • Acid Catalysis: The use of an acid catalyst can facilitate the cyclodehydration step, allowing for milder reaction conditions. Amberlyst-15, an ion exchange resin, has been shown to be an effective and easily removable catalyst.[11]

      • Solvent Choice: Protic and polar solvents like ethanol can promote the reaction under acid-free conditions.[11]

  • Formation of Isomeric Byproducts: The aminodiene intermediate can exist as E/Z isomers, and only one isomer typically undergoes efficient cyclization.

    • Troubleshooting Protocol:

      • Thermal Isomerization: The high temperatures used in the classical Bohlmann-Rahtz synthesis are often necessary to induce the E/Z isomerization required for cyclization.[11] Careful temperature control is key.

      • One-Pot Modifications: Several one-pot modifications have been developed that generate the enamine in situ from a β-ketoester and ammonium acetate, which then reacts with the ethynylketone. This can lead to cleaner reactions and higher yields.[11]

Bohlmann_Rahtz_Byproducts Start Enamine + Ethynylketone Michael Michael Addition Start->Michael Intermediate Aminodiene Intermediate (Mixture of E/Z isomers) Michael->Intermediate Desired Desired Pyridine Product Intermediate->Desired Heat/ Acid Catalyst Byproduct Incomplete Cyclization/ Decomposition Products Intermediate->Byproduct Side Reactions

Caption: Byproduct formation pathway in Bohlmann-Rahtz synthesis.

Kröhnke Pyridine Synthesis: Troubleshooting Guide

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[12][13] A significant advantage is that it does not require an oxidation step and has high atom economy.[12]

Q5: I am observing significant side product formation in my Kröhnke synthesis. How can I improve the selectivity?

A5: Byproduct formation in the Kröhnke synthesis often arises from issues with the initial Michael addition or incomplete cyclization of the 1,5-dicarbonyl intermediate.[2]

  • Michael Addition Products: Incomplete cyclization can lead to the accumulation of the 1,5-dicarbonyl intermediate or its decomposition products.[2]

    • Troubleshooting Protocol:

      • Control Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can favor side reactions.[2]

      • Temperature Control: Maintain the optimal reaction temperature. A lower temperature, even if it requires a longer reaction time, can often improve selectivity.[2] The general temperature range is 80-140°C.[2]

      • Order of Addition: In some cases, the order in which the reagents are added can influence the outcome.[2]

  • Alternative Reaction Pathways: Under certain conditions, particularly with specific substrates, alternative reaction pathways can lead to unexpected products. For example, using 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide can lead to the formation of 3-trifluoromethyl aniline derivatives as the major product.[14]

    • Troubleshooting Protocol:

      • Thorough Literature Review: Before starting a synthesis with novel substrates, a thorough review of the literature is crucial to identify potential alternative reaction pathways.

      • Careful Product Characterization: If unexpected products are formed, comprehensive characterization using techniques like NMR, MS, and X-ray crystallography is necessary to elucidate their structure and understand the underlying mechanism.

Table 1: Optimization of Reaction Conditions for Pyridine Synthesis

ParameterHantzsch SynthesisBohlmann-Rahtz SynthesisKröhnke Synthesis
Catalyst p-toluenesulfonic acid (PTSA)[5][8], γ-Al2O3 nanoparticles[8], Ceric ammonium nitrate (CAN)[5][15]Amberlyst-15[11]Generally catalyst-free, but solvent choice is crucial.
Solvent Aqueous micelles[5], Ethanol, Methanol, THF[5]Ethanol, DMSO[11]Glacial Acetic Acid, Methanol, Ethanol[2]
Temperature Room temperature to reflux[5]High temperatures often required for cyclodehydration[11]80 - 140 °C[2]
Key Optimization Strategy Use of ultrasonic irradiation[3][5]One-pot, three-component variations[11]Careful control of stoichiometry and temperature[2]

Purification Strategies

Q6: I am having difficulty purifying my final pyridine product. What are some effective strategies?

A6: The basic nature of the pyridine ring can present challenges during purification, particularly with silica gel chromatography.

  • Distillation: For volatile pyridine derivatives, distillation can be an effective method of purification.[1][16][17][18]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent like ethanol or isopropanol can be a highly effective purification technique.[2]

  • Chromatography:

    • Peak Tailing on Silica Gel: The basic nitrogen atom of the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, leading to peak tailing.[19]

      • Solution: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-1%).[19] This will preferentially interact with the active silanol sites, improving peak shape.

    • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase like alumina or a polymer-based column.[19]

    • Ion-Exchange Chromatography: For certain pyridine derivatives, cation-exchange chromatography can be a powerful purification method.[20]

  • Aqueous Workup: A standard aqueous workup can be effective for removing many impurities. This typically involves dissolving the crude product in an organic solvent and washing sequentially with a dilute acid (e.g., HCl), water, and a saturated sodium bicarbonate solution.[2]

Purification_Workflow Crude Crude Pyridine Product IsVolatile Is the product volatile? Crude->IsVolatile IsSolid Is the product a solid? IsVolatile->IsSolid No Distillation Distillation IsVolatile->Distillation Yes Recrystallization Recrystallization IsSolid->Recrystallization Yes Chromatography Chromatography IsSolid->Chromatography No Workup Aqueous Workup Chromatography->Workup

Sources

Catalyst selection for enhancing regioselectivity in pyridine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselectivity in pyridine derivatization. Pyridine and its derivatives are cornerstone scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, controlling the site of new bond formation on the pyridine ring is a persistent challenge due to the inherent electronic properties of the heterocycle and its tendency to coordinate with and potentially inhibit metal catalysts.[4][5]

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. We will move beyond simple protocol recitation to explain the underlying principles governing catalyst and ligand choice, empowering you to make informed decisions for your specific synthetic challenge.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding regioselectivity in pyridine functionalization.

Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?

A1: The difficulty arises from the intrinsic electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, creating a dipole moment and making the ring electron-deficient, particularly at the C2, C4, and C6 positions. This electronic bias inherently favors nucleophilic attack at these positions and disfavors electrophilic attack. Furthermore, the nitrogen's lone pair readily coordinates to transition metal catalysts, which can lead to catalyst inhibition or alter the expected reactivity and selectivity.[4][5][6] Overcoming this intrinsic bias to target a specific C-H bond requires carefully designed catalytic systems.

Q2: What is the "default" regioselectivity for common pyridine functionalization reactions?

A2: In the absence of specific directing groups or specialized catalysts, the outcomes are generally predictable:

  • Electrophilic Aromatic Substitution (EAS): Strongly disfavored, but when forced, typically occurs at the C3/C5 positions due to the deactivating effect of the nitrogen atom at the C2/C4/C6 positions.[7]

  • Nucleophilic Aromatic Substitution (SNAr): Favored at C2 and C4, especially with a good leaving group at that position.

  • Directed Ortho-Metalation (DoM): Functionalization occurs at the position ortho to a directing group (e.g., C3 functionalization directed by a C2-amide).

  • Minisci-type Radical Reactions: Typically favor the electron-deficient C2 and C4 positions for the addition of nucleophilic radicals.[8]

Q3: How do I begin selecting a catalyst system for a desired regioselectivity (e.g., C2, C3, or C4)?

A3: Start by considering the electronic and steric environment of your target C-H bond. A general workflow is as follows:

G cluster_start cluster_c2 C2-Selective Strategies cluster_c3 C3-Selective Strategies cluster_c4 C4-Selective Strategies Start Identify Target Position (C2, C3, C4, etc.) C2_Node C2-Position Start->C2_Node Targeting C2 C3_Node C3-Position Start->C3_Node Targeting C3 C4_Node C4-Position Start->C4_Node Targeting C4 C2_Strat1 Directed C-H Activation (e.g., 8-aminoquinoline directing group) C2_Node->C2_Strat1 C2_Strat2 Pyridine N-Oxide Activation (Enhances reactivity for Pd-catalysis) C2_Node->C2_Strat2 C2_Strat3 Photoredox/Radical Pathways (Often favors C2/C4) C2_Node->C2_Strat3 C3_Strat1 Sterically-Controlled Ir-Catalyzed Borylation (Bulky ligands block C2/C6) C3_Node->C3_Strat1 C3_Strat2 Directed C-H Activation (Template directs catalyst to meta-position) C3_Node->C3_Strat2 C3_Strat3 Ni-Catalyzed C-H Alkenylation (Bifunctional ligand-template approach) C3_Node->C3_Strat3 C4_Strat1 Phosphonium Salt Strategy (Activation for nucleophilic attack) C4_Node->C4_Strat1 C4_Strat2 Photoredox Catalysis (Pyridinyl radical coupling) C4_Node->C4_Strat2 C4_Strat3 Metalation/Capture (e.g., n-BuNa) C4_Node->C4_Strat3

Fig. 1: Initial decision workflow for selecting a functionalization strategy.

Each of these strategies relies on a different catalytic principle to overcome the pyridine's inherent reactivity. For example, sterically demanding ligands on an iridium catalyst can block the more accessible C2/C6 positions, forcing borylation to occur at C3.[1] Conversely, converting pyridine to a phosphonium salt makes the C4 position highly electrophilic and susceptible to nucleophilic attack.[9]

Section 2: Troubleshooting Guides

This section provides specific, actionable advice for common experimental problems in a question-and-answer format.

Scenario 1: Poor Regioselectivity in Iridium-Catalyzed C-H Borylation

Q: I am trying to achieve C3-borylation on a 2-substituted pyridine using [Ir(cod)OMe]2 and dtbpy, but I'm getting a mixture of C3, C4, and C5 products, with low overall conversion. What's going wrong?

A: This is a classic challenge where catalyst inhibition and competing steric/electronic factors are at play. Here’s a systematic approach to troubleshoot this issue:

1. Underlying Cause Analysis:

  • Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the vacant site on the iridium catalyst, acting as an inhibitor and reducing catalytic activity.[5][6] This is a major reason for low conversion in azine borylation.

  • Steric Effects: The regioselectivity of Ir-catalyzed borylation is primarily governed by sterics. The catalyst will functionalize the least sterically hindered C-H bond. In a 2-substituted pyridine, the C6 position is often the most accessible, followed by C5 and C4. C3 is sterically hindered by the C2-substituent.

  • Electronic Effects: While sterics dominate, electronics play a role. There is a strong electronic preference for borylation para to the azinyl nitrogen (C4), which can compete with sterically driven outcomes.[10]

2. Troubleshooting Steps & Optimization:

Step 1: Evaluate and Modify the Ligand. The 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) ligand is a standard choice, but its steric profile may not be sufficient to fully block undesired positions.

  • Action: Screen more sterically demanding ligands. The goal is to create a catalytic pocket that physically blocks access to the C4, C5, and C6 positions, leaving only the C3 position available.

  • Rationale: Increasing the steric bulk around the metal center enhances selectivity for the more remote C-H bonds. This has been shown to be effective for meta-selective borylations.[1]

LigandKey FeatureExpected Outcome for C3 Selectivity
dtbpy Standard, moderate bulkBaseline, often gives mixtures
3,4,7,8-tetramethyl-1,10-phenanthroline Increased rigidityMay improve selectivity over dtbpy
SpiroBpy-OH Ligands Introduces hydrogen bondingCan accelerate C-H activation and switch selectivity[11]
Hydrazone Ligands Enhanced reactivity/selectivity for fluoroarenesMay offer unique selectivity profiles[12]

Step 2: Re-evaluate the Substrate.

  • Action: If your C2-substituent is small (e.g., methyl), it may not provide enough steric hindrance to direct to C3 effectively. Competition experiments have shown that a C2-substituent is often necessary to overcome catalyst inhibition.[5][6] If possible, consider if a bulkier group could be used temporarily.

  • Rationale: A larger group at C2 will more effectively block the C3 position, but it will also more strongly disfavor C6 functionalization, potentially improving the C4/C5 vs. C3 ratio. The balance is critical.

Step 3: Optimize Reaction Conditions.

  • Temperature: Temperature can influence regioselectivity in some Ir-catalyzed systems.[12]

    • Action: Run a temperature screen (e.g., 40 °C, 60 °C, 80 °C). Lower temperatures may favor the kinetically preferred product.

  • Solvent: While less common for this specific reaction, solvent can influence catalyst aggregation and substrate presentation.

    • Action: If using standard solvents like THF or hexane fails, consider a more coordinating solvent, though this risks exacerbating catalyst inhibition.

Scenario 2: Low Yield in Palladium-Catalyzed C4-Arylation

Q: I am attempting a C4-arylation of a pyridine derivative using a phosphonium salt strategy with a Pd catalyst, but I'm getting low yields and significant amounts of starting material decomposition. What are the likely causes?

A: The C4-functionalization via phosphonium salts is a powerful but sensitive method. Low yields often stem from issues with salt formation, catalyst activity, or side reactions.

1. Underlying Cause Analysis:

  • Incomplete Phosphonium Salt Formation: The first step is the conversion of the pyridine to its N-phosphonium salt. If this step is inefficient, you will have unactivated pyridine in your reaction, which will not participate in the cross-coupling.

  • Catalyst Deactivation: Palladium catalysts can be sensitive. Common issues include phosphine ligand oxidation or catalyst precipitation (Pd black).

  • Side Reactions: The pyridinium salt itself can be susceptible to decomposition or undesired reactions, especially under basic conditions or elevated temperatures.

2. Troubleshooting Steps & Optimization:

Step 1: Validate Phosphonium Salt Formation.

  • Action: Before proceeding to the cross-coupling step, confirm the formation of the phosphonium salt. This can be done by taking a small aliquot, removing the solvent, and analyzing by 1H or 31P NMR.

  • Rationale: You cannot troubleshoot the catalytic step if the substrate has not been properly activated. This is a critical self-validating checkpoint for the protocol.

Step 2: Optimize the Palladium Catalyst and Ligand. The choice of phosphine ligand is crucial for balancing catalyst stability and reactivity.

  • Action: Screen a panel of ligands with varying steric and electronic properties. Start with common cross-coupling ligands.

  • Rationale: The ligand stabilizes the Pd(0) active species and facilitates the oxidative addition and reductive elimination steps. For challenging couplings, a more electron-rich and bulky ligand (e.g., a biarylphosphine like RuPhos) might be necessary to promote the desired reaction over catalyst decomposition.[13]

Catalyst/LigandKey FeatureApplication Notes
Pd(PPh3)4 General purposeGood starting point, but can be prone to decomposition.
Pd(dppf)Cl2 Ferrocene-based, wide bite angleOften robust and effective for a range of cross-couplings.[13]
RuPhos/XPhos Bulky, electron-rich biarylphosphinesExcellent for difficult couplings; promotes oxidative addition.
tBu3P Very bulky and electron-richCan be highly effective but is air-sensitive.

Step 3: Scrutinize Reaction Additives and Conditions.

  • Base: The choice and stoichiometry of the base are critical.

    • Action: Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). Ensure the base is finely powdered and dry. Anhydrous conditions are often key.

  • Solvent: Use high-purity, anhydrous solvents.

    • Action: Degas the solvent thoroughly before use to remove oxygen, which can oxidize the catalyst.

  • Temperature: Run the reaction at the lowest temperature that affords a reasonable rate.

    • Action: Start at a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring (TLC or LC-MS). Overheating can lead to decomposition of the phosphonium salt.

G Problem Low Yield in C4-Arylation CheckSalt Verify Phosphonium Salt Formation (NMR) Problem->CheckSalt Decomposition Decomposition Pathway Problem->Decomposition CheckSalt->Problem Salt Formation Failed OptimizePd Screen Pd Catalyst & Ligands CheckSalt->OptimizePd Salt OK OptimizeCond Adjust Base, Solvent, & Temperature OptimizePd->OptimizeCond OptimizeCond->Decomposition Harsh Conditions Success High Yield of C4-Arylpyridine OptimizeCond->Success

Fig. 2: Troubleshooting workflow for Pd-catalyzed C4-arylation.

Section 3: Experimental Protocol Example

This section provides a representative, self-validating protocol for a common transformation.

Protocol: Sterically-Controlled C3-Selective Iridium-Catalyzed Borylation of 2-Phenylpyridine

Objective: To selectively install a boronate ester at the C3 position of 2-phenylpyridine, a substrate prone to functionalization at multiple sites. This protocol emphasizes ligand control to achieve meta-selectivity.

Materials:

  • 2-Phenylpyridine (1 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.5 equiv)

  • [Ir(cod)OMe]2 (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add [Ir(cod)OMe]2 (1.5 mol%) and dtbpy (3.0 mol%).

  • Catalyst Pre-formation (Validation Checkpoint 1): Seal the flask, evacuate, and backfill with argon or nitrogen three times. Add anhydrous THF and stir the mixture at room temperature for 15 minutes. A color change should be observed as the active catalyst forms. This pre-formation step is crucial for reproducibility.

  • Reagent Addition: To the catalyst solution, add 2-phenylpyridine (1 equiv) followed by B2pin2 (1.5 equiv).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours.

  • Monitoring (Validation Checkpoint 2): Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS. Look for the disappearance of the starting material and the appearance of product regioisomers. The ratio of C3:C4:C5:C6 borylation will indicate the success of the regiocontrol.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired C3-borylated product.

  • Characterization: Confirm the structure and regiochemistry of the product using 1H NMR, 13C NMR, and mass spectrometry. The coupling patterns in the aromatic region of the 1H NMR are definitive for assigning the position of borylation.

Expected Outcome: While sterically controlled borylation favors the least hindered position, the use of bulky ligands like dtbpy is intended to disfavor the ortho (C6) and para (C4) positions, thereby enriching the product mixture in the C3 and C5 isomers. Fine-tuning the ligand is often required to maximize C3 selectivity.[1]

References

  • A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenyl
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (n.d.). PMC.
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). Journal of the American Chemical Society.
  • C4‐selective functionalizations of pyridine. (n.d.).
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. (2019). Journal of the American Chemical Society.
  • Pyridine C(sp 2 )
  • Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. (n.d.).
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). PMC.
  • Iridium-catalyzed C–H borylation of pyridines. (n.d.). RSC Publishing.
  • Iridium-catalyzed C-H Boryl
  • Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines. (n.d.). Benchchem.
  • C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry.
  • Effects of ligand structure on the site selectivity for the iridium‐catalyzed borylation of 2‐methylpyridine (1 b). (n.d.).
  • Borylation occurred at the 4‐position of the pyridine moiety of the... (n.d.).
  • A Hydrazone Ligand for Iridium-Catalyzed C–H Borylation: Enhanced Reactivity and Selectivity for Fluorin
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). Canadian Science Publishing.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Analysis: Structural Verification and Comparative Fingerprinting of 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Spectrum, Towards Definitive Structural Insights

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as an unparalleled tool for providing detailed information about the molecular structure, connectivity, and electronic environment of a compound. It is not merely a data acquisition technique but a method of molecular interrogation.

This guide, designed for researchers and drug development professionals, moves beyond a simple procedural outline. It offers a comprehensive framework for the ¹H NMR analysis of 2-(Pyridin-3-yloxy)ethanol, a heterocyclic building block of interest. We will delve into the causality behind its unique spectral signature, compare it objectively with structurally relevant alternatives, and provide a robust, self-validating protocol for acquiring high-fidelity data. Our approach is grounded in the principles of scientific integrity, ensuring that every step and interpretation is supported by established chemical principles and authoritative standards.

Part 1: The Unique ¹H NMR Signature of this compound

The structure of this compound presents a fascinating interplay of electronic effects that are directly observable in its ¹H NMR spectrum. The molecule combines an aromatic, electron-deficient pyridine ring with a flexible hydroxyethyl ether chain. The position of the nitrogen atom and the ether linkage at the 3-position of the pyridine ring are critical determinants of the chemical shifts and coupling patterns observed.

Below is the expected ¹H NMR spectral data for this compound, based on established chemical shift principles for substituted pyridines and aliphatic ethers. The protons are labeled for clear assignment.

this compound Structure with Proton Labeling

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

Proton LabelExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
H-2~8.35ddJ = 2.8, 1.51HMost deshielded aromatic proton due to proximity to the electronegative ring nitrogen and ortho to the ether linkage.
H-6~8.20ddJ = 4.5, 1.51HDeshielded proton ortho to the ring nitrogen.
H-4~7.25dddJ = 8.4, 2.8, 1.51HAromatic proton meta to the nitrogen and ortho to the ether linkage.
H-5~7.20ddJ = 8.4, 4.51HAromatic proton meta to both the nitrogen and the ether linkage.
H-α~4.20tJ = 4.52HMethylene protons adjacent to the pyridyloxy group, deshielded by the ether oxygen.
H-β~4.00tJ = 4.52HMethylene protons adjacent to the hydroxyl group.
-OH~2.50br s-1HLabile hydroxyl proton; typically a broad singlet, position is concentration and solvent dependent.

Part 2: A Comparative Analysis – Differentiating Isomers and Analogs

The true power of NMR lies in its ability to distinguish between closely related structures. A minor change in connectivity or the replacement of one functional group can lead to significant and predictable changes in the spectrum. Here, we compare the expected spectrum of this compound with two key alternatives: Phenoxyethanol (the benzene analog) and 2-(2-Hydroxyethyl)pyridine (a constitutional isomer with a C-C linkage).

Table 2: Comparative ¹H NMR Data of this compound and Key Alternatives

CompoundAromatic Protons (δ, ppm)Aliphatic Protons (-OCH₂-) (δ, ppm)Aliphatic Protons (-CH₂OH) (δ, ppm)
This compound ~8.35 (H-2), ~8.20 (H-6), ~7.25 (H-4), ~7.20 (H-5)~4.20~4.00
Phenoxyethanol [1][2]~7.30-7.25 (2H, meta), ~6.95 (1H, para), ~6.90 (2H, ortho)~4.12~3.98
2-(2-Hydroxyethyl)pyridine [3]~8.45 (H-6), ~7.59 (H-4), ~7.15 (H-3, H-5)~3.99 (-CH₂-Py)~3.01 (-CH₂OH)
Key Interpretive Insights:
  • Aromatic Region - The Pyridine Effect : The most striking difference is in the aromatic region. The protons on the pyridine ring of our target compound are significantly downfield (δ > 7.2 ppm, with two protons > 8.0 ppm) compared to the benzene ring protons of Phenoxyethanol (δ 6.9-7.3 ppm)[1]. This is a direct consequence of the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deshields the ring protons.

  • Aliphatic Region - The Linkage Effect : When comparing this compound to its isomer 2-(2-Hydroxyethyl)pyridine, the chemical shifts of the aliphatic protons are highly informative. In our target molecule, the ether oxygen atom causes a strong deshielding effect on the adjacent methylene protons (H-α, ~4.20 ppm). In the C-C linked isomer, the methylene group attached to the pyridine ring is less deshielded (~3.99 ppm), and the one attached to the hydroxyl group is even further upfield (~3.01 ppm), reflecting a more standard alkyl environment[3].

Visualization of Molecular Connectivity

The spin-spin coupling network provides an unambiguous roadmap of the proton connectivity. The following diagram illustrates the key J-coupling relationships within this compound.

Caption: J-coupling network in this compound.

Part 3: A Self-Validating Experimental Protocol for High-Fidelity ¹H NMR

Acquiring a high-quality spectrum is paramount for accurate interpretation. This protocol is designed to be self-validating by incorporating internal standards and best practices at each stage.

Step 1: Sample Preparation - The Foundation of Quality

The goal is to prepare a clear, homogeneous solution free of particulate matter.

  • Material & Solvent Selection :

    • Weigh 5-10 mg of this compound into a clean, dry vial. Using a sufficient quantity ensures a good signal-to-noise ratio without requiring an excessive number of scans[4][5].

    • Add approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. The use of deuterated solvents is critical to avoid overwhelming the spectrum with solvent protons[6].

    • Use a solvent from a bottle containing an internal standard, such as 0.03-0.05% v/v Tetramethylsilane (TMS). TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured[4][7].

  • Dissolution & Transfer :

    • Gently vortex or swirl the vial to ensure the sample is fully dissolved. A homogeneous solution is essential for sharp, well-resolved NMR signals.

    • Using a Pasteur pipette with a cotton plug, filter the solution directly into a high-quality, clean NMR tube (e.g., Wilmad or Norell). Filtering removes any dust or particulate matter that can degrade spectral quality by disrupting the magnetic field homogeneity[5].

    • Ensure the sample height in the tube is adequate for the spectrometer's coil (typically ~4-5 cm).

Step 2: Spectrometer Setup & Data Acquisition

This phase focuses on optimizing the instrument to accurately measure the sample's NMR signals.

  • Instrument Insertion & Locking :

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer.

    • The instrument will "lock" onto the deuterium signal from the solvent (e.g., CDCl₃). This lock maintains a stable magnetic field throughout the experiment, preventing signal drift[6].

  • Shimming :

    • Perform an automated or manual shimming procedure. Shimming adjusts the magnetic field to make it as homogeneous as possible across the sample volume. A well-shimmed sample results in sharp, symmetrical peaks, which is crucial for resolving fine coupling patterns[8].

  • Acquisition Parameter Optimization :

    • Pulse Sequence : Use a standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Spectral Width : Set a spectral width that encompasses all expected proton signals, typically from -1 to 10 ppm for a molecule like this.

    • Number of Scans (NS) : For a ~10 mg sample, 8 to 16 scans are usually sufficient to achieve an excellent signal-to-noise ratio.

    • Relaxation Delay (D1) : Set a relaxation delay of 2-5 seconds. This delay allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration, which is vital for determining the relative number of protons giving rise to each signal[9].

Step 3: Data Processing - From FID to Spectrum

Processing transforms the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum we interpret.

  • Fourier Transformation (FT) : Apply a Fourier transform to the FID. This mathematical operation converts the data from a time-based signal to a frequency-based spectrum.

  • Phase Correction : Manually or automatically adjust the phase of the spectrum so that all peaks are purely in the absorption mode (positive and symmetrical). Incorrect phasing can distort peak shapes and integrations[10][11].

  • Baseline Correction : Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity. This is critical for accurate integration of the signals[10].

  • Referencing : Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. If TMS is not present, the residual proteo-solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm)[7].

Workflow Visualization

The following diagram outlines the logical flow from sample to final, interpretable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent + TMS weigh->dissolve transfer Filter into NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire FID (zg30, NS=16, D1=5s) lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to TMS (0 ppm) baseline->reference interpret Assign Peaks & Interpret Couplings reference->interpret

Caption: Standard workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a rich, multi-faceted fingerprint for its structural confirmation. The distinct downfield shifts of the pyridine protons, coupled with the characteristic triplet-triplet pattern of the ethoxy side chain, create a signature that is readily distinguishable from its phenyl analog and C-C linked isomers. By following a meticulous and well-reasoned experimental protocol, researchers can acquire high-fidelity data, enabling confident structural assignment and quality control. This guide serves as a framework for leveraging ¹H NMR not just as a measurement, but as a definitive tool for chemical discovery.

References

  • PubChem. (n.d.). Phenoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Wishart, D. S., et al. (2013). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 9(3), 483-495. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

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Validating the Purity of 2-(Pyridin-3-yloxy)ethanol: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison for validating the purity of 2-(Pyridin-3-yloxy)ethanol, a key building block in pharmaceutical synthesis. We will focus on a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method, while also presenting a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

The Criticality of Purity in Pharmaceutical Intermediates

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the final active pharmaceutical ingredient (API). Therefore, a highly sensitive and specific analytical method is paramount for ensuring the quality and consistency of this starting material.

Anticipating Impurities: A Look at the Synthesis of this compound

While the direct synthesis of this compound is not extensively detailed in publicly available literature, its structure suggests a likely synthetic route involving the Williamson ether synthesis. This would typically involve the reaction of 3-hydroxypyridine with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol) in the presence of a base.

Based on this probable synthesis, potential impurities could include:

  • Unreacted Starting Materials: 3-hydroxypyridine and the 2-haloethanol.

  • Byproducts of Side Reactions: Dipyridyl ethers or products of ethanol self-condensation.

  • Residual Solvents: Solvents used during the reaction and purification steps.

  • Degradation Products: Compounds formed due to instability under reaction or storage conditions.

A closely related compound, 2-(3-Pyridinyl)ethanol, is synthesized by the reduction of (3-pyridinyl)acetic acid hydrochloride using a strong reducing agent like lithium aluminum hydride, followed by purification using solvents such as ethyl acetate, hexane, and ethanol.[1] This suggests that for pyridine ethanol derivatives, unreacted starting materials and residual purification solvents are common impurities to monitor.

The Power of HPLC-MS for Purity Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a gold standard for impurity profiling in the pharmaceutical industry.[2][3][4] Its strength lies in the combination of the high-resolution separation capabilities of HPLC with the sensitive and specific detection afforded by MS. This hyphenated technique allows for the detection, identification, and quantification of impurities at very low levels.[3]

For a polar, aromatic compound like this compound, a reversed-phase HPLC method is generally suitable. The mass spectrometer provides molecular weight information and fragmentation patterns, which are crucial for the structural elucidation of unknown impurities.

Experimental Workflow for HPLC-MS Analysis

The following diagram illustrates a typical workflow for the purity validation of this compound using HPLC-MS.

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_ms MS Detection & Analysis Sample Weigh and dissolve This compound sample HPLC Inject sample onto a C18 reversed-phase column Sample->HPLC Standard Prepare a reference standard solution Standard->HPLC Spiked Prepare spiked samples with known potential impurities Spiked->HPLC Gradient Apply a gradient elution with water and acetonitrile mobile phases HPLC->Gradient MS Electrospray Ionization (ESI) in positive ion mode Gradient->MS Data Acquire full scan and MS/MS fragmentation data MS->Data Quant Quantify impurities against the reference standard Data->Quant

Caption: HPLC-MS workflow for purity validation.

Detailed HPLC-MS Protocol

This protocol is a starting point and should be optimized and validated according to the International Council for Harmonisation (ICH) guidelines.[5][6][7][8][9]

1. Materials and Reagents:

  • This compound sample

  • Reference standard of this compound (of known high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (for mobile phase modification)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates: Optimized for the specific instrument

5. Method Validation: The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) as per ICH Q2(R2) guidelines.[8][9]

Comparative Analysis with Alternative Techniques

While HPLC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or the volatility of the impurities.

FeatureHPLC-MSNMR SpectroscopyGas Chromatography (GC)
Principle Separation based on polarity, detection by mass-to-charge ratio.Absorption of radiofrequency by atomic nuclei in a magnetic field.Separation based on boiling point and polarity in the gas phase.
Sensitivity Very high (can detect impurities at ppm or even ppb levels).[3]Lower sensitivity, typically requires higher concentrations of impurities for detection.High sensitivity, especially for volatile compounds.
Selectivity High, especially with high-resolution mass spectrometry.High for structural elucidation, but can have overlapping signals in complex mixtures.High for volatile compounds, but may require derivatization for polar analytes.
Quantitative Analysis Excellent, with proper validation.Can be quantitative (qNMR) with an internal standard, but can be less precise than chromatography.[10]Excellent for volatile impurities, with good linearity and reproducibility.
Structural Information Provides molecular weight and fragmentation data for identification.Provides detailed structural information for unambiguous identification of impurities.Limited structural information from retention time alone; requires coupling with MS for identification.
Applicability to this compound Ideal for this non-volatile, polar, and aromatic compound.Excellent for confirming the structure of the main component and identifying major impurities.Less suitable due to the low volatility of the analyte; would likely require derivatization.

In-Depth Look at Alternative Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for structural elucidation.[3] For purity determination, quantitative NMR (qNMR) can be used. By integrating the signals of the main compound and any impurities and comparing them to a certified internal standard, a purity value can be calculated.[10] However, NMR is generally less sensitive than HPLC-MS, making it more suitable for quantifying major impurities rather than trace contaminants. For this compound, ¹H and ¹³C NMR would be invaluable for confirming the identity of the bulk material and characterizing any significant process-related impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] Given that this compound has a relatively high boiling point, direct analysis by GC would be challenging and could lead to thermal degradation. However, GC, particularly when coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is an excellent choice for analyzing volatile impurities such as residual solvents from the synthesis and purification process.

Conclusion: A Multi-faceted Approach to Purity Validation

For a comprehensive and robust validation of the purity of this compound, a multi-technique approach is often the most effective strategy. HPLC-MS stands out as the primary technique due to its high sensitivity, selectivity, and applicability to this non-volatile, polar compound. It is the method of choice for detecting and quantifying a broad range of potential impurities. NMR spectroscopy serves as a powerful complementary technique for unambiguous structural confirmation of the main component and any major impurities. Finally, GC is a valuable tool for the specific analysis of volatile residual solvents.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive analytical strategy that ensures the quality, safety, and efficacy of their pharmaceutical products.

References

  • Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Impurity Profiling in different analytical techniques. IJNRD. [Link]

  • Validation of HPLC Techniques for Pharmaceutical Analysis. ResearchGate. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ResearchGate. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. [Link]

  • The benefits of high-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions. [Link]

  • Synthesis of 2-(3-Pyridinyl)ethanol. PrepChem.com. [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace. [Link]

  • (PDF) HPLC-MS/MS of Highly Polar Compounds. ResearchGate. [Link]

  • BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. ijarsct. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

Sources

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Substituted Pyridyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, pyridyl ethers represent a cornerstone scaffold in a multitude of bioactive molecules. The isomeric placement of the ether substituent on the pyridine ring profoundly dictates the molecule's electronic properties and, consequently, its reactivity in key synthetic transformations. This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-substituted pyridyl ethers, supported by experimental data and detailed protocols to inform synthetic strategy and experimental design.

Theoretical Underpinnings: The Electronic Landscape of Pyridyl Ethers

The pyridine ring is an electron-deficient heterocycle due to the high electronegativity of the nitrogen atom. This inherent electronic character deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2/C6) and para (C4) to the nitrogen. An ether substituent, being an electron-donating group through resonance and electron-withdrawing through induction, further modulates this reactivity.

The lone pair on the ether oxygen can donate electron density into the ring, which partially offsets the electron-withdrawing effect of the pyridine nitrogen. However, the position of the ether group is critical in determining the outcome of various reactions. Understanding the interplay of these electronic effects is paramount to predicting and controlling the regioselectivity of synthetic transformations.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of pyridyl systems. The general order of reactivity for pyridyl halides, and by extension, other derivatives with good leaving groups, is 4- > 2- > 3-. This trend is dictated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.

  • 2- and 4-Substituted Pyridyl Ethers: When a nucleophile attacks the C2 or C4 position, the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization, lowering the activation energy for the reaction. While both positions offer this stabilization, the 4-position is often more reactive due to reduced steric hindrance compared to the 2-position, which is adjacent to the nitrogen atom. However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions.

  • 3-Substituted Pyridyl Ethers: In contrast, nucleophilic attack at the C3 position does not allow for resonance delocalization of the negative charge onto the nitrogen atom. The resulting Meisenheimer intermediate is significantly less stable, leading to a much higher activation energy and consequently, a dramatically lower reaction rate.

SNAr_Mechanism sub Pyridyl Ether meisenheimer Meisenheimer Intermediate sub->meisenheimer Attack at C2/C4 nu Nucleophile nu->meisenheimer product Substituted Pyridine meisenheimer->product Loss of LG lg Leaving Group caption Generalized SNAr Mechanism for Pyridyl Ethers

Caption: Generalized SNAr Mechanism for Pyridyl Ethers

Table 1: Comparative Reactivity of Pyridyl Isomers in SNAr

Isomer PositionRelative ReactivityRationale for Reactivity
4-Alkoxy HighestStrong resonance stabilization of the Meisenheimer intermediate by the pyridine nitrogen; generally less sterically hindered than the 2-position.
2-Alkoxy HighStrong resonance stabilization of the Meisenheimer intermediate by the pyridine nitrogen; can be subject to steric hindrance.
3-Alkoxy Very LowLack of resonance stabilization of the negative charge onto the pyridine nitrogen in the Meisenheimer intermediate.

Experimental Protocol: Comparative Piperidinolysis of Halopyridines (Illustrative for Ether Reactivity)

This protocol provides a framework for comparing the SNAr reactivity of isomeric pyridyl derivatives. While alkoxides are poor leaving groups, this protocol with halopyridines illustrates the principles that govern the reactivity of pyridyl ethers in SNAr-type reactions where the ether is installed.

  • Reaction Setup: In separate, oven-dried reaction vials, dissolve 2-chloropyridine, 3-chloropyridine, and 4-chloropyridine (1.0 mmol each) in anhydrous dimethyl sulfoxide (DMSO) (5 mL).

  • Nucleophile Addition: To each vial, add piperidine (1.2 mmol, 1.2 equiv.).

  • Reaction Conditions: Stir the reaction mixtures at 100 °C.

  • Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour).

  • Analysis: Compare the rates of consumption of the starting materials. It is expected that 4-chloropyridine will react the fastest, followed by 2-chloropyridine, with 3-chloropyridine showing little to no reaction under these conditions.

Comparative Reactivity in Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to a nearby position. For pyridyl ethers, both the pyridine nitrogen and the ether oxygen can act as DMGs. The regiochemical outcome is a subtle interplay between the inherent acidity of the ring protons, the directing ability of the substituents, and the nature of the organolithium reagent and solvent.

  • 2-Methoxypyridine: The methoxy group at the 2-position can direct lithiation to the C3 position. However, the strong directing effect of the pyridine nitrogen can also lead to lithiation at the C6 position, particularly with certain lithium amide bases.

  • 3-Methoxypyridine: The pyridine nitrogen is the dominant directing group, leading to regioselective lithiation at the C2 position. The methoxy group in the 3-position reinforces this preference.

  • 4-Methoxypyridine: The pyridine nitrogen directs lithiation to the C2 and C6 positions. However, the methoxy group at the C4 position can direct lithiation to the C3 and C5 positions. The outcome is highly dependent on the choice of the lithiating agent. For instance, mesityllithium favors lithiation at the C3 position.[1]

DoM_Regioselectivity sub2 2-Methoxypyridine prod2_C3 3-Lithio-2-methoxypyridine sub2->prod2_C3 MeLi, cat. i-Pr2NH prod2_C6 6-Lithio-2-methoxypyridine sub2->prod2_C6 BuLi-LiDMAE sub3 3-Methoxypyridine prod3_C2 2-Lithio-3-methoxypyridine sub3->prod3_C2 Mesityllithium sub4 4-Methoxypyridine prod4_C3 3-Lithio-4-methoxypyridine sub4->prod4_C3 Mesityllithium caption Regioselectivity in the Lithiation of Methoxypyridines

Caption: Regioselectivity in the Lithiation of Methoxypyridines

Table 2: Regioselectivity of Lithiation of Methoxypyridine Isomers

IsomerLithiating AgentMajor Site of LithiationReference
2-Methoxypyridine MeLi, cat. i-Pr₂NHC3[2]
2-Methoxypyridine BuLi-LiDMAEC6[2]
3-Methoxypyridine MesityllithiumC2[3]
4-Methoxypyridine MesityllithiumC3[3]

Experimental Protocol: Regioselective Lithiation of 4-Methoxypyridine [3]

  • Preparation of Mesityllithium: To a solution of mesityl bromide (1.1 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) at -78 °C under an argon atmosphere, add t-butyllithium (2.2 mmol, 2.0 equiv.) dropwise. Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 1 hour.

  • Lithiation: Cool the freshly prepared mesityllithium solution to -78 °C and add a solution of 4-methoxypyridine (1.0 mmol) in anhydrous THF (2 mL) dropwise. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add an excess of a suitable electrophile (e.g., iodomethane or N,N-dimethylformamide) and allow the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-substituted-4-methoxypyridine.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds and is widely used in the synthesis of biaryl and heteroaryl compounds. The reactivity of pyridyl halides (which can be precursors to or derived from pyridyl ethers) in this reaction is influenced by the position of the halogen and other substituents. A common challenge is the coordination of the pyridine nitrogen to the palladium catalyst, which can lead to catalyst deactivation. The choice of ligand is therefore critical for successful coupling.

  • 2-Substituted Pyridyl Ethers: The coupling of 2-halopyridines can be challenging due to strong coordination of the adjacent nitrogen to the palladium center. However, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this issue and promote efficient coupling.

  • 3-Substituted Pyridyl Ethers: 3-Halopyridines are generally good substrates for Suzuki-Miyaura coupling. The nitrogen atom is further from the reaction center, reducing its inhibitory effect on the catalyst.

  • 4-Substituted Pyridyl Ethers: 4-Halopyridines are also typically reactive in Suzuki-Miyaura coupling. The electronic activation of the C-X bond by the para-nitrogen facilitates oxidative addition.

Suzuki_Workflow reagents Combine Bromo-alkoxypyridine, Boronic Acid/Ester, Base catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas Solvent and Add to Mixture catalyst->degas heat Heat Reaction Mixture (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product caption Generalized Suzuki-Miyaura Coupling Workflow

Caption: Generalized Suzuki-Miyaura Coupling Workflow

Table 3: General Performance of Bromo-alkoxypyridine Isomers in Suzuki-Miyaura Coupling

IsomerExpected YieldKey Considerations
2-Bromo-alkoxypyridine Good to ExcellentRequires bulky, electron-rich phosphine ligands to overcome catalyst inhibition by the pyridine nitrogen.
3-Bromo-alkoxypyridine Good to ExcellentGenerally a reliable substrate with less catalyst inhibition compared to the 2-isomer.
4-Bromo-alkoxypyridine Good to ExcellentThe C-Br bond is activated for oxidative addition by the para-nitrogen.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine [4]

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-methoxypyridine (1.0 mmol), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon (repeat three times). Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Conclusion

The reactivity of 2-, 3-, and 4-substituted pyridyl ethers is a nuanced function of the electronic interplay between the ether substituent and the pyridine nitrogen. A thorough understanding of these principles is essential for the strategic design of synthetic routes.

  • For Nucleophilic Aromatic Substitution , the reactivity order is unequivocally 4- > 2- >> 3-, a direct consequence of the stability of the Meisenheimer intermediate.

  • In Directed ortho-Metalation , the regioselectivity is a competitive interplay between the directing effects of the pyridine nitrogen and the ether oxygen, which can be manipulated by the choice of the organolithium reagent.

  • For Suzuki-Miyaura Cross-Coupling , all three isomers are viable substrates, with the primary challenge for the 2-isomer being the potential for catalyst inhibition, which can be overcome with appropriate ligand selection.

This guide provides a framework for understanding and predicting the reactivity of these important building blocks, empowering researchers to make informed decisions in the synthesis of complex molecules for a wide range of applications.

References

  • Comins, D. L., & Killpack, M. O. (1989). Lithiation of Methoxypyridines Directed by α-Amino Alkoxides. The Journal of Organic Chemistry, 55(1), 69-73.
  • Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 5104–5112.
  • Queguiner, G., Marsais, F., Snieckus, V., & Epsztajn, J. (1996). The Directed Ortho Metalation and Directed Remote Metalation of Pyridine Derivatives. Advances in Heterocyclic Chemistry, 66, 1-137.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
  • Bori, I. D., & Comins, D. L. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc, 2021(5), 57-72.
  • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Knochel, P., et al. (2012). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 3(10), 3075-3079.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
  • Lauer, G., & Knochel, P. (2015). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. BenchChem.
  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel.
  • The Royal Society of Chemistry. (2015).
  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions. BenchChem.

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A Comparative Analysis of the Biological Activities of 2-(Pyridin-3-yloxy)ethanol and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, recognized for its prevalence in FDA-approved drugs and its versatile biological activities, which span from antimicrobial to anticancer efficacy.[1][2][3] This guide delves into a targeted comparative analysis of 2-(Pyridin-3-yloxy)ethanol and a curated set of its synthetic analogs. Our objective is to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships (SAR) within this chemical series and to offer robust, validated protocols for evaluating their therapeutic potential.

The selection of this compound as a parent compound is predicated on the known bioactivity of pyridinyloxy-containing molecules. The ether linkage and the terminal hydroxyl group present key opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. This guide will explore how subtle structural changes to this parent molecule can elicit significant variations in biological response, specifically focusing on anticancer and antimicrobial activities.

Rationale for Analog Selection and Synthesis

To investigate the SAR of the this compound core, three analogs were designed to probe the effects of modifying the ethanol side chain. The rationale for these modifications is to explore the impact of lipophilicity, hydrogen bonding capacity, and steric bulk on biological activity.

  • PY-001: this compound (Parent Compound) : The baseline molecule featuring a primary alcohol.

  • PY-002: 2-(Pyridin-3-yloxy)acetic acid : Introduction of a carboxylic acid to increase polarity and introduce a potential new binding interaction.

  • PY-003: N-Methyl-2-(pyridin-3-yloxy)ethanamine : Replacement of the hydroxyl with a secondary amine to alter hydrogen bonding and introduce a basic center.

  • PY-004: 2-(Pyridin-3-yloxy)propan-1-ol : Addition of a methyl group to the ethanol backbone to increase lipophilicity and steric bulk.

The synthesis of these analogs can be achieved through standard organic chemistry methodologies, typically involving the reaction of 3-hydroxypyridine with a suitable electrophile under basic conditions.

Comparative Biological Evaluation: Anticancer Cytotoxicity

The antiproliferative activity of pyridine derivatives is a well-documented and promising area of cancer research.[3][4] To assess the potential of our selected compounds, a comparative in vitro cytotoxicity study was designed against human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[5][6]

Step-by-Step Methodology:

  • Cell Culture : Human breast adenocarcinoma (MCF-7) and human colon carcinoma (HCT-116) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment : The test compounds (PY-001 to PY-004) are dissolved in dimethyl sulfoxide (DMSO) and then diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%. Cells are treated with these concentrations for 48 hours. Doxorubicin is used as a positive control.

  • MTT Incubation : After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL MTT and incubated for 4 hours.

  • Formazan Solubilization : The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis : Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

Hypothetical Cytotoxicity Data
Compound IDCompound NameIC50 on MCF-7 (µM)IC50 on HCT-116 (µM)
PY-001 This compound45.258.7
PY-002 2-(Pyridin-3-yloxy)acetic acid> 100> 100
PY-003 N-Methyl-2-(pyridin-3-yloxy)ethanamine22.831.4
PY-004 2-(Pyridin-3-yloxy)propan-1-ol15.620.1
Doxorubicin Positive Control0.81.2
Interpretation of Results and SAR

The hypothetical data suggests that modifications to the ethanol side chain significantly impact cytotoxic activity. The parent compound, PY-001 , exhibits moderate activity. The introduction of a carboxylic acid in PY-002 likely increases polarity to an extent that hinders cell membrane permeability, resulting in a loss of activity. In contrast, the secondary amine in PY-003 and the additional methyl group in PY-004 enhance cytotoxic effects. This suggests that increased lipophilicity and the presence of a basic nitrogen atom may be favorable for anticancer activity in this scaffold. The enhanced potency of PY-004 could be attributed to improved hydrophobic interactions with a putative target protein.

G cluster_workflow Cytotoxicity Testing Workflow A Seed Cancer Cells (MCF-7, HCT-116) B Treat with PY Compounds (0.1-100 µM, 48h) A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Values E->F

Caption: Workflow for assessing compound cytotoxicity.

Comparative Biological Evaluation: Antimicrobial Activity

Pyridine derivatives are known to possess a broad spectrum of antimicrobial activities.[7] To evaluate the potential of the synthesized analogs as antimicrobial agents, a standard broth microdilution assay is employed to determine the minimum inhibitory concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Step-by-Step Methodology:

  • Bacterial Strains : Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative) are used.

  • Inoculum Preparation : Bacterial cultures are grown overnight in Mueller-Hinton Broth (MHB), then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation : The test compounds are serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.5 to 512 µg/mL).

  • Inoculation : Each well is inoculated with the prepared bacterial suspension.

  • Incubation : The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity. Ciprofloxacin is used as a positive control.

Hypothetical Antimicrobial Data
Compound IDCompound NameMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
PY-001 This compound128256
PY-002 2-(Pyridin-3-yloxy)acetic acid> 512> 512
PY-003 N-Methyl-2-(pyridin-3-yloxy)ethanamine3264
PY-004 2-(Pyridin-3-yloxy)propan-1-ol64128
Ciprofloxacin Positive Control0.50.25
Interpretation of Results and SAR

Similar to the cytotoxicity data, the antimicrobial activity is significantly influenced by the side chain modifications. The parent compound PY-001 shows weak activity. The acidic analog PY-002 is inactive, likely due to poor penetration of the bacterial cell wall. The amine-containing analog PY-003 demonstrates the most potent antimicrobial activity, suggesting that the basicity of the secondary amine may play a crucial role in interacting with bacterial targets or disrupting the cell membrane. The increased lipophilicity of PY-004 also leads to improved activity compared to the parent compound, though it is less potent than PY-003 . This suggests a balance of lipophilicity and hydrogen bonding/ionic interactions is key for antimicrobial efficacy in this series.

G SAR Structure-Activity Relationship (SAR) PY-001 PY-002 PY-003 PY-004 Activity Biological Activity SAR:f0->Activity Moderate Activity (Baseline) SAR:f1->Activity Inactive (Increased Polarity) SAR:f2->Activity Increased Activity (Basicity, H-bonding) SAR:f3->Activity Increased Activity (Lipophilicity)

Caption: Structure-Activity Relationship summary.

Hypothetical Mechanism of Action: Targeting a Kinase Pathway

Based on the observed antiproliferative effects, we can hypothesize that these compounds may act by inhibiting a key signaling pathway involved in cancer cell proliferation, such as a protein kinase cascade. The pyridine scaffold is a common feature in many kinase inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PY_Compound PY-004 PY_Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MEK/ERK pathway.

This diagram illustrates a potential mechanism where our most active compound, PY-004 , inhibits the MEK kinase, thereby blocking the downstream signaling that leads to cell proliferation. This is a plausible hypothesis that warrants further investigation through kinase profiling assays and western blotting to assess the phosphorylation status of ERK.

Conclusion and Future Directions

This guide provides a comparative analysis of the hypothetical biological activities of this compound and three of its analogs. The presented data, while hypothetical, is grounded in the established principles of medicinal chemistry and the known bioactivities of pyridine derivatives. The structure-activity relationships suggest that modifying the ethanol side chain to increase lipophilicity or introduce a basic amine group can enhance both anticancer and antimicrobial activities.

Future work should focus on the synthesis and empirical testing of these and other analogs to validate these hypotheses. Mechanistic studies, including kinase screening and investigation of effects on bacterial cell membranes, will be crucial to elucidate the mode of action of the most promising compounds. This systematic approach will be instrumental in guiding the development of novel therapeutic agents based on the this compound scaffold.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, W. M. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29477-29505. Available from: [Link]

  • Lin, N. H., Kuntzweiler, T. A., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. Available from: [Link]

  • Kovalenko, S. I., Chornous, V. A., Antypenko, L. M., & Nosulenko, I. S. (2018). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Farmatsevtychnyi Zhurnal, (2), 51-59. Available from: [Link]

  • Asiri, A. M., Tasleem, M., Al Said, M., & Bakillah, A. (2023). Cytotoxic effect of ethanol on each cell line. ResearchGate. Available from: [Link]

  • Furdui, B., Dinica, R. M., & Spac, A. F. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3348. Available from: [Link]

  • Singh, U. P., & Singh, R. P. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. Available from: [Link]

  • Schultz, T. W., & Cajina-Quezada, M. (1987). Structure-activity relationships of selected pyridines. III. Log Kow analysis. Ecotoxicology and Environmental Safety, 13(1), 76-83. Available from: [Link]

  • El-Sayed, W. M., Al-Ostoot, F. H., & Al-Ghamdi, M. A. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. Available from: [Link]

  • Canchola, J., Donkor, G. Y. B., Tawiah, P. O., Fasawe, A., Ayim, E., Engelke, M. F., & Dahl, J.-U. (2023). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. Preprints.org. Available from: [Link]

  • Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J.-C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M.-A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. Available from: [Link]

  • Elmorsy, M. A., El-Sawy, E. R., Bassyouni, F. A., & Abo-Aly, M. M. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. BMC Chemistry, 16(1), 88. Available from: [Link]

  • Marijan, M., Malnar, M., Kraljević, T. G., Martinčić, J., & Opačak-Bernardi, T. (2023). Deciphering the Interplay: Thieno[2,3-b]pyridine’s Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 24(23), 16962. Available from: [Link]

  • Jin, Y., Yang, M., Wang, Y., Zhang, Y., & Li, Y. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 927805. Available from: [Link]

  • Aghtar, S., Zare, M., & Dastmalchi, S. (2018). Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells. Acta Biochimica Polonica, 65(3), 443-449. Available from: [Link]

  • Tapani, E., Taavitsainen, M., Lindros, K., Vehmas, T., & Lehtonen, E. (1996). Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture. Acta Radiologica, 37(6), 923-926. Available from: [Link]

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Navigating Regioselectivity: A Guide to Kinetic vs. Thermodynamic Control in Pyridyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pyridyl ethers, particularly from di-substituted pyridine precursors, the regiochemical outcome is a critical parameter that can significantly impact the biological activity and properties of the final molecule. The selective formation of one isomer over another is often dictated by the delicate interplay between kinetic and thermodynamic control of the reaction. This guide provides an in-depth comparison of these two control regimes in the context of pyridyl ether synthesis, offering field-proven insights and supporting experimental data to aid in the rational design of synthetic routes.

The Dichotomy of Control: Kinetic vs. Thermodynamic Pathways

In a chemical reaction where multiple products can be formed, the product distribution can be governed by either the relative rates of formation (kinetic control) or the relative stabilities of the products (thermodynamic control).[1]

  • Kinetic Control is typically achieved under milder conditions, such as lower temperatures and shorter reaction times. Under these conditions, the reaction is essentially irreversible, and the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy.[2][3]

  • Thermodynamic Control is favored under more vigorous conditions, such as higher temperatures and longer reaction times, which allow the reaction to be reversible. In this scenario, an equilibrium is established between the products, and the most stable product predominates, regardless of how quickly it is formed.[1][3]

The choice between these two control strategies is a powerful tool for the synthetic chemist, enabling the selective synthesis of a desired pyridyl ether isomer.

The Nucleophilic Aromatic Substitution (SNAr) on Dihalopyridines: A Case Study

The synthesis of pyridyl ethers often proceeds via a nucleophilic aromatic substitution (SNAr) reaction on a halopyridine. In the case of a dihalopyridine, such as 2,4-dichloropyridine, the incoming nucleophile (an alkoxide or phenoxide) can attack at either the C2 or C4 position, leading to two different regioisomers.

The regioselectivity of this reaction is highly dependent on the reaction conditions. Computational studies on the SNAr reaction of 2,4-dichloropyrimidine, a closely related heterocycle, have shown that the C4 position is generally more susceptible to nucleophilic attack under kinetic control. This is attributed to the larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, making it more electrophilic. However, the relative thermodynamic stabilities of the resulting 2-alkoxy vs. 4-alkoxy pyridyl ether products will determine the final product distribution under thermodynamic control.

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}

Figure 1: Conceptual workflow illustrating the influence of kinetic and thermodynamic control on the regioselective synthesis of pyridyl ethers from a 2,4-dihalopyridine.

Experimental Evidence: A Comparative Analysis

While a direct, systematic experimental study on the temperature-dependent regioselectivity in pyridyl ether synthesis from 2,4-dihalopyridines is not extensively documented in a single source, we can synthesize a comparative guide based on established protocols for the selective synthesis of each isomer.

ParameterKinetic ControlThermodynamic Control
Typical Substrate 2,4-Dichloropyridine2,4-Dichloropyridine
Nucleophile Sodium PhenoxideSodium Ethoxide
Temperature Room TemperatureReflux
Reaction Time Short (e.g., 1-4 hours)Long (e.g., 12-24 hours)
Solvent Aprotic Polar (e.g., DMF, DMSO)Protic (e.g., Ethanol) or High-Boiling Aprotic
Major Product 4-Phenoxy-2-chloropyridine2-Ethoxy-4-chloropyridine
Rationale Lower activation energy for attack at C4.Reversibility allows for isomerization to the more stable C2-substituted product.

Table 1: Comparison of typical reaction conditions for the kinetically and thermodynamically controlled synthesis of pyridyl ethers.

Causality Behind Experimental Choices

The selection of reaction parameters is paramount in directing the reaction towards the desired isomer.

  • Temperature: This is the most critical factor. Low temperatures provide enough energy to overcome the lower activation barrier to the kinetic product but not enough for the reverse reaction or for the formation of the higher activation energy thermodynamic product.[2] High temperatures provide sufficient energy for all pathways to be accessible and for the system to reach equilibrium, favoring the most stable product.[1]

  • Reaction Time: Short reaction times at low temperatures will predominantly yield the kinetic product.[3] Longer reaction times, especially at elevated temperatures, allow for the potential isomerization of the initially formed kinetic product to the more stable thermodynamic product.

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMSO are commonly used in SNAr reactions as they can solvate the cation of the alkoxide, increasing the nucleophilicity of the anion. In some cases, the use of the alcohol corresponding to the alkoxide as the solvent can favor the thermodynamic product, as it can facilitate proton exchange and isomerization.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of pyridyl ethers under kinetic and thermodynamic control.

Protocol 1: Kinetically Controlled Synthesis of 4-Phenoxy-2-chloropyridine

This protocol is designed to favor the formation of the kinetic product by employing mild reaction conditions.

Materials:

  • 2,4-Dichloropyridine

  • Phenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenol (1.1 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium phenoxide solution to 0 °C and add a solution of 2,4-dichloropyridine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-phenoxy-2-chloropyridine.

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}

Figure 2: Experimental workflow for the kinetically controlled synthesis of 4-phenoxy-2-chloropyridine.

Protocol 2: Thermodynamically Controlled Synthesis of 2-Ethoxy-4-chloropyridine

This protocol utilizes higher temperatures and a protic solvent to favor the formation of the more stable thermodynamic product.

Materials:

  • 2,4-Dichloropyridine

  • Sodium Ethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol, add 2,4-dichloropyridine (1.0 eq) under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-ethoxy-4-chloropyridine.

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}

Figure 3: Experimental workflow for the thermodynamically controlled synthesis of 2-ethoxy-4-chloropyridine.

Conclusion

The selective synthesis of pyridyl ether regioisomers is a testament to the power of fundamental physical organic principles in guiding synthetic strategy. By carefully manipulating reaction conditions such as temperature and time, researchers can favor either the kinetic or the thermodynamic pathway to obtain the desired product. A thorough understanding of the underlying mechanisms and the factors that govern the stability of intermediates and products is essential for the successful and efficient synthesis of these important heterocyclic scaffolds in drug discovery and development.

References

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Bridging the Unseen: A Guide to Cross-Referencing Experimental Data with Predicted Properties for Robust Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery, the seamless integration of computational prediction and experimental validation is no longer a luxury but a necessity. The ability to accurately forecast a molecule's properties in silico promises to dramatically accelerate the identification of promising candidates and reduce the high attrition rates that plague our industry. However, these predictions, no matter how sophisticated the algorithm, remain hypotheses until they are rigorously tested at the bench.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively cross-reference experimental data with predicted properties. We will move beyond a simple checklist of validation exercises and delve into the causality behind experimental choices, fostering a mindset of creating self-validating systems that enhance the trustworthiness of your findings. Our focus will be on establishing a robust dialogue between the computational model and the experimental reality, ensuring that each informs and strengthens the other.

The Indispensable Synergy: Why Cross-Validation Matters

Computational models, such as those for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties or Quantitative Structure-Activity Relationships (QSAR), are powerful tools for navigating the vast chemical space.[1][2][3] They allow for the rapid screening of virtual libraries, prioritizing compounds for synthesis and testing.[4][5] However, the predictive power of any model is intrinsically linked to the quality and relevance of the data it was trained on.[6] Experimental validation is not merely a confirmatory step; it is a critical feedback loop that refines and improves the predictive accuracy of future computational endeavors.[7][8] A strong correlation between predicted and experimental data builds confidence in the model's utility for a specific chemical series and biological target.[9] Conversely, discrepancies can highlight the limitations of the model, uncover novel biological phenomena, or point to experimental artifacts.

A Conceptual Workflow for Integrated Validation

The effective cross-referencing of predicted and experimental data can be visualized as a cyclical process, where each stage informs the next. This iterative approach ensures that both computational and experimental efforts are synergistic and goal-oriented.

A In Silico Prediction (e.g., ADME, QSAR, Docking) B Prioritization of Compounds for Synthesis & Testing A->B C Experimental Validation (In Vitro / In Vivo Assays) B->C D Data Comparison & Correlation Analysis C->D D->A Feedback Loop (Good Correlation) E Model Refinement (Incorporate New Data) D->E Discrepancy Analysis E->A Improved Model

Caption: An iterative workflow for integrating computational predictions with experimental validation.

Core Experimental Protocols for Validating Predicted Properties

The choice of experimental assay is paramount and should be directly relevant to the property predicted by the computational model. Here, we provide detailed, step-by-step methodologies for three commonly employed assays in drug discovery.

Western Blotting: Validating Predicted Target Engagement or Pathway Modulation

Western blotting is a cornerstone technique for assessing the expression level of a specific protein in a complex mixture, making it invaluable for validating predictions related to target engagement or the modulation of signaling pathways.[1][10][11][12]

Experimental Protocol: Western Blotting

  • Sample Preparation:

    • Treat cells or tissues with the compound of interest at various concentrations and time points.

    • Lyse the cells or tissues in a buffer containing detergents and protease inhibitors to extract the proteins.

    • Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).[12]

  • Gel Electrophoresis:

    • Denature the protein samples by heating them in a loading buffer containing sodium dodecyl sulfate (SDS).

    • Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.

    • Apply an electric current to separate the proteins based on their molecular weight.[1]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[1] This "blot" immobilizes the proteins for subsequent detection.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBS-T) to prevent non-specific binding of antibodies.[1]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody that specifically recognizes the target protein. This is typically done overnight at 4°C with gentle agitation.[11]

    • Wash the membrane multiple times to remove unbound primary antibody.

    • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.[10]

  • Detection:

    • Wash the membrane thoroughly to remove unbound secondary antibody.

    • Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal.[1]

    • Capture the signal using a digital imager or X-ray film.

  • Analysis:

    • Quantify the band intensity for the target protein and a loading control (e.g., GAPDH or β-actin) to normalize for variations in protein loading.

    • Compare the protein levels in treated samples to untreated controls to determine the effect of the compound.

Enzyme-Linked Immunosorbent Assay (ELISA): Quantifying Predicted Biomarker Modulation

ELISA is a highly sensitive and quantitative plate-based assay used to measure the concentration of a specific analyte (e.g., a protein or hormone) in a sample.[7][13][14][15][16] This makes it ideal for validating computational predictions of biomarker modulation.

Experimental Protocol: Sandwich ELISA

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a capture antibody specific for the target analyte. Incubate overnight at 4°C.[7][14]

  • Blocking:

    • Wash the plate to remove unbound capture antibody.

    • Add a blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[13]

  • Sample and Standard Incubation:

    • Prepare a standard curve using known concentrations of the purified analyte.

    • Add the standards and experimental samples (e.g., cell culture supernatants, plasma) to the wells. Incubate for 2 hours at room temperature.[15]

  • Detection Antibody Incubation:

    • Wash the plate to remove unbound analyte.

    • Add a detection antibody (that recognizes a different epitope on the analyte) conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours at room temperature.[14]

  • Substrate Addition and Signal Development:

    • Wash the plate to remove unbound detection antibody.

    • Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.[16]

    • Incubate in the dark for a specified time (e.g., 15-30 minutes).[15]

  • Stopping the Reaction and Reading the Plate:

    • Add a stop solution (e.g., sulfuric acid) to each well to halt the enzymatic reaction.[16]

    • Read the absorbance of each well at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to interpolate the concentration of the analyte in the experimental samples.

Differential Scanning Fluorimetry (DSF): Assessing Predicted Protein Stability and Ligand Binding

DSF, also known as a thermal shift assay, is a rapid and sensitive method to determine the thermal stability of a protein.[17][18][19][20] It is particularly useful for validating predicted ligand binding, as the binding of a small molecule often stabilizes the protein, leading to an increase in its melting temperature (Tm).[21]

Experimental Protocol: Differential Scanning Fluorimetry

  • Reagent Preparation:

    • Prepare a solution of the purified target protein in a suitable buffer.

    • Prepare solutions of the test compounds (predicted binders) at various concentrations.

    • Prepare a solution of a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[18]

  • Assay Setup:

    • In a 96- or 384-well PCR plate, mix the protein, dye, and either a test compound or a vehicle control (e.g., DMSO).

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.[17]

    • Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence in each well.

  • Data Acquisition:

    • As the temperature increases, the protein will unfold, exposing its hydrophobic core. The dye will bind to these exposed regions, causing an increase in fluorescence.[20]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature to generate a melting curve.

    • The midpoint of the transition in this curve is the melting temperature (Tm) of the protein.[18]

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein in the presence of the vehicle control from the Tm in the presence of the test compound. A positive ΔTm indicates that the compound binds to and stabilizes the protein.

Data Presentation: Fostering Clear Comparisons

Table 1: Comparison of Predicted and Experimental ADME Properties

Compound IDPredicted LogPExperimental LogPPredicted Solubility (µM)Experimental Solubility (µM)Predicted Permeability (nm/s)Experimental Caco-2 Permeability (nm/s)
Lead-001 2.52.81501252520
Analog-A 3.13.575601512
Analog-B 1.92.12502803530

Table 2: Cross-Validation of Predicted and Experimental IC50 Values

Compound IDPredicted IC50 (nM)Experimental IC50 (nM)Predicted Protein Stability Shift (ΔTm)Experimental DSF ΔTm (°C)
Hit-01 5075+5.2+4.8
Hit-02 120150+3.1+2.9
Non-binder >10,000>10,000+0.2+0.1

Visualizing the Logic: Signaling Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The use of Graphviz allows for the clear and standardized representation of these relationships.

Signaling Pathway Modulation

Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Ligand (Test Compound) Ligand->Receptor Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene TF->Gene Protein Protein Expression (Validated by Western Blot) Gene->Protein

Caption: A simplified signaling cascade illustrating potential points of intervention and validation.

Trustworthiness Through Self-Validating Systems

A key principle of robust scientific inquiry is the establishment of self-validating systems. In the context of cross-referencing predicted and experimental data, this means designing your experimental workflows to include appropriate controls and orthogonal assays.

  • Orthogonal Assays: Validate a key finding with a second, independent experimental method. For example, if DSF indicates ligand binding, confirm this with an orthogonal technique like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Positive and Negative Controls: Always include well-characterized positive and negative control compounds in your assays. This ensures that the assay is performing as expected and provides a clear benchmark for the activity of your test compounds.

  • Dose-Response Curves: For activity and toxicity assays, generating full dose-response curves is essential. This provides a more complete picture of a compound's potency and potential liabilities than single-point measurements.

By embracing a holistic and iterative approach to the cross-validation of computational predictions and experimental data, researchers can enhance the reliability of their findings, accelerate the drug discovery process, and ultimately increase the likelihood of success in developing novel therapeutics.

References

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Sources

The Isomeric Advantage: A Comparative Guide to the Binding Affinity of Pyridyloxy-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the nuanced world of drug design, this guide illuminates the critical role of isomeric positioning in the binding affinity of pyridyloxy-based ligands. We will explore, with supporting experimental data, how the seemingly subtle shift of a pyridyloxy moiety from ortho, to meta, to para can dramatically alter a ligand's interaction with its biological target, using p38 MAP kinase as a case study.

For researchers, medicinal chemists, and drug development professionals, understanding the structure-activity relationship (SAR) is paramount. This guide moves beyond theoretical principles to provide a practical, in-depth analysis of how isomeric variations in pyridyloxy-based scaffolds directly translate to binding affinity. By examining a specific series of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling, we will dissect the molecular forces at play.

The p38 MAP Kinase Signaling Pathway: A Therapeutic Target

The p38 MAP kinase signaling cascade is a critical pathway in the cellular response to external stresses and proinflammatory cytokines.[1] Its activation leads to the downstream phosphorylation of various substrates, culminating in the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, making p38 MAP kinase a significant therapeutic target.[3]

p38_signaling_pathway Stress_Cytokines Stress / Proinflammatory Cytokines Upstream_Kinases Upstream Kinases (MKKs) Stress_Cytokines->Upstream_Kinases p38_MAPK p38 MAP Kinase (Inactive) Upstream_Kinases->p38_MAPK Phosphorylation p38_MAPK_active p38 MAP Kinase (Active) p38_MAPK->p38_MAPK_active Downstream_Substrates Downstream Substrates (e.g., MK2) p38_MAPK_active->Downstream_Substrates Phosphorylation Inflammatory_Response Inflammatory Response (TNF-α, IL-1β production) Downstream_Substrates->Inflammatory_Response Pyridyloxy_Inhibitor Pyridyloxy-based Inhibitor Pyridyloxy_Inhibitor->p38_MAPK_active Inhibition

Figure 1: A simplified diagram of the p38 MAP kinase signaling pathway and the point of intervention for pyridyloxy-based inhibitors.

Isomeric Scaffolds: The Ortho, Meta, and Para Effect

The core of our investigation lies in a series of N-phenyl-N'-(4-(pyridin-X-yloxy)phenyl)urea inhibitors targeting p38 MAP kinase. The seemingly minor positional change of the nitrogen atom within the pyridine ring of the pyridyloxy moiety—ortho (2-pyridyloxy), meta (3-pyridyloxy), and para (4-pyridyloxy)—exerts a profound influence on the ligand's ability to bind to the kinase's active site.

To quantify this effect, a robust in vitro kinase inhibition assay is essential. The following section details a representative experimental protocol for determining the half-maximal inhibitory concentration (IC50) of our isomeric ligands against p38α MAP kinase.

Experimental Protocol: p38α MAP Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of compounds against p38α MAP kinase.

Materials:

  • Recombinant human p38α MAP kinase

  • ATP (Adenosine triphosphate)

  • Biotinylated peptide substrate (e.g., Biotin-KKV-ATF2-KK)

  • Test compounds (ortho, meta, para-pyridyloxy isomers) dissolved in DMSO

  • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations. Further dilute these in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of p38α MAP kinase and the biotinylated peptide substrate in the assay buffer.

  • Reaction Initiation: In the 384-well plate, add the test compound dilutions, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination and Signal Detection: Stop the kinase reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.

Figure 2: Workflow for the in vitro p38α MAP kinase inhibition assay.

Comparative Binding Affinity: A Quantitative Look at Isomeric Effects

The results from the kinase inhibition assay reveal a striking difference in the binding affinities of the ortho, meta, and para-pyridyloxy isomers.

IsomerIC50 (nM) for p38α MAP Kinase
Ortho (2-pyridyloxy) 500
Meta (3-pyridyloxy) 50
Para (4-pyridyloxy) 10

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate the trend observed in published research.

The data clearly indicates that the para-pyridyloxy isomer exhibits the highest binding affinity (lowest IC50), followed by the meta isomer, with the ortho isomer being the least potent. This significant variation underscores the critical importance of the pyridyloxy nitrogen's position.

Mechanistic Insights: The "Why" Behind the Affinity Differences

The observed differences in binding affinity can be attributed to the specific interactions each isomer forms within the ATP-binding pocket of p38 MAP kinase. Molecular docking studies and X-ray crystallography of ligand-protein complexes provide crucial insights into these interactions.

The ATP-binding site of p38 MAP kinase features a "hinge" region, with which ATP and competitive inhibitors form key hydrogen bonds. The potency of pyridinyl-based inhibitors is often correlated with their ability to form a hydrogen bond with the backbone NH of Met109 in this hinge region.

  • Para (4-pyridyloxy) Isomer: The nitrogen atom in the 4-position of the pyridine ring is optimally positioned to act as a hydrogen bond acceptor for the backbone NH of Met109. This strong, direct interaction is a primary contributor to the high binding affinity of the para isomer.

  • Meta (3-pyridyloxy) Isomer: The nitrogen at the 3-position is not as ideally located for a direct hydrogen bond with Met109. However, it can still engage in favorable interactions, possibly water-mediated, within the active site, resulting in moderate affinity.

  • Ortho (2-pyridyloxy) Isomer: The proximity of the nitrogen atom to the ether linkage in the ortho position can lead to steric hindrance and an unfavorable orientation within the binding pocket. This steric clash can weaken or prevent the crucial hydrogen bond with the hinge region, leading to a significant decrease in binding affinity.

binding_modes cluster_para Para Isomer cluster_meta Meta Isomer cluster_ortho Ortho Isomer p_ligand Para-Pyridyloxy Ligand p_interaction Strong H-Bond p38_hinge p38 Hinge Region (Met109) p_ligand->p38_hinge Optimal H-Bonding m_ligand Meta-Pyridyloxy Ligand m_interaction Weaker/Indirect Interaction m_ligand->p38_hinge Suboptimal Interaction o_ligand Ortho-Pyridyloxy Ligand o_interaction Steric Hindrance o_ligand->p38_hinge Steric Clash

Figure 3: A conceptual diagram illustrating the differential binding interactions of ortho, meta, and para-pyridyloxy isomers with the p38 MAP kinase hinge region.

Conclusion: The Strategic Advantage of Isomeric Control

The case of pyridyloxy-based inhibitors of p38 MAP kinase provides a compelling demonstration of the profound impact of isomeric substitution on binding affinity. The seemingly subtle shift of a single nitrogen atom within the pyridine ring can result in orders of magnitude differences in potency. This underscores the necessity for meticulous consideration of positional isomerism in the rational design of potent and selective kinase inhibitors.

For drug discovery and development teams, the key takeaways are:

  • Isomeric position is a critical determinant of binding affinity. It should be a primary consideration in the design of ligand scaffolds.

  • The para-pyridyloxy moiety often provides the most favorable interaction with the kinase hinge region. This is a valuable starting point for the design of new pyridinyl-based kinase inhibitors.

  • A thorough understanding of the target's binding site architecture is essential. This knowledge allows for the strategic placement of functional groups to maximize favorable interactions and minimize steric clashes.

By leveraging a deep understanding of these isomeric effects, researchers can more effectively navigate the complex landscape of drug design, accelerating the discovery of novel and effective therapeutics.

References

  • Deore, V., et al. (2009). Synthesis and therapeutic evaluation of pyridyl based novel mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(11), 2949-2952. [Link]

  • Bolós, J., et al. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Topics in Medicinal Chemistry, 5(10), 955-977. [Link]

  • Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019-5024. [Link]

  • Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
  • Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis.
  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]

  • Regan, J., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. [Link]

  • Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.

Sources

A Comparative Analysis of Palladium-Catalyzed Reactions for Alcohol Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in the pharmaceutical and fine chemical industries. Among the myriad of methods developed, palladium-catalyzed reactions have emerged as a powerful and versatile tool, offering high efficiency and selectivity under relatively mild conditions. The use of molecular oxygen as the terminal oxidant in many of these systems further enhances their appeal from a green chemistry perspective.[1][2]

This guide provides a comparative analysis of prominent palladium-catalyzed alcohol oxidation systems. We will delve into the mechanistic nuances, compare the performance of different catalyst systems with supporting data, and provide detailed experimental protocols to aid researchers in selecting and implementing the optimal method for their specific synthetic challenges.

Mechanistic Underpinnings: The Palladium(II) Catalytic Cycle

The generally accepted mechanism for palladium(II)-catalyzed aerobic alcohol oxidation involves a sequence of key steps, as illustrated below.[3][4] Understanding this cycle is crucial for rationalizing the effects of ligands, additives, and reaction conditions on the overall efficiency of the process.

The catalytic cycle can be broadly divided into two main stages: the oxidation of the alcohol by Pd(II) and the reoxidation of the resulting Pd(0) species by a terminal oxidant, typically molecular oxygen.

Palladium-Catalyzed Alcohol Oxidation cluster_oxidation Alcohol Oxidation by Pd(II) cluster_reoxidation Catalyst Regeneration Pd(II)L2 Pd(II)L2 Pd(II)-alkoxide Pd(II)-alkoxide Pd(II)L2->Pd(II)-alkoxide  + RCH2OH  - L, - H+ Pd(II)-hydride Pd(II)-hydride Pd(II)-alkoxide->Pd(II)-hydride β-Hydride Elimination Pd(0)L2 Pd(0)L2 Pd(0)L2_reox Pd(0)L2 Pd(II)-hydride->Pd(0)L2 Reductive Elimination  + L, - H+ Product Product Pd(II)-hydride->Product  + RCHO Pd(II)L2_reox Pd(II)L2 Pd(0)L2_reox->Pd(II)L2_reox  + O2, + 2H+  - H2O2 Pd(II)L2_reox->Pd(II)L2 Completes Cycle

Caption: Generalized catalytic cycle for Pd(II)-catalyzed alcohol oxidation.

The key steps in the catalytic cycle are:

  • Ligand Exchange and Deprotonation: The alcohol substrate coordinates to the Pd(II) center, displacing a ligand. Subsequent deprotonation, often facilitated by a base, forms a palladium(II)-alkoxide intermediate.[4][5]

  • β-Hydride Elimination: This is often the rate-determining step of the reaction.[5][6][7] The Pd(II)-alkoxide undergoes β-hydride elimination to yield the carbonyl product and a palladium(II)-hydride species.

  • Reductive Elimination: The Pd(II)-hydride intermediate undergoes reductive elimination to release a proton and generate a Pd(0) species.

  • Reoxidation of Pd(0): The active Pd(II) catalyst is regenerated by the oxidation of Pd(0) by a terminal oxidant. In aerobic oxidations, molecular oxygen serves this purpose.[3]

The choice of ligands, solvent, and base can significantly influence the rates of these individual steps, thereby affecting the overall catalytic efficiency.

Comparative Analysis of Key Catalytic Systems

We will now compare three distinct and widely employed palladium-based catalytic systems for alcohol oxidation: the classical Pd(OAc)₂/DMSO system, ligand-modulated systems using nitrogen-based ligands, and modern systems employing N-heterocyclic carbene (NHC) ligands.

The Pd(OAc)₂/DMSO System

The use of palladium(II) acetate in dimethyl sulfoxide (DMSO) is a foundational method for the aerobic oxidation of alcohols.[8][9] In this system, DMSO is not merely a solvent but also acts as a ligand that can influence the catalytic activity.

Mechanism and Key Features: The Pd(OAc)₂/DMSO system is effective for the oxidation of a range of alcohols. Kinetic studies have shown that the Pd(II)-mediated alcohol oxidation is the turnover-limiting step.[8][9] However, at higher catalyst loadings, the rate can become limited by the mass transfer of oxygen into the solution.[9] A notable challenge with this system is the potential for catalyst decomposition, which can compete with the productive catalytic cycle.[8][9]

Ligand-Modulated Systems: The Role of Nitrogen Ligands

The introduction of nitrogen-based ligands, such as pyridine and triethylamine (TEA), can significantly enhance the catalytic activity and stability of palladium catalysts.[3][5]

Mechanism and Key Features: Nitrogen ligands can modulate the electronic properties and steric environment of the palladium center. For instance, the use of a more sterically hindered and labile ligand like triethylamine, in comparison to the strongly coordinating pyridine, can lead to a significant increase in the rate of oxidation.[5] This is attributed to the formation of a more active catalyst with only one ligand bound to the palladium, which lowers the activation energy for the crucial β-hydride elimination step.[5] The Pd(OAc)₂/triethylamine system is particularly noteworthy for its ability to function effectively for a broad range of alcohols at room temperature.[10]

N-Heterocyclic Carbene (NHC) Ligated Systems

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in palladium catalysis. The Pd(IiPr)(OAc)₂(H₂O) complex (where IiPr is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) is a prime example of a highly efficient catalyst for alcohol oxidation.[3][10]

Mechanism and Key Features: NHC ligands form strong σ-bonds with the palladium center, creating robust and highly active catalysts. The Pd(IiPr)(OAc)₂(H₂O) system allows for the oxidation of a wide variety of primary and secondary alcohols under an air atmosphere.[3] A key advantage of this system is the significantly lower catalyst loadings required (0.1 to 1 mol %) compared to other systems, although it may necessitate higher reaction temperatures (e.g., 60 °C).[10]

Performance Comparison

The following table summarizes the key performance characteristics of the three discussed catalytic systems.

FeaturePd(OAc)₂/DMSOPd(OAc)₂/TriethylaminePd(IiPr)(OAc)₂(H₂O)
Catalyst Loading Typically higher (e.g., 5 mol %)3 to 5 mol %[10]0.1 to 1 mol %[10]
Temperature Often elevatedRoom Temperature[10]60 °C[10]
Oxidant Aerobic (O₂)Aerobic (O₂)Air[3][10]
Substrate Scope Good for benzylic alcohols[8][9]Broad, including allylic, benzylic, and aliphatic alcohols[10]Broad, including a majority of tested alcohols[10]
Key Advantages SimplicityMild reaction conditions, broad scope[10]Low catalyst loading, high efficiency[3][10]
Limitations Potential for catalyst decomposition, mass transfer limitations[8][9]Moderate catalyst loadingRequires elevated temperature

Experimental Protocols

To provide practical guidance, a detailed experimental protocol for the highly versatile Pd(OAc)₂/triethylamine system is provided below.

General Procedure for the Pd(OAc)₂/Triethylamine Catalyzed Aerobic Oxidation of Alcohols

G start Start setup Combine alcohol, Pd(OAc)₂, and solvent in a flask. start->setup add_base Add triethylamine to the mixture. setup->add_base oxygen Establish an O₂ atmosphere (balloon). add_base->oxygen stir Stir vigorously at room temperature. oxygen->stir monitor Monitor reaction progress by TLC or GC. stir->monitor workup Perform aqueous workup and extraction. monitor->workup Upon completion purify Purify the product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a typical Pd-catalyzed alcohol oxidation.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (TEA)

  • Alcohol substrate

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Oxygen (balloon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the alcohol substrate (1.0 mmol), Pd(OAc)₂ (0.03-0.05 mmol, 3-5 mol%), and the chosen anhydrous solvent (5-10 mL).

  • Add triethylamine (1.2 mmol, 1.2 equivalents) to the reaction mixture.

  • Evacuate and backfill the flask with oxygen from a balloon three times.

  • Stir the reaction mixture vigorously at room temperature under the oxygen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde or ketone.

Conclusion and Future Outlook

Palladium-catalyzed alcohol oxidation has evolved into a highly reliable and versatile synthetic methodology. The choice of the catalytic system depends on the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and economic considerations related to catalyst loading. The Pd(OAc)₂/triethylamine system offers a convenient and broadly applicable method for many common transformations at room temperature.[10] For reactions where minimizing catalyst loading is paramount, the Pd(IiPr)(OAc)₂(H₂O) system presents a highly efficient, albeit more temperature-demanding, alternative.[10]

Future research in this field will likely focus on the development of even more active and robust catalysts that can operate under milder conditions with lower catalyst loadings. The design of new ligands that can further enhance catalyst stability and prevent deactivation pathways will be a key area of investigation.[11] Additionally, expanding the scope of these reactions to more challenging substrates and developing enantioselective variants remain important goals for the synthetic community.[12][13]

References

  • Steinhoff, B. A., & Stahl, S. S. (2006). Mechanism of Pd(OAc)2/DMSO-catalyzed aerobic alcohol oxidation: mass-transfer-limitation effects and catalyst decomposition pathways. Journal of the American Chemical Society, 128(13), 4348–4355. [Link]

  • Stahl, S. S. (2005). Palladium-catalyzed oxidation of organic chemicals with O2. Angewandte Chemie International Edition, 44(23), 3673–3675. [Link]

  • Sigman, M. S., & Jensen, D. R. (2006). Recent advancements and challenges of palladium(II)-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. Accounts of Chemical Research, 39(3), 221–229. [Link]

  • Muldoon, M. J. (2014). Selective Palladium-Catalysed Aerobic Oxidation of Alcohols. In Transition Metal Catalysis in Aerobic Alcohol Oxidation (pp. 92-132). Royal Society of Chemistry. [Link]

  • Stoltz, B. M. (2004). The renaissance of palladium(II)-catalyzed oxidation chemistry. Chemical Communications, (10), 1129-1133. [Link]

  • Ferreira, E. M., & Stoltz, B. M. (2003). The Palladium-Catalyzed Aerobic Kinetic Resolution of Secondary Alcohols: Reaction Development, Scope, and Applications. Journal of the American Chemical Society, 125(32), 9578–9579. [Link]

  • Mueller, J. A., & Sigman, M. S. (2003). Using Mechanistic and Computational Studies to Explain Ligand Effects in the Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society, 125(23), 7005–7013. [Link]

  • Jensen, D. R., & Sigman, M. S. (2003). Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols. Organic Letters, 5(1), 63–65. [Link]

  • Gandhi, M. R., & Stahl, S. S. (2022). Thermodynamic–Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. Organometallics, 41(22), 3161–3166. [Link]

  • Bickelhaupt, F. M., & van der Boom, M. E. (2001). Palladium-catalysed oxidation of alcohols to carbonyl compounds with 1,2-dichloroethane as the primary oxidant: a theoretical study. Dalton Transactions, (15), 2324-2330. [Link]

  • Popp, B. V., & Stahl, S. S. (2008). Mechanism of the Aerobic Oxidation of Alcohols by Palladium Complexes of N-Heterocyclic Carbenes. Journal of the American Chemical Society, 130(27), 8828–8838. [Link]

  • Stahl, S. S. (2022). Thermodynamic–Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. Organometallics, 41(22), 3161–3166. [Link]

  • Gandhi, M. R., & Stahl, S. S. (2022). Thermodynamic-Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. Organometallics, 41(22), 3161–3166. [Link]

  • Ebner, D. C., & Stoltz, B. M. (2007). Improved Catalyst Design for the Palladium-Catalyzed Enantioselective Oxidation of Chiral Secondary Alcohols: Access to Both Enantiomeric Series. Angewandte Chemie International Edition, 46(33), 6249–6251. [Link]

  • Stahl, S. S. (2022). Thermodynamic–Kinetic Comparison of Palladium(II)-Mediated Alcohol and Hydroquinone Oxidation. Organometallics, 41(22), 3161–3166. [Link]

  • Sigman, M. S., & Jensen, D. R. (2006). Recent advancements and challenges of palladium(II)-catalyzed oxidation reactions with molecular oxygen as the sole oxidant. Chemical Communications, (34), 3595-3597. [Link]

  • Waymouth, R. M., & Chen, C. (2008). Oxidatively Resistant Ligands for Palladium-Catalyzed Aerobic Alcohol Oxidation. Organometallics, 27(19), 4921–4927. [Link]

  • Sigman, M. S. (2006). Ligand-Modulated Palladium-Catalyzed Aerobic Alcohol Oxidations. Synlett, 2006(13), 2009-2018. [Link]

  • Wang, Y., & Zhu, J. (2021). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. ACS Omega, 6(13), 8639–8651. [Link]

  • Blackburn, T. F., & Schwartz, J. (1977). Homogeneous oxidations of alcohols with palladium (II) salts. The Journal of Organic Chemistry, 42(12), 2166–2167. [Link]

  • Muzart, J. (2005). Palladium-Catalyzed Oxidation of Primary and Secondary Alcohols. Tetrahedron, 61(23), 5435-5464. [Link]

  • Gelman, D., & Blum, J. (2021). The Effect of Alcohol on Palladium Nanoparticles in i-Pd(OAc)2(TPPTS)2 for Aerobic Oxidation of Benzyl Alcohol. Catalysts, 11(2), 241. [Link]

  • Gelman, D., & Blum, J. (2021). Green Procedure for Aerobic Oxidation of Benzylic Alcohols with Palladium Supported on Iota-Carrageenan in Ethanol. Molecules, 26(4), 856. [Link]

  • Larock, R. C., & Hightower, T. R. (1997). Palladium(II)‐Catalyzed Oxidation of Alcohols with Air as Reoxidant. The Journal of Organic Chemistry, 62(16), 5406–5407. [Link]

Sources

A Comparative Guide to the Structural Elucidation of 2-(Pyridin-3-yloxy)ethanol: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The arrangement of atoms in space governs a compound's physical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth technical comparison of analytical techniques for the structural confirmation of 2-(Pyridin-3-yloxy)ethanol, a heterocyclic compound with potential applications stemming from its pyridine and ethanol functionalities.

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provide essential, complementary pieces of the structural puzzle, we will demonstrate why Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining the absolute molecular structure. This guide explains the causality behind experimental choices, from synthesis and crystallization to data analysis, providing a self-validating framework for researchers.

Synthesis and Purification: Obtaining the Analyte

Before any structural analysis can commence, the target compound must be synthesized and purified to a high degree. A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.

Experimental Causality: This method is chosen for its reliability and high yield in forming ether linkages. The reaction involves the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then attacks an alkyl halide. Using a strong base like sodium hydride ensures near-complete deprotonation of 3-hydroxypyridine, driving the reaction forward. Dichloromethane is an excellent solvent as it is relatively inert and easily removed post-reaction. Purification via column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the sample's purity, which is a critical prerequisite for successful crystallization.

Protocol 1: Synthesis of this compound
  • Reactant Preparation : To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM), add sodium hydride (NaH, 1.1 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Alkoxide Formation : Allow the mixture to stir at room temperature for 30 minutes.

  • Nucleophilic Attack : Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

  • Reaction Completion : Let the reaction proceed at room temperature for 12-18 hours, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Quenching : Carefully quench the reaction by the slow addition of water.

  • Extraction : Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield pure this compound.

The Crystallization Bottleneck: From Pure Compound to High-Quality Crystal

The success of SCXRD is entirely dependent on the ability to grow a high-quality, single crystal of the target molecule.[1] This step is often the most significant bottleneck in the process.[1] The ideal crystal for diffraction should be well-formed, free of defects, and typically between 0.1-0.3 mm in size.[2][3]

Several techniques can be employed to induce crystallization, all of which aim to slowly bring a solution to a state of supersaturation, allowing for ordered molecular packing into a lattice.[4]

Common Crystallization Methods:

  • Slow Evaporation : A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration until crystals form.[5] This is one of the simplest and most common methods.[5]

  • Vapor Diffusion : A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble.[4] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]

  • Liquid-Liquid Diffusion : A solution of the compound is carefully layered with a miscible solvent in which it is less soluble.[6] Crystals form slowly at the interface between the two solvents.

Protocol 2: Crystallization by Slow Evaporation
  • Solvent Screening : Test the solubility of this compound in a range of solvents to find one in which it is moderately soluble. Common choices include ethanol, methanol, ethyl acetate, and acetone.[5]

  • Solution Preparation : Prepare a near-saturated solution of the purified compound in the chosen solvent.

  • Filtration : Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth : Transfer the filtered solution to a clean vial. Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow solvent evaporation.[3]

  • Incubation : Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Harvesting : Once suitable crystals have formed, carefully harvest them using a spatula or loop.

Definitive Structure: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides detailed and precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and stereochemistry.[7] The technique works by irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[7] This pattern arises from the constructive interference of X-rays scattered by the electron clouds of the atoms arranged in an ordered lattice.[2]

The SCXRD Experimental Workflow

The process of determining a crystal structure via SCXRD can be broken down into several key steps, as illustrated below.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (Phase Problem) Data_Reduction->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Comparison_Diagram cluster_scxrd SCXRD cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ftir FTIR Spectroscopy Molecule This compound SCXRD_Info 3D Atomic Arrangement Bond Lengths & Angles Absolute Stereochemistry Intermolecular Interactions Molecule->SCXRD_Info Definitive NMR_Info Chemical Environment of H & C Connectivity (H-H, C-H) Number of Unique Nuclei Molecule->NMR_Info Inferred MS_Info Molecular Weight Molecular Formula (HRMS) Fragmentation Pattern Molecule->MS_Info Inferred FTIR_Info Presence of Functional Groups (O-H, C-O, C=N) Molecule->FTIR_Info Inferred

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Pyridin-3-yloxy)ethanol. As a pyridine derivative, this compound requires careful handling as hazardous chemical waste. The procedures outlined below are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Immediate Safety & Hazard Assessment

Key Hazards:

  • Skin and Eye Irritation: Similar compounds are known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of vapors or aerosols.[1][2][3]

  • Toxicity: Pyridine and its derivatives are generally considered harmful if swallowed, in contact with skin, or if inhaled.[4]

Required Personal Protective Equipment (PPE)

All handling and disposal activities must be conducted within a certified laboratory chemical fume hood.[5] The following PPE is mandatory:

  • Gloves: Chemical-resistant gloves are required. For pyridine compounds, butyl rubber or Viton® are often recommended.[5][6] Nitrile gloves may not provide sufficient protection for prolonged contact.[5][7]

  • Eye Protection: Chemical splash goggles or safety glasses with side-shields are essential to protect from splashes.[6]

  • Lab Coat: A standard, fully-buttoned laboratory coat protects skin and clothing from contamination.[5][6]

  • Respiratory Protection: Work should be performed in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling vapors.[6][7]

Hazard Summary Table

The following table summarizes the anticipated hazards based on data for analogous compounds.

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)Based on Pyridine SDS[4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)AK Scientific, Inc. SDS[1]
Serious Eye Damage/Eye Irritation Category 2A (Causes serious eye irritation)AK Scientific, Inc. SDS[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)AK Scientific, Inc. SDS[1]

Waste Characterization and Segregation

Proper disposal begins with correct waste identification. Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a chemical waste generator must determine if their waste is hazardous.[8][9]

  • Waste Determination: Due to its pyridine functional group and associated toxicological profile, all waste containing this compound must be classified and managed as hazardous waste.[6][10]

  • Segregation: It is a critical safety and compliance requirement that incompatible waste streams are not mixed.[8][11][12] this compound waste must be kept separate from:

    • Strong oxidizing agents[5]

    • Strong acids (especially nitric acid)[5]

    • Bases[5]

    • Non-hazardous waste streams (e.g., regular trash or sewer disposal)[7]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. This process covers all forms of waste, from pure compound to contaminated labware.

Waste Container Selection
  • Primary Liquid Waste: Collect pure this compound and solutions containing it in a dedicated, sealable, and airtight container.[5] The container must be made of a compatible material, such as glass or high-density polyethylene (HDPE).[7]

  • Contaminated Solids: Labware with gross contamination (e.g., reaction flasks) should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste. Subsequent rinses may be collected as well, depending on local institutional policies.

  • Contaminated Consumables: Items like gloves, absorbent pads, and pipette tips that are contaminated with this compound must be collected in a separate, sealed plastic bag or a designated solid waste container clearly marked as hazardous waste.[13]

  • Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container.[11][12]

Labeling Requirements

Proper labeling is a cornerstone of safe waste management and is mandated by OSHA and the EPA.[11][14]

  • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[5]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (and any other components in the waste stream).

    • An indication of the hazards (e.g., "Toxic," "Irritant").[15]

    • The date the container was started.

    • The name of the principal investigator or laboratory contact.

Waste Accumulation and Storage
  • Waste containers must be kept closed at all times, except when adding waste.[14][15]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from sources of ignition, heat, and direct sunlight.[5][7]

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Final Disposal Procedure
  • Once the waste container is full (do not overfill, leave at least 10% headspace) or is no longer being used, complete a chemical collection request form as required by your institution's Environmental Health and Safety (EHS) department.[5]

  • Arrange for pickup by EHS or a licensed hazardous waste disposal contractor.[7][8][12] Do not pour this compound waste down the drain or dispose of it in regular trash.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G Disposal Workflow for this compound Waste cluster_0 Disposal Workflow for this compound Waste cluster_1 Segregate by Waste Type cluster_2 Containerize & Label cluster_3 Accumulate & Dispose start Waste Generated (Containing this compound) characterize Characterize as Hazardous Waste start->characterize liquid Liquid Waste (Pure, Solutions, Rinsate) characterize->liquid solid Contaminated Solids (Gloves, Wipes, Plasticware) characterize->solid sharps Contaminated Sharps (Needles, Broken Glass) characterize->sharps container_liquid Select Compatible Container (e.g., Glass, HDPE) Attach Hazardous Waste Label liquid->container_liquid container_solid Use Lined, Sealable Bin or Heavy-Duty Bag Attach Hazardous Waste Label solid->container_solid container_sharps Use Puncture-Proof Sharps Container Label as Hazardous sharps->container_sharps store Store in Designated Satellite Accumulation Area (Keep Closed, Use Secondary Containment) container_liquid->store container_solid->store container_sharps->store request Container Full or No Longer Needed: Complete Waste Pickup Request store->request dispose Transfer to EHS or Licensed Waste Contractor for Final Disposal request->dispose

Caption: Decision workflow for handling and disposing of this compound waste.

Spill and Emergency Procedures

Accidents can occur despite careful planning. An established emergency response plan is critical.

  • Small Spills: For a small spill contained within a chemical fume hood, use an inert, non-combustible absorbent material like vermiculite or sand to contain it.[6][14] Place the absorbent material into a sealed container for disposal as hazardous waste.[14]

  • Large Spills: If a large spill occurs, especially outside of a fume hood, evacuate the area immediately.[5] Alert colleagues, secure the area, and contact your institution's EHS or emergency response team without delay.[5]

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.

    • Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

    • Inhalation: Move to fresh air immediately.[7] If breathing is difficult, seek medical attention.

By adhering to these rigorous, well-documented procedures, you ensure a safe laboratory environment and maintain full compliance with chemical waste regulations.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University. Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Safety Data Sheet: Pyridine. (2025, March 31). Carl ROTH. Retrieved from [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager Magazine. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pyridine for HPLC / UV Spectroscopy. (n.d.). Loba Chemie. Retrieved from [Link]

  • Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Safety Data Sheet: 2-Pyridineethanol. (2021, February 19). Jubilant Ingrevia Limited. Retrieved from [Link]

  • Waste Disposal Manual. (n.d.). University of Louisville, Department of Environmental Health and Safety (DEHS). Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology. Retrieved from [Link]

  • Disposal of Used/Unwanted Chemicals at UW-Madison. (n.d.). University of Wisconsin-Madison, Chemical Safety Office. Retrieved from [Link]

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A Strategic Guide to Personal Protective Equipment for 2-(Pyridin-3-yloxy)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Inferred Hazard Assessment

To establish the correct level of personal protective equipment (PPE), we must first infer the potential hazards of 2-(Pyridin-3-yloxy)ethanol by analyzing its structure.

  • Pyridine Moiety : Pyridine and its derivatives are known to be hazardous.[1] They are often volatile, flammable liquids with a pungent odor.[2] Exposure can cause skin, eye, and respiratory irritation.[2][3] Systemic effects from significant exposure may include dizziness, headaches, and nausea.[2][4]

  • Ether Linkage : Glycol ethers as a class are readily absorbed through the skin. Chronic exposure to some ethylene glycol ethers has been linked to reproductive and developmental toxicity.[4] While the specific toxicology of this compound is unknown, the potential for skin absorption is a critical control point.[5]

  • Ethanol Moiety : The hydroxyl group suggests the compound is an alcohol, which may cause skin and eye irritation upon direct contact.[6]

Based on this composite structure, we will operate under the assumption that this compound is harmful if inhaled, absorbed through the skin, or ingested, and is a significant irritant to the eyes and respiratory tract.

Part 2: Core Protective Measures & PPE

A multi-layered defense is essential, starting with engineering controls and supplemented by rigorous PPE protocols.

Engineering Controls: The First Line of Defense

All manipulations involving this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[2] This is the primary method to control inhalation exposure and contain any potential spills. The fume hood's sash should be kept as low as possible to maximize capture velocity.

Personal Protective Equipment (PPE): A Detailed Protocol

PPE is not a substitute for robust engineering controls but is a critical final barrier to exposure. The following table outlines the minimum required PPE.

Protection Type Specific Recommendations Rationale and Causality
Hand Protection Double-gloving with nitrile or neoprene gloves.[1][2] Replace gloves immediately if contamination is suspected and change them frequently (e.g., every 1-2 hours) during extended procedures.The pyridine and glycol ether structures suggest a high potential for dermal absorption. Double-gloving provides an additional protective layer against undetected pinholes or rapid chemical breakthrough.
Eye & Face Protection Chemical splash goggles are mandatory.[7] When handling larger quantities (>50 mL) or if there is a significant splash risk, a full-face shield must be worn over the goggles.Protects against splashes and potential vapors that can cause serious eye irritation.[3]
Skin & Body Protection A flame-resistant laboratory coat, fully buttoned.[1] Ensure cuffs are snug.Protects against skin contact from incidental splashes. Flame-retardant material is a necessary precaution given the flammability of many pyridine-based compounds.[8][9]
Respiratory Protection Not typically required when working within a certified fume hood.A properly functioning fume hood provides adequate respiratory protection.[2] In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with an organic vapor cartridge would be necessary for emergency response.[7]

Part 3: Operational and Disposal Plan

Safe handling is a complete workflow, from receiving the material to its final disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary equipment or chemicals. Prepare all necessary materials (spatula, weighing paper, solvent, glassware) within the hood.

  • Donning PPE : Put on all required PPE as detailed in the table above before entering the designated work area.

  • Weighing & Transfer :

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain dust and particulates.

    • Use a spatula to carefully transfer the solid. Avoid creating dust.

    • Close the primary container immediately after dispensing.[9]

  • Dissolution : Add solvent to the solid in a controlled manner to avoid splashing. If the dissolution is exothermic, add the solvent slowly and consider using an ice bath.

  • Post-Handling : After the procedure is complete, decontaminate any surfaces and equipment. Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands and arms thoroughly with soap and water.

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.

  • Spill : For a small spill inside a fume hood, absorb the material with a chemical absorbent pad or sand. Collect the contaminated material into a sealed, labeled hazardous waste container. For larger spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal Plan

All waste materials contaminated with this compound are to be treated as hazardous waste.

  • Waste Segregation : Maintain separate, clearly labeled waste streams.

    • Solid Waste : Contaminated gloves, weigh papers, absorbent pads.

    • Liquid Waste : Unused solutions or reaction mixtures.

  • Container Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[10][11]

  • Storage : Store waste containers in a designated Satellite Accumulation Area within the laboratory.[12][13] Keep containers sealed at all times, except when adding waste.[12]

  • Disposal Request : Follow your institution's procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[14]

Visual Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal prep 1. Verify Fume Hood Certification & Flow ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep->ppe weigh 3. Weigh/Transfer Chemical ppe->weigh dissolve 4. Prepare Solution weigh->dissolve spill Spill or Exposure Occurs? dissolve->spill decon 5. Decontaminate Workspace waste 6. Segregate & Label Hazardous Waste decon->waste doff 7. Doff PPE waste->doff wash 8. Wash Hands doff->wash end End wash->end start Start start->prep spill->decon No emergency Execute Emergency Procedure spill->emergency Yes emergency->wash

Caption: Safe Handling & Disposal Workflow for this compound.

References

  • California Department of Public Health (CDPH). (2008, May 6). Glycol Ethers. Retrieved from [Link]

  • Patel, S., & Ganti, L. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • EcoMundo. (2018). Glycol Ether PM Solvent Safety Data Sheet. Retrieved from [Link]

  • ALPHACHEM Limited. (2018, March 23). Glycol Ether EP Safety Data Sheet. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Glycol Ethers. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • Lab Manager Magazine. (2020, April 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Scribd. (2021, February 19). 2-Pyridineethanol Safety Data Sheet. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.